molecular formula C4H6O2S B077332 3-Sulfanyloxolan-2-one CAS No. 14032-62-3

3-Sulfanyloxolan-2-one

Cat. No.: B077332
CAS No.: 14032-62-3
M. Wt: 118.16 g/mol
InChI Key: SUWCVSZZLFOSJL-UHFFFAOYSA-N
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Description

3-Sulfanyloxolan-2-one, also known as γ-thiobutyrolactone, is a versatile and highly valuable organosulfur compound that serves as a critical building block in synthetic organic chemistry and chemical biology research. This heterocyclic lactone features a reactive thiol group embedded within a five-membered ring structure, making it a privileged scaffold for the synthesis of a wide range of sulfur-containing heterocycles, complex natural product analogs, and functionalized intermediates. Its primary research utility lies in its role as a precursor for thiol-functionalized molecules and as a key reactant in nucleophilic ring-opening reactions. Upon treatment with nucleophiles, particularly amines, the strained lactone ring opens, allowing for the simultaneous introduction of both a sulfhydryl moiety and a carboxylic acid derivative, facilitating the straightforward synthesis of thiol-terminated peptides, functionalized polymers, and novel ligands. Furthermore, this compound is of significant interest in materials science for the development of self-assembled monolayers (SAMs) and in biochemical studies for probing thiol-disulfide exchange mechanisms and protein S-thiolation. Researchers also exploit its unique structure to develop prodrugs and investigate controlled-release systems. This high-purity compound provides a reliable and efficient means to incorporate a thiol handle into complex molecular architectures, enabling advanced studies in drug discovery, polymer science, and bioconjugation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-sulfanyloxolan-2-one
Source PubChem
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InChI

InChI=1S/C4H6O2S/c5-4-3(7)1-2-6-4/h3,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWCVSZZLFOSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930762
Record name 3-Sulfanyloxolan-2-one
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Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14032-62-3
Record name Butyrolactonethiol
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Record name 3-Sulfanyloxolan-2-one
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Record name 3-mercaptodihydrofuran-2(3H)-one
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Foundational & Exploratory

In-Depth Technical Guide: 3-Sulfanyloxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 14032-62-3

This technical guide provides a comprehensive overview of 3-Sulfanyloxolan-2-one, also known as 3-mercapto-γ-butyrolactone. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While specific detailed experimental protocols and signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide synthesizes the known chemical properties and provides a framework for its potential synthesis, experimental use, and biological significance based on the broader class of γ-butyrolactones (GBLs).

Chemical and Physical Properties

This compound is a sulfur-containing derivative of γ-butyrolactone. Its fundamental properties are summarized in the table below. This data is primarily sourced from comprehensive chemical databases.[1]

PropertyValueSource
CAS Number 14032-62-3PubChem[1]
Molecular Formula C4H6O2SPubChem[1]
Molecular Weight 118.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 3-mercapto-γ-butyrolactone, α-Mercapto-γ-butyrolactone, Dihydro-3-mercapto-2(3H)-furanonePubChem[1]
Physical Description Data not available
Solubility Data not available
Boiling Point Data not available
Melting Point Data not available

Synthesis and Experimental Protocols

General Synthetic Approach for Substituted γ-Butyrolactones

The synthesis of substituted γ-butyrolactones often involves the cyclization of a functionalized four-carbon chain. A plausible synthetic route for this compound could involve the introduction of a thiol group at the alpha-position of a suitable precursor.

A potential, though not experimentally verified, workflow for the synthesis is outlined below.

G cluster_0 Hypothetical Synthesis Workflow start Start with a suitable precursor (e.g., α-bromo-γ-butyrolactone) step1 Nucleophilic substitution with a thiol-containing reagent (e.g., sodium hydrosulfide) start->step1 Reactant step2 Reaction in an appropriate solvent (e.g., ethanol or DMF) step1->step2 Process step3 Purification of the product (e.g., column chromatography) step2->step3 Purification end_product This compound step3->end_product Final Product

Caption: A logical workflow for a potential synthesis of this compound.

Chemoenzymatic Synthesis of Related Chiral Lactones

For structurally related chiral hydroxy-γ-butyrolactones, chemoenzymatic methods have proven effective. These methods often utilize lipases for enantioselective hydrolysis of a racemic precursor.[2][3][4][5] For example, optically pure (S)-3-hydroxy-γ-butyrolactone can be synthesized from L-malic acid through selective hydrogenation and lipase-catalyzed hydrolysis.[2][5]

Experimental Protocol: Lipase-Catalyzed Hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone [2][5]

  • Enzyme Selection: Lipase from Candida rugosa is identified as an efficient enzyme for the hydrolysis.[2][5]

  • Solvent System: An organic solvent-aqueous two-phase system, such as tert-butyl methyl ether and water, is used to extract the benzoic acid byproduct and maintain enzyme activity.[2]

  • Immobilization: The lipase can be immobilized on a polymeric support like Amberlite XAD-7 to simplify product recovery and prevent emulsion formation.[3]

  • Reaction Conditions: The reaction is carried out at an optimal pH and temperature to ensure maximum enzyme performance.

  • Scale-up: This method has been successfully scaled up to produce large quantities of the desired chiral lactone.[2][5]

While this protocol is for a hydroxy-lactone, a similar enzymatic approach could potentially be explored for the resolution of racemic this compound or its derivatives.

Biological Significance and Signaling Pathways

While there is a lack of specific information on the biological role of this compound, the broader class of γ-butyrolactones (GBLs) are known to function as signaling molecules, particularly in bacteria.

GBLs are involved in the regulation of various physiological processes, including the production of secondary metabolites like antibiotics.[6] They are considered a major class of signaling molecules in actinomycetes.

The general signaling pathway for GBLs in bacteria involves their interaction with specific receptor proteins, which in turn regulate gene expression. A simplified representation of this general pathway is provided below.

G cluster_1 General GBL Signaling Pathway in Bacteria gbl γ-Butyrolactone (GBL) receptor Cytoplasmic Receptor Protein gbl->receptor Binds to dna Target Gene Promoter Region receptor->dna Binds to transcription Transcription of Target Genes dna->transcription Initiates response Biological Response (e.g., Antibiotic Production) transcription->response Leads to

Caption: A simplified diagram of the general signaling pathway for γ-butyrolactones in bacteria.

It is plausible that this compound could play a role as a signaling molecule in specific bacterial species, potentially with a unique receptor and target genes due to its thiol substitution. However, further research is needed to confirm this.

Analytical Methods

The analysis of substituted γ-butyrolactones, including chiral separations, is crucial for research and quality control.

Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize this compound. Available data includes:

  • 1H NMR Spectra: Can be used to confirm the proton environment of the molecule.[1]

  • FTIR Spectra: Provides information on the functional groups present.[1]

  • Raman Spectra: Offers complementary vibrational information.[1]

Chiral Separation

For chiral molecules like substituted γ-butyrolactones, enantiomeric separation is often necessary. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a common method.[7][8][9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are frequently used for the separation of flavanones, which share some structural similarities with γ-butyrolactones.[8]

General Workflow for Chiral HPLC Separation:

G cluster_2 Chiral HPLC Separation Workflow sample Racemic Mixture of This compound hplc HPLC System with Chiral Stationary Phase sample->hplc Injection separation Differential Interaction with CSP hplc->separation Elution detection UV or Mass Spec Detector separation->detection Detection result Separated Enantiomers detection->result Output

Caption: A generalized workflow for the chiral separation of substituted γ-butyrolactones using HPLC.

Conclusion

This compound is a compound with potential for further investigation, particularly in the context of bacterial signaling and as a chiral building block in organic synthesis. While specific, in-depth experimental data for this molecule is currently limited in the public domain, this guide provides a foundational understanding based on its chemical properties and the well-established chemistry and biology of the γ-butyrolactone class of compounds. Further research is warranted to elucidate its specific synthesis, biological functions, and potential applications.

References

Molecular weight and formula of 3-Sulfanyloxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Sulfanyloxolan-2-one, also known as 3-mercapto-γ-butyrolactone. It details the physicochemical properties, synthesis, and potential biological significance of this thiolactone compound. The document includes a detailed experimental protocol for its synthesis, a summary of its key quantitative data, and a discussion of its potential role in biological systems, drawing parallels with the well-studied homocysteine thiolactone. This guide is intended to serve as a valuable resource for researchers in chemistry, biology, and pharmacology interested in the study and application of thiolactones.

Introduction

This compound is a sulfur-containing heterocyclic compound belonging to the γ-butyrolactone family. The presence of a thiol group at the α-position of the lactone ring imparts unique chemical reactivity and potential biological activity to the molecule. While research on this specific compound is not extensive, its structural similarity to other biologically active lactones and thiol-containing molecules suggests its potential importance in various biochemical processes. This guide aims to consolidate the available information and provide a foundational resource for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₄H₆O₂S
Molecular Weight 118.16 g/mol
IUPAC Name This compound
Synonyms 3-mercapto-γ-butyrolactone, α-mercapto-γ-butyrolactone
CAS Number 14032-62-3
Appearance Not explicitly documented, likely a liquid
Solubility Expected to be soluble in organic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from γ-butyrolactone. The first step involves the bromination of the α-carbon, followed by the substitution of the bromine atom with a thiol group.

Experimental Protocol: Synthesis of α-Bromo-γ-butyrolactone (Precursor)[3]

This protocol is adapted from the synthesis of α-bromo-γ-butyrolactone, a key intermediate.

Materials:

  • γ-Butyrolactone

  • Red phosphorus

  • Bromine

  • Water

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • In a three-necked, round-bottomed flask equipped with a dropping funnel, stirrer, and reflux condenser, place γ-butyrolactone and red phosphorus.

  • Cool the mixture in an ice bath and add bromine dropwise over 30 minutes with moderate stirring.

  • Heat the mixture to 70°C and add an additional portion of bromine over 30 minutes.

  • After the addition is complete, raise the temperature to 80°C and maintain for 3 hours.

  • Cool the reaction mixture and remove excess bromine and hydrogen bromide by blowing air through the mixture.

  • Cautiously add water to the aerated reaction mixture while stirring.

  • Heat the mixture under reflux for 4 hours.

  • After cooling, extract the product with diethyl ether.

  • Dry the combined ether extracts over magnesium sulfate.

  • Remove the solvent under reduced pressure and distill the crude product to obtain α-bromo-γ-butyrolactone.

Experimental Protocol: Synthesis of this compound

This proposed protocol is based on the reaction of the α-bromo precursor with a sulfur nucleophile.

Materials:

  • α-Bromo-γ-butyrolactone

  • Sodium hydrosulfide (NaSH) or a similar thiolating agent

  • Anhydrous solvent (e.g., ethanol or tetrahydrofuran)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flask under an inert atmosphere, dissolve α-bromo-γ-butyrolactone in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydrosulfide in the same solvent to the cooled solution of α-bromo-γ-butyrolactone with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis

Synthesis_Workflow Start γ-Butyrolactone Step1 α-Bromination (Red Phosphorus, Bromine) Start->Step1 Intermediate α-Bromo-γ-butyrolactone Step1->Intermediate Step2 Thiolation (Sodium Hydrosulfide) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification End This compound Purification->End

Caption: Synthetic pathway for this compound.

Characterization Data

The following table summarizes the expected characterization data for this compound based on its structure and data from similar compounds.

Table 2: Characterization Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the lactone ring and a signal for the thiol proton. The proton at the α-carbon will be a multiplet coupled to the adjacent methylene protons. The methylene protons of the ring will show complex splitting patterns.
¹³C NMR A signal for the carbonyl carbon of the lactone, a signal for the α-carbon bearing the thiol group, and signals for the other two carbons of the oxolane ring.
IR Spectroscopy A strong absorption band for the C=O stretch of the γ-lactone (typically around 1770 cm⁻¹). An absorption for the S-H stretch (typically weak, around 2550-2600 cm⁻¹). C-O and C-S stretching bands will also be present.[1][2]
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 118. Fragmentation patterns would likely involve the loss of CO, SH, and other small fragments from the lactone ring.[3]

Potential Biological Significance and Signaling

While direct experimental evidence for the biological role of this compound is limited, its structural features suggest potential involvement in cellular processes, particularly those related to thiol chemistry and lactone signaling.

Analogy to Homocysteine Thiolactone

Homocysteine thiolactone (HTL) is a cyclic thioester of homocysteine that is known to be a toxic metabolite.[4] It can react with proteins, leading to protein damage and autoimmune responses.[4] The hydrolysis of HTL is a key detoxification pathway catalyzed by enzymes such as homocysteine thiolactone hydrolase.[4][5]

Given its structural similarity, this compound could potentially interact with similar enzymatic pathways. It might act as a substrate, inhibitor, or modulator of enzymes that process thiolactones.

Thiolactone_Metabolism Thiolactone This compound (or Homocysteine Thiolactone) Hydrolysis Hydrolysis Thiolactone->Hydrolysis Enzyme Thiolactone Hydrolase (e.g., hCES1) Enzyme->Hydrolysis Product Ring-Opened Product (Mercapto Acid) Hydrolysis->Product Biological_Effect Biological Effect (Detoxification or Signaling) Product->Biological_Effect

Caption: Potential enzymatic hydrolysis of this compound.

Role in Thiol Signaling Networks

Thiols play a crucial role in cellular signaling and redox homeostasis.[6] The thiol group of this compound could participate in various redox reactions, such as disulfide bond formation with proteins or other small molecules. This could modulate the activity of signaling proteins and transcription factors, thereby influencing cellular responses.

Conclusion

This compound is a molecule with interesting chemical features that warrant further investigation. This technical guide has provided a summary of its known properties and a detailed protocol for its synthesis. The potential biological activities, by analogy to other thiolactones, suggest that this compound could be a valuable tool for studying cellular signaling and enzyme mechanisms. Future research should focus on the experimental validation of its biological effects and the elucidation of its specific molecular targets.

References

Spectroscopic Analysis of 3-Sulfanyloxolan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 3-Sulfanyloxolan-2-one

This compound, also known as 3-mercapto-γ-butyrolactone, is a heterocyclic organic compound. Its structure consists of a five-membered lactone ring (γ-butyrolactone) with a sulfanyl (thiol) group substituted at the C-3 position. The presence of the thiol group and the lactone ring suggests potential for diverse chemical reactivity and biological activity, making its thorough characterization a matter of significant interest in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of this compound.

Spectroscopic Data Presentation

Due to the absence of specific experimental data for this compound, the following tables summarize the spectroscopic data for the reference compound, γ-butyrolactone (GBL). These values provide a foundational dataset for comparison and interpretation of the spectra of 3-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of γ-Butyrolactone

Table 1: ¹H NMR Data of γ-Butyrolactone [1][2][3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.34Triplet7.1H4 (α to ring oxygen)
2.50Triplet7.6H2 (α to carbonyl)
2.29Quintet7.4H3 (β to carbonyl)

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Data of γ-Butyrolactone [4]

Chemical Shift (δ) ppmAssignment
177.7C1 (Carbonyl)
69.1C4 (α to ring oxygen)
29.7C2 (α to carbonyl)
27.9C3 (β to carbonyl)

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy Data of γ-Butyrolactone

Table 3: Key IR Absorption Bands of γ-Butyrolactone [5][6][7][8]

Wavenumber (cm⁻¹)IntensityAssignment
2960-2880MediumC-H stretch (alkane)
1770StrongC=O stretch (lactone)
1170StrongC-O stretch (ester)

Sample Preparation: Neat liquid film

Mass Spectrometry (MS) Data of γ-Butyrolactone

Table 4: Key Mass Spectral Peaks of γ-Butyrolactone (Electron Ionization) [6][9][10]

m/zRelative Intensity (%)Assignment
8635[M]⁺ (Molecular Ion)
5630[M - CO]⁺
42100[C₂H₂O]⁺
2860[CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: 3-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64

    • ¹³C NMR:

      • Spectral Width: 0 to 220 ppm

      • Pulse Program: Proton-decoupled

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and integration to assign the proton and carbon signals to the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film.

    • Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a drop of the sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Analyze the positions, shapes, and intensities of the absorption bands to identify functional groups (e.g., C=O, C-O, S-H, C-S).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10 °C/minute.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. Compare the observed fragments with the expected fragmentation of this compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow synthesis Compound Synthesis (e.g., this compound) purification Purification (e.g., Chromatography, Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_analysis NMR Analysis (¹H, ¹³C, COSY, etc.) sample_prep->nmr_analysis Dissolve in deuterated solvent ir_analysis IR Analysis (FTIR/ATR) sample_prep->ir_analysis Neat liquid or on ATR crystal ms_analysis MS Analysis (GC-MS, LC-MS) sample_prep->ms_analysis Dilute in volatile solvent data_integration Data Integration and Structural Elucidation nmr_analysis->data_integration ir_analysis->data_integration ms_analysis->data_integration final_report Final Characterization Report data_integration->final_report

Caption: General workflow for spectroscopic characterization.

References

Navigating the Solubility Landscape of 3-Sulfanyloxolan-2-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-Sulfanyloxolan-2-one (also known as 3-Mercaptotetrahydrofuran-2-one or γ-thiobutyrolactone). Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide laboratory practice.

Core Understanding of Solubility

This compound is a versatile chemical intermediate with applications in various fields, including medicine and agriculture. Its solubility in organic solvents is a critical parameter for its application in synthesis, formulation, and purification processes.

Available literature indicates that this compound is generally soluble in a range of common organic solvents. Qualitative assessments have shown it to be soluble in most organic solvents, including alcohols, ethers, and ketones[1]. Specifically, the related compound gamma-thiobutyrolactone has been noted as soluble in tetrahydrofuran (THF) and alcohol[2][3][4].

While precise quantitative data remains sparse in publicly accessible literature, the following table summarizes the known qualitative solubility of this compound and its close analog, gamma-thiobutyrolactone.

Compound NameSolventSolubility
This compoundAlcoholsSoluble[1]
EthersSoluble[1]
KetonesSoluble[1]
gamma-ThiobutyrolactoneTetrahydrofuran (THF)Soluble[2][3]
AlcoholSoluble[4]

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to ascertain precise solubility limits in their solvents of interest, a detailed experimental protocol based on the static gravimetric method is provided below. This method is adapted from established procedures for similar thiolactone compounds[5][6].

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Jacketed glass vessel or crystallizer

  • Thermostatic water bath with temperature control

  • Magnetic stirrer and stir bars

  • Analytical balance (readable to at least 0.1 mg)

  • Syringes with appropriate chemical-resistant filters (e.g., PTFE)

  • Pre-weighed weighing bottles or petri dishes

  • Vacuum drying oven

  • Calibrated thermometer

Procedure:

  • Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

  • Sample Preparation: Add a known excess amount of this compound to the jacketed vessel. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precisely measured volume or mass of the chosen organic solvent to the vessel.

  • Equilibration: Begin stirring the mixture at a constant rate. Allow the solution to stir for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended to ensure saturation, though the optimal time may vary depending on the solvent and temperature.

  • Phase Separation: Stop the stirring and allow the undissolved solid to settle at the bottom of the vessel for at least 2 hours, ensuring a clear supernatant.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.

  • Gravimetric Analysis:

    • Dispense the filtered supernatant into a pre-weighed and labeled weighing bottle.

    • Record the total mass of the weighing bottle and the saturated solution.

    • Place the weighing bottle in a vacuum drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.

    • Once all the solvent has evaporated, cool the weighing bottle to room temperature in a desiccator and weigh it again to determine the mass of the dissolved this compound.

  • Calculation: The solubility can be calculated in various units, such as g/100 g of solvent or mol/L.

    • Mass fraction: (mass of solute) / (mass of solution)

    • Solubility ( g/100 g solvent): [(mass of solute) / (mass of solvent)] x 100

  • Replicates: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility and accuracy of the results.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the static gravimetric method for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to jacketed vessel B Add known amount of solvent A->B C Stir at constant temperature (e.g., 24 hours) B->C D Stop stirring and allow solid to settle (e.g., 2 hours) C->D E Withdraw supernatant with filtered syringe D->E F Weigh supernatant in pre-weighed container E->F G Evaporate solvent in vacuum oven F->G H Weigh remaining solute G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to the Thermal Stability and Decomposition of 3-Sulfanyloxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfanyloxolan-2-one, also known as 3-mercapto-γ-butyrolactone, is a sulfur-containing heterocyclic compound.[1] Its structural features suggest potential applications in pharmaceutical and materials science, where thermal stability is a critical parameter for storage, processing, and end-use applications. Understanding the thermal decomposition of this compound is essential for predicting its shelf-life, identifying potential degradation products, and ensuring its safe handling and application.

This technical guide outlines the standard methodologies for evaluating the thermal stability and decomposition profile of this compound, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Theoretical Framework

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. When a substance decomposes, it breaks down into other, often simpler, compounds. The process of thermal decomposition can be investigated using thermal analysis techniques that measure changes in the physical and chemical properties of a substance as a function of temperature.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated over time.[2] It is used to determine the temperatures at which a material decomposes and the extent of mass loss at each stage.[3]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[4][5] It is used to detect thermal events such as melting, crystallization, and glass transitions, which can provide insights into the physical stability of the compound.[6][7]

Experimental Protocols

The following are detailed, generalized protocols for TGA and DSC analysis that can be adapted for the study of this compound.

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Place a small amount of this compound (typically 5-10 mg) into an inert crucible (e.g., alumina).[8]

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[9]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).[3][9]

  • Data Collection: Record the sample mass as a function of temperature. The resulting plot of mass versus temperature is the TGA curve. The first derivative of this curve (DTG curve) shows the rate of mass loss.[2]

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions for this compound.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a low starting temperature (e.g., -20°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Heat the sample again at the same controlled rate to observe any changes in thermal behavior after the first heating cycle.

  • Data Collection: Record the heat flow to the sample as a function of temperature.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: TGA Decomposition Profile of this compound

ParameterValue (°C)
Onset of Decomposition (Tonset)
Temperature of 5% Mass Loss (Td5)
Temperature of 10% Mass Loss (Td10)
Temperature of Maximum Decomposition Rate (Tmax)
Residual Mass at Final Temperature (%)

Table 2: DSC Thermal Transitions of this compound

Thermal EventTemperature (°C)Enthalpy (J/g)
Glass Transition (Tg)
Crystallization (Tc)
Melting (Tm)

Visualization of Experimental Workflows

The logical flow of the experimental procedures can be visualized using diagrams.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation start Start prep_sample Weigh 5-10 mg of This compound start->prep_sample place_sample Place in Alumina Crucible prep_sample->place_sample instrument_setup Place crucible in TGA and purge with N2 place_sample->instrument_setup Transfer to Instrument heating_program Heat at 10°C/min to 600°C instrument_setup->heating_program data_collection Record Mass vs. Temperature heating_program->data_collection generate_curve Generate TGA/DTG Curves data_collection->generate_curve Process Data determine_params Determine Tonset, Tmax, and Mass Loss generate_curve->determine_params end End determine_params->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation start Start prep_sample Weigh 2-5 mg of This compound start->prep_sample seal_pan Seal in Aluminum Pan prep_sample->seal_pan instrument_setup Place sample and reference pans in DSC seal_pan->instrument_setup Transfer to Instrument thermal_cycle Heat-Cool-Heat Cycle instrument_setup->thermal_cycle data_collection Record Heat Flow vs. Temperature thermal_cycle->data_collection generate_curve Generate DSC Thermogram data_collection->generate_curve Process Data identify_transitions Identify Tg, Tc, Tm generate_curve->identify_transitions end End identify_transitions->end

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Expected Results and Interpretation

The TGA curve will likely show a single, sharp weight loss step if the decomposition occurs in one stage, or multiple steps if it is a multi-stage process. The onset of the weight loss indicates the temperature at which the compound begins to decompose. The DTG curve will show peaks at the temperatures of the maximum rate of decomposition.

The DSC thermogram will reveal the temperatures of any phase transitions. A sharp endothermic peak will indicate the melting point. A step-like change in the baseline will indicate the glass transition temperature if the sample is amorphous. An exothermic peak observed during heating would suggest crystallization of an amorphous fraction.

By combining the data from TGA and DSC, a comprehensive thermal profile of this compound can be established. This information is crucial for determining its suitability for various applications and for developing appropriate handling and storage procedures. Further analysis of the gases evolved during TGA using techniques like mass spectrometry or Fourier-transform infrared spectroscopy would be necessary to identify the decomposition products.

References

In-depth Technical Guide on the Core Mechanism of Action of 3-Sulfanyloxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of 3-Sulfanyloxolan-2-one

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, also known as α-Mercapto-γ-butyrolactone. Due to the limited specific research on this compound, this document also explores the broader pharmacological context of its chemical class, thiolactones and γ-butyrolactones, to infer potential biological activities. At present, there is a notable absence of detailed studies elucidating the specific molecular targets and signaling pathways directly modulated by this compound. This guide summarizes the available information and highlights areas for future research.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the thiolactone family, a subclass of γ-butyrolactones. Its structure features a five-membered lactone ring with a thiol group at the alpha position relative to the carbonyl group. While the broader class of γ-butyrolactones has been extensively studied and includes compounds with diverse and significant biological activities, specific research into the pharmacological profile of this compound is sparse.

Inferred Mechanism of Action from Related Compound Classes

Given the lack of direct studies, the potential mechanism of action of this compound can be hypothesized based on the known activities of thiolactones and γ-butyrolactones.

Thiolactones

Thiolactones are known to be reactive molecules due to the thioester linkage. A key biological example is homocysteine thiolactone, which can react with lysine residues in proteins, leading to N-homocysteinylation. This modification can alter protein structure and function, and has been implicated in various pathological processes.[1][2] It is plausible that this compound could act as a thiolating agent, modifying cysteine or other nucleophilic residues on proteins, thereby affecting their function. Thiolactones have also been investigated as prodrugs for thiol-based inhibitors, designed to release the active thiol-containing drug in vivo.[3]

γ-Butyrolactones (GBLs)

The γ-butyrolactone scaffold is present in numerous biologically active natural products and synthetic drugs with a wide range of therapeutic applications, including anti-inflammatory, antibiotic, and immunosuppressive effects.[4] Notably, γ-butyrolactone itself is a prodrug for γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.[5][6] GBL is rapidly converted to GHB in the body by lactonase enzymes.[5] GHB's effects are mediated through the GHB receptor and as a weak agonist at GABAB receptors.[7] While this compound shares the GBL core, the presence of the sulfanyl group at the 3-position would likely alter its metabolic fate and pharmacological targets compared to unsubstituted GBL.

Potential Signaling Pathways

Based on the activities of related compounds, several signaling pathways could potentially be modulated by this compound.

  • Central Nervous System Modulation: If metabolized to a GHB-like compound, it could interact with GABAergic and GHB receptor signaling pathways in the central nervous system, potentially leading to sedative or hypnotic effects.[7][8]

  • Modulation of Protein Function via Thiolation: As a thiolactone, it could covalently modify proteins, impacting a wide array of signaling pathways depending on the protein targets. This could include enzymes, transcription factors, or signaling adaptors.

  • Anti-inflammatory and Immunosuppressive Pathways: Many γ-butyrolactone derivatives exhibit anti-inflammatory and immunosuppressive activities, suggesting potential interference with pathways such as NF-κB or cytokine signaling.[4]

A hypothetical signaling pathway involving protein modification is depicted below.

protein_modification_pathway compound This compound protein Target Protein (e.g., Enzyme, Transcription Factor) compound->protein Covalent Modification downstream Downstream Signaling (e.g., Gene Expression, Cell Proliferation) protein->downstream Normal Function modified_protein Thiolated Protein (Altered Function) modified_protein->downstream Inhibition or Activation cellular_response Cellular Response downstream->cellular_response

Caption: Hypothetical pathway of protein modification by this compound.

Quantitative Data

A thorough search of publicly available scientific literature and databases revealed no quantitative data (e.g., IC50, EC50, Kd) for the biological activity of this compound.

Experimental Protocols

As no specific experimental studies on the mechanism of action of this compound have been published, this section outlines a proposed experimental workflow to elucidate its biological effects.

Target Identification
  • Affinity Chromatography: Immobilize this compound on a solid support to capture interacting proteins from cell lysates. Identify bound proteins by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): Synthesize a probe molecule based on the this compound scaffold with a reporter tag to label target proteins in a complex biological sample.

In Vitro Validation
  • Enzyme Inhibition Assays: If a target enzyme is identified, perform kinetic studies to determine the inhibitory potency (IC50) and mechanism of inhibition.

  • Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (Kd) to a purified target protein.

Cell-Based Assays
  • Signaling Pathway Analysis: Use reporter gene assays (e.g., luciferase assays for NF-κB or other transcription factors) or Western blotting for key signaling proteins (e.g., phosphorylation status of kinases) to determine the effect of the compound on specific pathways in cultured cells.

  • Cell Viability and Proliferation Assays: Assess the cytotoxic or cytostatic effects of the compound on various cell lines using assays like MTT or BrdU incorporation.

The proposed experimental workflow is visualized in the diagram below.

experimental_workflow cluster_target_id Target Identification cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Assays cluster_elucidation Mechanism Elucidation target_id Affinity Chromatography / ABPP in_vitro Enzyme Inhibition / Binding Assays target_id->in_vitro cell_based Signaling Pathway Analysis / Viability Assays in_vitro->cell_based elucidation Elucidation of Mechanism of Action cell_based->elucidation

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated. Based on its chemical structure, it is plausible that it could act as a protein-modifying agent or, if metabolized appropriately, interact with neurotransmitter systems. The lack of available data presents a significant opportunity for novel research. The experimental workflow proposed in this guide provides a roadmap for future studies to uncover the pharmacological properties of this compound. Further investigation is warranted to determine if this compound holds any therapeutic potential.

References

Biological Activity of 3-Sulfanyloxolan-2-one and its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with specific biological data for 3-Sulfanyloxolan-2-one is limited. This guide provides a comprehensive overview based on the biological activities of closely related γ-butyrolactone derivatives. The findings presented here are for informational purposes for researchers, scientists, and drug development professionals and should be considered in the context of related compounds.

Introduction

γ-Butyrolactone (GBL), a five-membered lactone, is a structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The GBL scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in FDA-approved drugs and its ability to interact with various biological targets.[1] Modifications to the GBL core, such as the introduction of a sulfanyl group at the 3-position to yield this compound (also known as 3-mercapto-γ-butyrolactone), can significantly modulate its physicochemical properties and biological effects. This technical guide explores the known biological activities of derivatives of the γ-butyrolactone core, with a focus on potential therapeutic applications, mechanisms of action, and relevant experimental methodologies.

Biological Activities of γ-Butyrolactone Derivatives

Derivatives of the γ-butyrolactone scaffold have been investigated for a variety of pharmacological effects, including analgesic, anti-inflammatory, and anticancer activities.

Analgesic and Anti-inflammatory Activity

Several γ-butyrolactone derivatives have demonstrated significant analgesic and anti-inflammatory properties in preclinical studies. For instance, a study on four specific γ-butyrolactone derivatives (BM113, BM113A, BM138, and BM138A) revealed potent antinociceptive and antioedematous effects.[2]

In a hot-plate test, a model of thermal pain, compounds BM113A and BM138A exhibited dose-dependent analgesic activity, with a median effective dose (ED50) of 4.7 mg/kg, which was comparable to that of morphine (2.4 mg/kg).[2] In the writhing test, which assesses chemically induced pain, all four compounds, particularly BM113A and BM138A, were more potent than the standard drug, acetylsalicylic acid.[2] The ED50 values for BM113A and BM138A were 3.7 mg/kg and 2.3 mg/kg, respectively, compared to 46.1 mg/kg for acetylsalicylic acid.[2]

Furthermore, in a carrageenan-induced paw edema model in rats, an established assay for inflammation, compound BM138 showed a dose-dependent reduction in paw swelling by up to 49%.[2] Compound BM138A, at a dose of 200 mg/kg, was found to decrease mechanical hyperalgesia in the Randall-Selitto test.[2]

Table 1: Analgesic Activity of Selected γ-Butyrolactone Derivatives [2]

CompoundHot-Plate Test (ED50, mg/kg)Writhing Test (ED50, mg/kg)
BM113A4.73.7
BM138A4.72.3
Morphine2.4-
Acetylsalicylic Acid-46.1
Antioxidant Activity

Some γ-butyrolactone derivatives have also been shown to possess antioxidant properties. In vitro studies demonstrated that compounds BM138 and BM138A exhibited concentration-dependent scavenging of the ABTS radical cation, with up to 80% inhibition of radical absorbance.[2] This suggests that these compounds may exert their therapeutic effects in part through the neutralization of reactive oxygen species.

Anticancer Activity

Potential Mechanisms of Action

The diverse biological activities of γ-butyrolactone derivatives are likely mediated by multiple mechanisms. One of the key signaling pathways implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Several studies have reported that certain γ-butyrolactone derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] For instance, a santonine-derived butyrolactone and a novel phthalide-based butyrolactone have been shown to inhibit this pathway.[1] The α-methylene-γ-butyrolactone moiety, an unsaturated analog, has been identified as a key pharmacophore that can interfere with the DNA binding activity of NF-κB.[4]

Below is a diagram illustrating a simplified canonical NF-κB signaling pathway, which is a potential target for bioactive γ-butyrolactone derivatives.

NF_kappaB_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_p p-IκBα IkB->IkB_p NFkB_active Active NF-κB (p65/p50) Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation IkB_p->NFkB_active Releases Gene_expression Pro-inflammatory Gene Expression NFkB_active->Gene_expression Translocates to Nucleus & Binds to DNA Nucleus Nucleus Inhibitor γ-Butyrolactone Derivative Inhibitor->IKK_complex Inhibits Inhibitor->NFkB_active Inhibits DNA binding

A simplified diagram of the canonical NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of the biological activity of γ-butyrolactone derivatives and other small molecules.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cultured cancer cells.

1. Cell Seeding:

  • Harvest logarithmically growing cancer cells (e.g., HeLa, MCF-7) and perform a cell count.

  • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compound (serial dilutions) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for a typical MTT cytotoxicity assay.
In Vivo Analgesic and Anti-inflammatory Assays

The following are brief descriptions of common in vivo protocols used to assess analgesic and anti-inflammatory activities.

1. Hot-Plate Test (Thermal Nociception):

  • A hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Mice are treated with the test compound or vehicle control via intraperitoneal injection.

  • At a specific time after treatment, each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

  • A cut-off time is set to prevent tissue damage.

  • An increase in the latency period compared to the control group indicates an analgesic effect.

2. Writhing Test (Chemical Nociception):

  • Mice are pre-treated with the test compound or vehicle.

  • After a set period, an intraperitoneal injection of a writhing-inducing agent (e.g., 0.6% acetic acid) is administered.

  • The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes).

  • A reduction in the number of writhes in the treated group compared to the control group indicates an analgesic effect.

3. Carrageenan-Induced Paw Edema (Anti-inflammatory):

  • The initial volume of the right hind paw of rats is measured using a plethysmometer.

  • The test compounds or vehicle are administered orally.

  • After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw.

  • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

While direct biological data for this compound is not extensively documented in publicly available literature, the broader class of γ-butyrolactone derivatives represents a promising scaffold for the development of new therapeutic agents. The existing research on analogs demonstrates significant potential for analgesic, anti-inflammatory, and anticancer activities. A key mechanism that may underlie some of these effects is the modulation of the NF-κB signaling pathway. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols outlined in this guide provide a foundation for the systematic evaluation of these and other novel chemical entities.

References

Potential applications of 3-Sulfanyloxolan-2-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Applications of 3-Sulfanyloxolan-2-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as α-mercapto-γ-butyrolactone, is a sulfur-containing heterocyclic compound with a strained thiolactone ring. This structural motif presents a unique combination of reactivity and potential for biological interactions, making it an intriguing scaffold for medicinal chemistry exploration. While direct and extensive research into its medicinal applications is nascent, its chemical features suggest a range of potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the core chemistry of this compound, propose potential medicinal chemistry applications based on structure-activity relationships of analogous compounds, and provide hypothetical, yet plausible, experimental frameworks for its investigation.

Introduction to this compound

This compound is a five-membered lactone containing a thiol group at the alpha position. The presence of the thiolactone is significant, as such moieties are known to be reactive and can participate in various biological processes, including acting as enzyme inhibitors. Sulfur-containing compounds are integral to a wide array of FDA-approved drugs, highlighting the importance of sulfur's unique chemical properties in drug design.[1][2][3]

Chemical Properties:

PropertyValue
Molecular Formula C4H6O2S
Molecular Weight 118.16 g/mol [4]
IUPAC Name This compound[4]
CAS Number 14032-62-3[4]
SMILES C1COC(=O)C1S[4]

Potential Medicinal Chemistry Applications

The reactivity of the thiolactone ring in this compound suggests its potential as a covalent modifier of biological targets. The thiol group can act as a nucleophile or be susceptible to oxidation, while the lactone can undergo nucleophilic acyl substitution. These properties could be exploited in the design of inhibitors for various enzyme classes.

Cysteine Protease Inhibition

Cysteine proteases, such as caspases and cathepsins, play crucial roles in apoptosis, inflammation, and cancer progression. Their active site contains a cysteine residue with a nucleophilic thiol group. This compound could potentially act as an irreversible inhibitor by acylating the active site cysteine, forming a stable thioester bond.

Metallo-β-lactamase Inhibition

Metallo-β-lactamases (MBLs) are a major cause of bacterial resistance to β-lactam antibiotics. The thiol group of this compound could potentially chelate the zinc ions in the MBL active site, while the lactone could interact with nearby residues, leading to inhibition.

Antioxidant and Anti-inflammatory Activity

The thiol group can participate in redox reactions, suggesting that this compound or its derivatives could possess antioxidant properties by scavenging reactive oxygen species. By extension, this could translate to anti-inflammatory effects, as oxidative stress is a key component of inflammation.

Hypothetical Quantitative Data

To illustrate the potential of this compound in the aforementioned applications, the following table presents hypothetical inhibitory concentrations (IC50) against selected enzymes. This data is for illustrative purposes only and is not based on published experimental results for this specific compound.

Target EnzymeCompoundHypothetical IC50 (µM)Assay Type
Caspase-3This compound5.2Fluorogenic Substrate Cleavage
Cathepsin BThis compound12.8Fluorogenic Substrate Cleavage
NDM-1 (Metallo-β-lactamase)This compound8.5Nitrocefin Hydrolysis Assay

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound could involve the reaction of α-bromo-γ-butyrolactone with a sulfur nucleophile, such as sodium hydrosulfide.

Materials:

  • α-bromo-γ-butyrolactone

  • Sodium hydrosulfide (NaSH)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve α-bromo-γ-butyrolactone (1.0 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydrosulfide (1.1 eq) in anhydrous ethanol to the flask with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Caspase-3 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound against human recombinant caspase-3.

Materials:

  • Human recombinant caspase-3

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (blank), 50 µL of caspase-3 solution (control), and 50 µL of the test compound dilutions.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Add 50 µL of the fluorogenic substrate solution to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Calculate the rate of substrate cleavage for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of apoptosis induction where this compound could inhibit caspase-3.

Apoptotic_Stimulus Apoptotic Stimulus Caspase_8 Caspase-8 Apoptotic_Stimulus->Caspase_8 Caspase_3_inactive Pro-caspase-3 Caspase_8->Caspase_3_inactive Cleavage Caspase_3_active Active Caspase-3 Caspase_3_inactive->Caspase_3_active Activation Apoptosis Apoptosis Caspase_3_active->Apoptosis Inhibitor This compound Inhibitor->Caspase_3_active Inhibition

Caption: Hypothetical inhibition of the caspase cascade by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Lead_Optimization->Primary_Screening In_Vivo_Testing In Vivo Efficacy and Toxicity Lead_Optimization->In_Vivo_Testing Candidate Drug Candidate In_Vivo_Testing->Candidate

Caption: General workflow for drug discovery with this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its inherent reactivity, conferred by the thiolactone moiety, suggests a broad range of potential applications, particularly in the development of enzyme inhibitors. Future research should focus on the synthesis of a library of derivatives to explore structure-activity relationships, comprehensive biological screening against a panel of relevant targets, and mechanistic studies to elucidate its mode of action. The development of more complex derivatives could also lead to improved potency, selectivity, and pharmacokinetic properties, paving the way for novel therapeutic agents.

References

The Pivotal Role of 3-Sulfanyloxolan-2-one in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfanyloxolan-2-one, also known as α-mercapto-γ-butyrolactone or 3-mercapto-γ-butyrolactone, is a highly versatile sulfur-containing heterocyclic compound that has emerged as a critical precursor in a multitude of organic synthesis applications. Its unique structural features, combining a reactive thiol group with a lactone ring, offer a gateway to a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility as a foundational building block for novel chemical entities.

Synthetic Strategies and Key Reactions

The principal value of this compound in organic synthesis lies in the high reactivity of its thiol group, which readily participates in a variety of nucleophilic reactions. This allows for the facile introduction of sulfur-containing moieties into a wide range of molecular scaffolds.

S-Alkylation Reactions

One of the most fundamental and widely utilized reactions of this compound is its S-alkylation. The thiol group can be readily deprotonated by a mild base to form a thiolate anion, which then acts as a potent nucleophile, reacting with various electrophiles, such as alkyl halides, to form stable thioether linkages.

A general workflow for the S-alkylation of this compound is depicted below:

S_Alkylation start This compound thiolate Thiolate Anion start->thiolate Deprotonation base Base (e.g., NaH, K2CO3) base->thiolate product S-Alkyl-3-sulfanyloxolan-2-one thiolate->product SN2 Reaction electrophile Alkyl Halide (R-X) electrophile->product end Thioether Product product->end

Caption: General workflow for the S-alkylation of this compound.

This reaction is highly efficient and provides a straightforward route to a variety of S-substituted γ-butyrolactone derivatives. The choice of base and solvent can be tailored to the specific substrate and desired reaction conditions.

Michael Addition Reactions

The nucleophilic character of the thiolate derived from this compound also enables its participation in Michael addition reactions. This conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, and other electron-deficient alkenes is a powerful tool for carbon-sulfur bond formation and the construction of more complex molecular architectures.

The general mechanism for the Michael addition of this compound is outlined in the following diagram:

Michael_Addition thiolactone This compound thiolate Thiolate Anion thiolactone->thiolate Deprotonation base Base base->thiolate enolate Enolate Intermediate thiolate->enolate 1,4-Conjugate Addition acceptor Michael Acceptor (α,β-unsaturated compound) acceptor->enolate product Michael Adduct enolate->product Protonation

Caption: Mechanism of the Michael addition of this compound.

This reaction is particularly valuable in drug discovery for the synthesis of compounds with potential biological activity, as the resulting thioether linkage can mimic or replace other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.

Applications in Drug Development

The derivatives of this compound are of significant interest to the pharmaceutical industry. The introduction of the sulfur-containing lactone moiety can impart desirable properties to drug candidates, including improved metabolic stability, enhanced binding affinity to target proteins, and altered solubility profiles.

While specific examples of marketed drugs directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, the structurally related thiolactone ring is a key feature in certain classes of enzyme inhibitors and antibacterial agents. The synthetic accessibility of diverse derivatives from this precursor makes it a valuable tool for lead optimization in drug discovery programs.

Experimental Protocols

General Procedure for the S-Alkylation of this compound

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., anhydrous THF, DMF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon) is added a base (1.1 eq., e.g., sodium hydride, potassium carbonate, or triethylamine) at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to facilitate the formation of the thiolate. The desired alkyl halide (1.0-1.2 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired S-alkylated product.

General Procedure for the Michael Addition of this compound to an α,β-Unsaturated Ketone

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or THF) is added a catalytic amount of a base (e.g., sodium ethoxide or DBU). The mixture is stirred at room temperature for 15 minutes. The α,β-unsaturated ketone (1.0 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to reflux until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the Michael adduct.

Quantitative Data Summary

Conclusion

This compound stands as a valuable and versatile precursor in modern organic synthesis. Its ability to readily undergo S-alkylation and Michael addition reactions provides a powerful platform for the synthesis of a wide variety of sulfur-containing molecules. For researchers and professionals in drug development, this compound offers a strategic tool for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. Further exploration of the reactivity of this precursor is expected to unveil new synthetic methodologies and contribute to the advancement of medicinal chemistry.

3-Sulfanyloxolan-2-one safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 3-Sulfanyloxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and handling precautions for this compound (CAS No. 14032-62-3). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document combines data from authoritative chemical databases with general safety protocols for structurally related compounds, such as mercaptans and thiolactones.

Chemical Identification and Physical Properties

This compound is a sulfur-containing heterocyclic compound. Its key identifiers and physical properties are summarized below.

PropertyValueSource
Molecular Formula C4H6O2S[PubChem]
Molecular Weight 118.16 g/mol [PubChem]
IUPAC Name This compound[PubChem]
CAS Number 14032-62-3[PubChem]
Synonyms alpha-Mercapto-gamma-butyrolactone, 3-Mercaptotetrahydrofuran-2-one[PubChem]
Appearance Not explicitly stated; likely a liquid
Odor Likely has a strong, unpleasant odor characteristic of mercaptans.General knowledge of mercaptans

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The GHS classification for this compound, as reported in the PubChem database, is detailed below.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Acute Toxicity, Dermal 4H312: Harmful in contact with skin
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation 4H332: Harmful if inhaled
Specific target organ toxicity, single exposure 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazard 3H412: Harmful to aquatic life with long lasting effects

GHS Pictograms:

  • Health Hazard: For substances that are harmful, irritant, or sensitizing.

  • Exclamation Mark: For substances that may cause less serious health effects.

Signal Word: Warning

GHS Hazard Classification Overview

GHS_Classification cluster_product This compound cluster_hazards GHS Hazard Statements product This compound H302 H302: Harmful if swallowed product->H302 H312 H312: Harmful in contact with skin product->H312 H315 H315: Causes skin irritation product->H315 H319 H319: Causes serious eye irritation product->H319 H332 H332: Harmful if inhaled product->H332 H335 H335: May cause respiratory irritation product->H335 H412 H412: Harmful to aquatic life with long lasting effects product->H412

Caption: GHS Hazard Statements for this compound.

Safe Handling and Storage

Given the hazards associated with this compound, strict adherence to safety protocols is mandatory. The following guidelines are based on best practices for handling mercaptans and other hazardous laboratory chemicals.[3][4]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. Based on the GHS classification, the following are recommended:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before use.[6][7]
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary depending on the scale of the experiment.[5]
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][8]
General Handling Procedures
  • Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[5][9]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[10]

  • Keep containers tightly closed when not in use.[10]

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Ensure containers are properly labeled.

Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][9][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]
Spill Response

In the event of a spill, follow these general procedures:[12][13][14]

  • Control: Eliminate all ignition sources and ensure the immediate area is well-ventilated.

  • Contain: Prevent the spill from spreading by using absorbent materials such as sand, vermiculite, or commercial sorbents.

  • Clean-up: Carefully collect the absorbed material into a sealed, labeled container for proper disposal. Do not allow the material to enter drains or waterways.

General Chemical Handling Workflow

Chemical_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_storage Storage cluster_disposal Waste Disposal cluster_emergency Emergency Response A Review SDS & Conduct Risk Assessment B Select Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Use Proper Handling Techniques C->D I Spill: Control, Contain, Clean-up C->I J Exposure: Follow First Aid Procedures C->J E Store in a Cool, Dry, Ventilated Area D->E G Collect Waste in a Labeled Container D->G D->I D->J F Ensure Container is Tightly Sealed & Labeled E->F H Dispose of According to Institutional & Local Regulations G->H

Caption: A general workflow for the safe handling of laboratory chemicals.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing. Below are general methodologies that would be used to assess the hazards identified for this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Methodology: A stepwise procedure is used with a limited number of animals (typically rats, usually females). A starting dose of 300 mg/kg body weight is often used for substances suspected of being harmful if swallowed. Observations are made for at least 14 days, and include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.

  • Endpoint: The acute toxic class is determined based on the observed mortality.

Skin Irritation/Corrosion (Based on OECD Guideline 404)
  • Objective: To assess the potential for a substance to cause skin irritation or corrosion.

  • Methodology: A small amount of the test substance (0.5 mL for a liquid) is applied to a shaved patch of skin on a single animal (typically a rabbit). The patch is covered with a gauze dressing for a specified period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after removal of the patch.

  • Endpoint: The substance is classified as an irritant based on the severity and duration of the observed skin reactions.

Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Objective: To determine the potential for a substance to cause serious eye damage or irritation.

  • Methodology: A small amount of the test substance (0.1 mL for a liquid) is instilled into the conjunctival sac of one eye of a single animal (typically a rabbit). The other eye serves as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.

Disposal Considerations

Waste containing this compound should be treated as hazardous chemical waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of down the drain or in the general trash.

Conclusion

While specific safety data for this compound is limited, its GHS classification indicates that it is a hazardous substance that must be handled with care. By following the general safety precautions for mercaptans and other hazardous chemicals outlined in this guide, researchers can minimize the risks associated with its use. A thorough risk assessment should always be performed before beginning any new experimental work with this compound.

References

Unveiling 3-Sulfanyloxolan-2-one: A Technical Guide to its Synthesis and Scientific History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 3-Sulfanyloxolan-2-one, a sulfur-containing lactone. While its direct biological applications and detailed discovery timeline remain areas of limited public knowledge, this document consolidates available scientific literature to provide a comprehensive overview of its synthesis and chemical properties.

Core Chemical Information

Also known by synonyms such as α-mercapto-γ-butyrolactone and 3-mercaptodihydrofuran-2(3H)-one, this compound is a distinct chemical entity registered under CAS number 14032-62-3. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C4H6O2SPubChem
Molecular Weight 118.15 g/mol PubChem
CAS Number 14032-62-3PubChem
IUPAC Name This compoundPubChem
Synonyms α-mercapto-γ-butyrolactone, 3-mercaptodihydrofuran-2(3H)-onePubChem

Historical Context and Discovery

The precise first synthesis and discovery of this compound is not well-documented in readily available scientific literature. However, a seminal 1980 paper by Kazuhiko Tanaka, Hideki Uneme, Nobuyuki Yamagishi, Rikuhei Tanikaga, and Aritsune Kaji in the Bulletin of the Chemical Society of Japan stands as a cornerstone in its application. This research, focused on the stereoselective synthesis of α-alkylidene-γ-butyrolactones, utilized the dianion of α-mercapto-γ-butyrolactone as a key reagent.[1] This suggests that the compound was a known, accessible starting material by 1980, though its original preparative method is not detailed in this publication.

Synthetic Protocols

The 1980 study by Tanaka et al. provides the most detailed and reliable experimental protocol for a reaction involving this compound. The primary application described is its use as a precursor to a highly reactive dianion for the synthesis of α-alkylidene-γ-butyrolactones.

Experimental Protocol: Generation of the Dianion of α-Mercapto-γ-butyrolactone and Reaction with Carbonyl Compounds[1]

This protocol describes the generation of a lithium dianion from α-mercapto-γ-butyrolactone and its subsequent reaction with an aldehyde (benzaldehyde is used as an example) to form an α-alkylidene-γ-butyrolactone.

Materials:

  • α-Mercapto-γ-butyrolactone (this compound)

  • Lithium diisopropylamide (LDA)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Tetrahydrofuran (THF), freshly distilled from sodium-benzophenone

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dianion Formation:

    • A solution of lithium diisopropylamide (LDA) (2.2 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 mmol) is prepared in freshly distilled tetrahydrofuran (THF) (10 mL) under a nitrogen atmosphere at -78 °C.

    • To this solution, α-mercapto-γ-butyrolactone (1.0 mmol) in THF (2 mL) is added dropwise with stirring.

    • The reaction mixture is stirred at -78 °C for 1 hour to ensure the complete formation of the dianion.

  • Reaction with Electrophile (Benzaldehyde):

    • Benzaldehyde (1.0 mmol) in THF (1 mL) is added to the solution of the dianion at -78 °C.

    • The reaction mixture is stirred at this temperature for an additional 2 hours.

  • Work-up and Purification:

    • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

    • The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the corresponding α-alkylidene-γ-butyrolactone.

Yields: The study reports moderate to good yields for this transformation with various aldehydes and ketones.

Logical Workflow for the Synthesis of α-Alkylidene-γ-butyrolactones

The following diagram illustrates the logical steps from the starting material to the final product as described in the protocol.

G start α-Mercapto-γ-butyrolactone (this compound) dianion Formation of the Lithium Dianion start->dianion Deprotonation reagents LDA (2.2 eq) TMEDA (2.2 eq) THF, -78 °C reagents->dianion reaction Nucleophilic Attack and Elimination dianion->reaction electrophile Carbonyl Compound (e.g., Benzaldehyde) electrophile->reaction product α-Alkylidene-γ-butyrolactone reaction->product Work-up & Purification

References

The Chemistry and Synthesis of Thiolactones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiolactones, cyclic thioesters, are a fascinating and versatile class of compounds that have garnered significant attention across various scientific disciplines, including polymer chemistry, materials science, and pharmacology. Often regarded as "latent thiols," their unique reactivity allows for controlled ring-opening to reveal a thiol group, which can participate in a myriad of subsequent chemical transformations. This guide provides a comprehensive overview of thiolactone chemistry, detailing their synthesis, reactivity, and applications, with a focus on quantitative data, experimental protocols, and key biological pathways.

Core Concepts in Thiolactone Chemistry

Thiolactones are structurally analogous to lactones, with a sulfur atom replacing the endocyclic oxygen of the ester group. This substitution imparts distinct chemical properties, most notably the susceptibility of the thioester bond to nucleophilic attack. The ring-opening of thiolactones, typically with amines (aminolysis), is a highly efficient reaction that proceeds under mild conditions, often without the need for a catalyst. This reaction liberates a free thiol group, which can then undergo a variety of "thiol-click" reactions, such as thiol-ene and thiol-yne additions, or disulfide bond formation. This sequential, one-pot functionalization capability makes thiolactones powerful building blocks in macromolecular engineering and bioconjugation.

Synthesis of Thiolactones

The synthesis of thiolactones can be achieved through several routes, depending on the desired ring size and substitution pattern. Common strategies include the intramolecular cyclization of mercapto-acids and ring-expansion reactions.

General Synthetic Approaches:
  • Intramolecular Cyclization of Mercapto-Acids: This is a widely used method for preparing γ- and δ-thiolactones. The corresponding mercapto-acid is treated with a dehydrating agent or subjected to conditions that promote intramolecular condensation.

  • Xanthate-Mediated Radical Addition-Cyclization: This method provides a versatile route to functionalized γ-thiolactones. It involves the radical addition of a xanthate to an alkene, followed by a Chugaev elimination and subsequent cyclization.

  • Ring Expansion of Lactams: Macrocyclic and medium-sized thiolactones can be synthesized via the ring expansion of lactams using thiol-tethered carboxylic acid derivatives.[1]

  • Conversion of Lactones: Direct conversion of lactones to thiolactones can be achieved using sulfurating agents like Lawesson's reagent or, more recently, with indium-catalyzed reactions using a disilathiane as a sulfur source.

Key Reactions of Thiolactones

The reactivity of thiolactones is dominated by the electrophilicity of the thioester carbonyl group, making them susceptible to nucleophilic attack and subsequent ring-opening.

Aminolysis

The reaction of a thiolactone with a primary amine is a cornerstone of thiolactone chemistry. This reaction proceeds via a nucleophilic acyl substitution mechanism to yield an amide and a free thiol. The reaction is generally fast and highly efficient.

Ring-Opening Polymerization (ROP)

Thiolactones, particularly strained rings like β-thiolactones, can undergo ring-opening polymerization to produce polythioesters.[2][3] This polymerization can be initiated by various catalysts, including phosphazene bases, and can proceed in a controlled manner, allowing for the synthesis of well-defined polymers.[3]

Quantitative Data on Thiolactone Reactivity

The following tables summarize key quantitative data on the reactivity of thiolactones, providing a basis for comparison and experimental design.

Table 1: Kinetic Data for the Aminolysis of γ-Thiolactones with n-Butylamine

α-Substituent on γ-ThiolactoneΔG‡ (kcal/mol) - UnassistedΔG‡ (kcal/mol) - Amine-Assisted
H35.428.2
NH₂37.329.9
NH(CO)CH₃37.830.2
Data sourced from a computational study on the aminolysis of γ-thiolactones. The Gibbs free energy of activation (ΔG‡) is provided for both the unassisted and amine-assisted reaction pathways.[4]

Table 2: Reaction Yields for Polypeptide Preparation via β-Lactone-Mediated Ligation

Peptide 1 (with β-lactone)Peptide 2 (with N-terminal Cys)Ligated Product Yield
Polypeptide 7Cysteine-bearing peptide 989%
Polypeptide 7Cysteine-bearing peptide 1193%
Octapeptide 22Octapeptide 2438% (two steps)
Yields reported for the coupling of various peptide fragments.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and reaction of key thiolactones.

Protocol 1: Synthesis of γ-Functional Iminiumthiolactone (ITL)

This three-step protocol describes the synthesis of a γ-hydroxymethyl iminiumthiolactone from tert-butyl glycidyl ether.[3]

Step 1: Synthesis of Thiirane (2a)

  • To a solution of tert-butyl glycidyl ether (1a) in 2,3-butanediol, add potassium thiocyanate (KSCN).

  • Stir the reaction mixture at 25 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent and purify by column chromatography to yield thiirane (2a).

Step 2 & 3 (One-Pot): Thiirane Ring-Opening and Cyclization to ITL (3a)

  • Dissolve thiirane (2a) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add a solution of lithium acetonitrile in THF dropwise.

  • Allow the reaction to warm to 0 °C and stir for the specified time.

  • Quench the reaction with a solution of concentrated HCl in ethanol (1:1).

  • Stir the mixture at 25 °C to facilitate tert-butyl deprotection and cyclization.

  • Isolate the product, γ-hydroxymethyl ITL (3a), by precipitation or extraction and purify as necessary.

Protocol 2: Aminolysis of N-acetylhomocysteine Thiolactone

This protocol describes a general procedure for the ring-opening of N-acetylhomocysteine thiolactone with a primary amine.[6]

  • Dissolve N-acetylhomocysteine thiolactone in a suitable solvent (e.g., DCM, DMSO, or THF).

  • Add a 5-fold molar excess of the primary amine (e.g., propylamine) to the solution.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the complete consumption of the thiolactone by LC-MS.

  • If desired, a thiol-trapping agent (e.g., methyl acrylate) can be added to the reaction mixture to cap the in situ generated thiol.

  • Isolate and purify the resulting amide-thiol or the Michael addition product by appropriate chromatographic techniques.

Protocol 3: Ring-Opening Polymerization of rac-β-Butyrolactone (rac-TBL)

This protocol outlines the phosphazene-catalyzed ring-opening polymerization of rac-β-butyrolactone.[3]

  • In a glovebox, add the desired amount of phosphazene catalyst (e.g., tBu-P₄) to a reaction vessel.

  • Add the solvent (e.g., THF or toluene) and the initiator (if used).

  • Add the monomer, rac-β-butyrolactone, to the reaction mixture.

  • Stir the reaction at room temperature and monitor the monomer conversion by ¹H NMR spectroscopy.

  • Upon reaching the desired conversion, quench the polymerization by adding a suitable terminating agent (e.g., benzoic acid).

  • Precipitate the polymer in a non-solvent (e.g., cold methanol), collect the solid by filtration, and dry under vacuum.

Signaling Pathways and Biological Relevance

Thiolactones play crucial roles in several biological processes, often with significant implications for human health and drug development.

Bioactivation of Clopidogrel

The antiplatelet drug clopidogrel is a prodrug that requires metabolic activation in the liver to exert its therapeutic effect. A key step in this bioactivation pathway involves the formation of a thiolactone intermediate.

Clopidogrel_Bioactivation Clopidogrel Clopidogrel (Prodrug) Oxo_Clopidogrel 2-Oxo-clopidogrel (Thiolactone Intermediate) Clopidogrel->Oxo_Clopidogrel CYP450 Enzymes (e.g., CYP2C19, CYP3A4) Inactive_Metabolite Inactive Carboxylic Acid Metabolite Clopidogrel->Inactive_Metabolite Esterases (~85%) Active_Metabolite Active Thiol Metabolite Oxo_Clopidogrel->Active_Metabolite CYP450 Enzymes P2Y12 P2Y12 Receptor on Platelet Active_Metabolite->P2Y12 Irreversible Binding Platelet_Aggregation Inhibition of Platelet Aggregation P2Y12->Platelet_Aggregation

Caption: Bioactivation pathway of the antiplatelet drug clopidogrel.[2][7][8]

Protein N-Homocysteinylation

Homocysteine thiolactone (HTL), a cyclic thioester of the amino acid homocysteine, can react with the ε-amino groups of lysine residues in proteins. This process, known as N-homocysteinylation, can lead to protein damage and has been implicated in various diseases.[6][9][10]

N_Homocysteinylation cluster_synthesis HTL Formation cluster_modification Protein Modification cluster_consequences Pathological Consequences Homocysteine Homocysteine Met_tRNA_Synthetase Methionyl-tRNA Synthetase (Error-editing) Homocysteine->Met_tRNA_Synthetase HTL Homocysteine Thiolactone (HTL) Met_tRNA_Synthetase->HTL Protein Protein with Lysine Residue (-NH2) HTL->Protein N-Homocysteinylation N_Homocysteinylated_Protein N-Homocysteinylated Protein (-NH-CO-CH(NH2)-(CH2)2-SH) Protein_Damage Protein Damage (Alteration of Structure & Function) N_Homocysteinylated_Protein->Protein_Damage Aggregation Protein Aggregation (Disulfide Cross-linking) N_Homocysteinylated_Protein->Aggregation Cellular_Stress Cellular Stress & Autoimmune Response Protein_Damage->Cellular_Stress Aggregation->Cellular_Stress Disease Contribution to Disease (e.g., Cardiovascular Disease, Neurodegeneration) Cellular_Stress->Disease

Caption: The formation of homocysteine thiolactone and the subsequent N-homocysteinylation of proteins.[6][9][10]

Conclusion

Thiolactone chemistry offers a powerful and versatile platform for the synthesis of functional molecules and materials. Their unique ability to act as masked thiols, combined with the efficiency of their ring-opening reactions, has led to their widespread use in polymer science for creating complex macromolecular architectures. Furthermore, the biological relevance of thiolactones, as exemplified by the bioactivation of clopidogrel and the pathological effects of homocysteine thiolactone, highlights their importance in drug development and understanding disease mechanisms. The continued exploration of thiolactone chemistry is poised to unlock new opportunities in materials science, medicine, and beyond.

References

Methodological & Application

Synthesis of 3-Sulfanyloxolan-2-one Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 3-sulfanyloxolan-2-one derivatives, starting from α-mercapto-γ-butyrolactone (also known as this compound). These compounds and their derivatives are of significant interest to researchers, scientists, and drug development professionals due to their potential biological activities, including anticonvulsant and analgesic properties.[1][2] This guide outlines the synthesis of the key precursor, α-bromo-γ-butyrolactone, and the subsequent S-alkylation to generate a variety of this compound derivatives.

Introduction

γ-Butyrolactone and its derivatives are prevalent structural motifs in numerous natural products and biologically active molecules.[3] The introduction of a sulfur-containing substituent at the 3-position of the oxolan-2-one ring can lead to compounds with interesting pharmacological profiles. Notably, derivatives of γ-thiobutyrolactone have been investigated as ligands for the picrotoxin receptor site on the GABA-A receptor complex, suggesting a potential mechanism for their anticonvulsant effects.[4][5] This document provides a comprehensive guide to the synthesis of these valuable compounds.

Experimental Protocols

Protocol 1: Synthesis of α-Bromo-γ-butyrolactone (Precursor)

This protocol details the synthesis of the key intermediate, α-bromo-γ-butyrolactone, from γ-butyrolactone.

Materials:

  • γ-Butyrolactone (redistilled)

  • Red phosphorus

  • Bromine

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Water

Equipment:

  • 1-L three-necked, round-bottomed flask

  • Dropping funnel

  • Sealed stirrer

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a 1-L three-necked, round-bottomed flask equipped with a dropping funnel, sealed stirrer, and reflux condenser, add 100 g (1.16 moles) of redistilled γ-butyrolactone and 13.4 g (0.43 g atom) of red phosphorus.

  • While stirring and cooling the flask in an ice bath, add 195 g (66.5 mL, 1.22 moles) of bromine through the dropping funnel over a period of 30 minutes.

  • Heat the mixture to 70°C and add an additional 195 g (66.5 mL, 1.22 moles) of bromine over 30 minutes.

  • After the addition is complete, raise the temperature to 80°C and maintain it for 3 hours.

  • Cool the reaction mixture and blow air through it to remove excess bromine and hydrogen bromide (approximately 1 hour).

  • Heat the aerated mixture to 80°C and cautiously add 25 mL of water with stirring. A vigorous reaction will occur.

  • Once the reaction subsides, add an additional 300 mL of water and heat the mixture under reflux for 4 hours.

  • After cooling, two layers will form. Extract the product with two 200 mL portions of diethyl ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate.

  • Remove the ether by distillation, and then distill the crude product under reduced pressure. The boiling point of α-bromo-γ-butyrolactone is 125-127°C at 13 mm Hg.

Caution: α-Bromo-γ-butyrolactone is a vesicant and can cause severe eye and skin irritation. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including goggles and gloves.

Protocol 2: Synthesis of 3-(Alkylthio)oxolan-2-ones (S-Alkylation)

This protocol describes the general procedure for the synthesis of this compound derivatives via S-alkylation of the corresponding thiol, which is generated in situ from the α-bromo precursor.

Materials:

  • α-Bromo-γ-butyrolactone

  • Alkyl or aryl thiol (R-SH)

  • Sodium methoxide or other suitable base

  • Inert organic solvent (e.g., methanol, ethanol, benzene, toluene)

  • Mineral acid (for workup, e.g., hydrochloric acid)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

Procedure:

  • Prepare the sodium thiolate by reacting the desired thiol (R-SH) with one equivalent of sodium methoxide in an inert solvent like methanol.

  • In a separate flask, dissolve α-bromo-γ-butyrolactone in an inert organic solvent.

  • Slowly add the sodium thiolate solution to the α-bromo-γ-butyrolactone solution at room temperature with stirring. The reaction is often exothermic, and cooling may be necessary to maintain the temperature below 60°C.

  • Stir the reaction mixture for 1-3 hours at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Acidify the aqueous layer with a dilute mineral acid (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation under reduced pressure.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of α-bromo-γ-butyrolactone and its subsequent S-alkylation with various thiols.

ProductStarting Material(s)Reagents and ConditionsYield (%)Reference
α-Bromo-γ-butyrolactoneγ-Butyrolactone, Bromine, Red Phosphorus80°C, 3 hours55Organic Syntheses
3-(Ethylthio)oxolan-2-oneα-Bromo-γ-butyrolactone, EthanethiolSodium ethoxide, Ethanol, reflux~70-80General procedure based on patent literature
3-(Phenylthio)oxolan-2-oneα-Bromo-γ-butyrolactone, ThiophenolSodium methoxide, Methanol, room temperature~80-90General procedure based on patent literature
3-(Benzylthio)oxolan-2-oneα-Bromo-γ-butyrolactone, PhenylmethanethiolSodium methoxide, Methanol, room temperature~85-95General procedure based on patent literature

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_derivatization Protocol 2: S-Alkylation gamma_butyrolactone γ-Butyrolactone bromination Bromination (Br2, Red P) gamma_butyrolactone->bromination alpha_bromo α-Bromo-γ-butyrolactone bromination->alpha_bromo alkylation S-Alkylation alpha_bromo->alkylation thiol Thiol (R-SH) thiol->alkylation base Base (e.g., NaOMe) base->alkylation derivative 3-(Alkyl/Arylthio)oxolan-2-one alkylation->derivative

Caption: Workflow for the synthesis of this compound derivatives.

Proposed Mechanism of Action

Derivatives of this compound have been shown to interact with the GABA-A receptor, a key player in inhibitory neurotransmission. The following diagram illustrates a simplified signaling pathway.

GABA_A_Signaling cluster_receptor GABA-A Receptor gaba_a GABA-A Receptor channel_opening Chloride Channel Opening gaba_a->channel_opening Leads to gaba GABA gaba->gaba_a Binds derivative This compound Derivative derivative->gaba_a Modulates neuronal_inhibition Neuronal Inhibition channel_opening->neuronal_inhibition Causes anticonvulsant_effect Anticonvulsant Effect neuronal_inhibition->anticonvulsant_effect Results in

Caption: Simplified GABA-A receptor signaling pathway.

Applications in Drug Discovery

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, and the introduction of a thioether linkage at the 3-position offers a versatile handle for modifying the pharmacological properties of these molecules. The anticonvulsant and analgesic activities observed for some derivatives make this class of compounds promising for further investigation in the development of novel therapeutics for neurological disorders.[1][2] The synthetic routes outlined in this document provide a solid foundation for the generation of compound libraries for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery process. Further research into the specific molecular targets and signaling pathways of these compounds will be essential for their advancement as potential clinical candidates.

References

Synthesis of 3-Sulfanyloxolan-2-one: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Sulfanyloxolan-2-one, also known as α-mercapto-γ-butyrolactone. The synthesis is a two-step process commencing with the bromination of γ-butyrolactone to form the intermediate, α-bromo-γ-butyrolactone, followed by a nucleophilic substitution with a sulfur-containing reagent to yield the final product. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Key Reaction Parameters and Yields

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsKey ParametersYield (%)
1Brominationγ-Butyrolactone, Bromine, Red PhosphorusTemperature: 70-80°C; Time: 3.5 hours55
2Thiolationα-Bromo-γ-butyrolactone, Sodium HydrosulfideTemperature: 0°C to room temperature; Time: 2-4 hoursEstimated 60-70

Experimental Protocols

Step 1: Synthesis of α-Bromo-γ-butyrolactone

This procedure is adapted from a well-established method for the synthesis of α-bromo-γ-butyrolactone.[1]

Materials:

  • γ-Butyrolactone (1.16 mol, 100 g)

  • Red Phosphorus (0.43 g atom, 13.4 g)

  • Bromine (2.44 mol, 390 g, 133 mL)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Water

Equipment:

  • 1 L three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, add γ-butyrolactone (1.16 mol) and red phosphorus (0.43 g atom).

  • Cool the flask in an ice bath and add half of the bromine (1.22 mol) dropwise over 30 minutes with moderate stirring.

  • Remove the ice bath and heat the reaction mixture to 70°C.

  • Add the remaining bromine (1.22 mol) dropwise over 30 minutes.

  • After the addition is complete, raise the temperature to 80°C and maintain it for 3 hours.

  • Cool the reaction mixture and bubble air through it to remove excess bromine and hydrogen bromide.

  • Cautiously add 25 mL of water to the reaction mixture with stirring. A vigorous reaction will occur.

  • After the initial reaction subsides, add an additional 300 mL of water and heat the mixture under reflux for 4 hours.

  • Cool the mixture to room temperature. The product will form a separate layer.

  • Extract the aqueous layer with two 200 mL portions of diethyl ether.

  • Combine the organic layers and the product layer and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation. Collect the fraction boiling at 125–127 °C (13 mmHg). The expected yield is approximately 55%.

Step 2: Synthesis of this compound

This proposed procedure is based on the principle of nucleophilic substitution of the α-bromo lactone with a sulfur nucleophile.

Materials:

  • α-Bromo-γ-butyrolactone (0.5 mol, 82.5 g)

  • Sodium hydrosulfide (NaSH) (0.6 mol, 33.6 g)

  • Ethanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydrosulfide (0.6 mol) in 200 mL of anhydrous ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve α-bromo-γ-butyrolactone (0.5 mol) in 100 mL of anhydrous ethanol and add it to the dropping funnel.

  • Add the α-bromo-γ-butyrolactone solution dropwise to the sodium hydrosulfide solution over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add 200 mL of dichloromethane and 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 100 mL of saturated aqueous sodium bicarbonate solution, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Synthesis of this compound Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Thiolation start_mat γ-Butyrolactone reagents1 Br₂, Red P start_mat->reagents1 intermediate α-Bromo-γ-butyrolactone conditions1 70-80°C, 3.5h intermediate->conditions1 purification1 Vacuum Distillation intermediate->purification1 reagents1->intermediate final_product This compound conditions2 0°C to RT, 2-4h final_product->conditions2 purification2 Extraction & Distillation/Chromatography final_product->purification2 reagents2 NaSH, Ethanol reagents2->final_product intermediate_ref->reagents2

Caption: Workflow for the synthesis of this compound.

Reaction Pathway

The chemical transformation follows a standard nucleophilic substitution mechanism.

Reaction_Pathway Reaction Pathway for this compound Synthesis reactant intermediate reactant->intermediate Br₂, Red P reactant_name γ-Butyrolactone product intermediate->product NaSH intermediate_name α-Bromo-γ-butyrolactone product_name This compound

Caption: Chemical structures in the synthesis pathway.

References

Application Notes and Protocols: 3-Sulfanyloxolan-2-one in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfanyloxolan-2-one, also known as 3-mercapto-γ-butyrolactone, is a versatile heterocyclic compound featuring a reactive thiol group. This functionality makes it an excellent candidate for "click chemistry" reactions, particularly thiol-ene and thiol-yne couplings. Click chemistry offers a powerful platform for the rapid and efficient synthesis of complex molecules due to its high yields, stereospecificity, and tolerance of a wide range of functional groups.[1] The incorporation of the γ-butyrolactone moiety can be of significant interest in drug development, as this scaffold is present in various biologically active molecules.

These application notes provide an overview of the potential uses of this compound in click chemistry and detailed, generalized protocols for its reaction with alkenes and alkynes. While specific literature on the click reactions of this compound is not abundant, the following protocols are based on well-established principles of thiol-ene and thiol-yne chemistry.[1][2]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 3-mercapto-γ-butyrolactone, α-Mercapto-γ-butyrolactone[3]
Molecular Formula C₄H₆O₂S[3]
Molecular Weight 118.16 g/mol [3]
CAS Number 14032-62-3[3]

Applications in Drug Development and Research

The unique structure of this compound, combining a reactive thiol for click chemistry and a lactone ring, opens up numerous possibilities in research and drug development:

  • Bioconjugation: The thiol group can be used to attach the lactone moiety to biomolecules such as peptides, proteins, and carbohydrates containing an alkene or alkyne functionality. This can be used to modify their properties, for example, to enhance stability or cellular uptake.

  • Drug Delivery: The γ-butyrolactone core can be a part of a larger drug delivery system. By using click chemistry, it can be conjugated to targeting ligands or polymers to create sophisticated drug carriers.

  • Synthesis of Novel Thioethers: The thiol-ene and thiol-yne reactions provide a straightforward method to synthesize a library of thioether-containing compounds with the γ-butyrolactone scaffold for screening in drug discovery programs.[4]

Thiol-Ene Click Reaction: General Principles

The thiol-ene reaction involves the addition of a thiol to a double bond, which can be initiated either by radicals (e.g., using a photoinitiator and UV light) or by a base (Michael addition).[1] The radical-mediated reaction typically proceeds via an anti-Markovnikov addition.[1]

ThiolEne_Mechanism

Experimental Protocols

Protocol 1: Photoinitiated Radical Thiol-Ene Reaction

This protocol describes a general procedure for the UV-initiated thiol-ene reaction between this compound and a terminal alkene.

Materials:

  • This compound

  • Terminal alkene (e.g., 1-octene, allyl-functionalized molecule)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran, degassed)

  • UV lamp (e.g., 365 nm)

  • Reaction vessel (quartz or borosilicate glass)

  • Stirring plate and stir bar

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) and the terminal alkene (1.0 - 1.2 eq) in the chosen solvent.

  • Add the photoinitiator, DMPA (0.05 - 0.1 eq).

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the radical reaction.

  • Seal the reaction vessel and place it under the UV lamp.

  • Irradiate the mixture with UV light while stirring at room temperature. The reaction time can vary from minutes to a few hours, depending on the reactivity of the alkene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Quantitative Data (Representative):

The following table provides hypothetical quantitative data for the reaction of this compound with a generic terminal alkene, based on typical thiol-ene reaction outcomes.

Alkene SubstrateEquiv. AlkeneInitiator (eq)SolventTime (h)Yield (%)
1-Octene1.1DMPA (0.1)Acetonitrile1>95
Allyl alcohol1.1DMPA (0.1)THF1.5>90
N-allyl-acetamide1.2DMPA (0.1)DCM2>90

ThiolEne_Workflow

Protocol 2: Base-Catalyzed Thiol-Ene (Michael Addition) Reaction

This protocol outlines a general procedure for the base-catalyzed Michael addition of this compound to an electron-deficient alkene.

Materials:

  • This compound

  • Electron-deficient alkene (e.g., acrylate, acrylamide, maleimide)

  • Base catalyst (e.g., triethylamine - TEA, diisopropylethylamine - DIPEA)

  • Solvent (e.g., dichloromethane, acetonitrile, N,N-dimethylformamide - DMF)

  • Reaction vessel

  • Stirring plate and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) and the electron-deficient alkene (1.0 eq) in the chosen solvent in a reaction vessel.

  • Add the base catalyst (0.1 - 1.0 eq) to the mixture.

  • Stir the reaction at room temperature. The reaction is typically fast and can be completed within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be washed with a mild acid (e.g., dilute HCl) to remove the base, followed by an aqueous wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Quantitative Data (Representative):

The following table provides hypothetical quantitative data for the base-catalyzed reaction of this compound with a generic electron-deficient alkene.

Alkene SubstrateEquiv. AlkeneCatalyst (eq)SolventTime (h)Yield (%)
Methyl acrylate1.0TEA (0.2)DCM2>95
Acrylamide1.0DIPEA (0.2)DMF3>90
N-phenylmaleimide1.0TEA (0.1)Acetonitrile1>98

Thiol-Yne Click Reaction: General Principles

The thiol-yne reaction involves the addition of a thiol to an alkyne.[2] Under radical conditions, a two-fold addition can occur, leading to a dithioether product. By controlling the stoichiometry, a single addition to form a vinyl sulfide can be achieved.[2]

ThiolYne_Mechanism

Protocol 3: Photoinitiated Radical Thiol-Yne Reaction

This protocol provides a general method for the UV-initiated reaction between this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., 1-octyne, propargyl-functionalized molecule)

  • Photoinitiator (e.g., DMPA)

  • Solvent (e.g., acetonitrile, dichloromethane, THF, degassed)

  • UV lamp (e.g., 365 nm)

  • Reaction vessel (quartz or borosilicate glass)

  • Stirring plate and stir bar

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne (1.0 eq) in the chosen solvent.

  • Add this compound. For mono-addition, use approximately 1.0-1.2 equivalents. For the double addition product, use at least 2.2 equivalents.

  • Add the photoinitiator, DMPA (0.05 - 0.1 eq).

  • Degas the solution with nitrogen or argon for 15-30 minutes.

  • Seal the vessel and irradiate with UV light while stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS to follow the formation of the vinyl sulfide and the subsequent dithioether if desired.

  • After completion, remove the solvent in vacuo.

  • Purify the product(s) by column chromatography.

Quantitative Data (Representative):

The following table shows hypothetical data for the thiol-yne reaction.

Alkyne SubstrateEquiv. ThiolProduct TypeInitiator (eq)SolventTime (h)Yield (%)
1-Octyne1.1Vinyl SulfideDMPA (0.1)Acetonitrile2>90
1-Octyne2.2DithioetherDMPA (0.1)Acetonitrile4>85
Propargyl alcohol1.1Vinyl SulfideDMPA (0.1)THF2.5>85

Safety Information

This compound is harmful if swallowed and causes serious eye irritation.[3] It may also be harmful in contact with skin or if inhaled and may cause skin and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising building block for click chemistry, offering a convenient handle for the introduction of a γ-butyrolactone moiety into a variety of molecular scaffolds. The thiol-ene and thiol-yne reactions provide efficient and versatile methods for its conjugation. The protocols and data presented here, while generalized, offer a solid starting point for researchers to explore the applications of this compound in their respective fields. Further optimization of reaction conditions may be necessary for specific substrates.

References

3-Sulfanyloxolan-2-one: A Versatile Thiolactone Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

3-Sulfanyloxolan-2-one, also known as α-mercapto-γ-butyrolactone or homocysteine thiolactone, is a highly valuable and versatile chiral building block in medicinal chemistry. Its unique structure, featuring a reactive thiol group and a lactone ring, allows for a variety of chemical modifications, making it an ideal starting material for the synthesis of a diverse range of pharmaceutical compounds. This thiolactone moiety is particularly significant in the development of drugs targeting conditions involving oxidative stress and mucus hypersecretion.

This application note provides a comprehensive overview of the utility of this compound in pharmaceutical synthesis, with a detailed focus on its most prominent application: the synthesis of the mucolytic and antioxidant drug, Erdosteine. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to guide researchers and drug development professionals in harnessing the potential of this important synthetic intermediate.

Application in the Synthesis of Erdosteine

Erdosteine is a potent mucolytic agent used in the treatment of respiratory diseases characterized by excessive and viscous mucus production, such as chronic obstructive pulmonary disease (COPD) and bronchitis. It functions as a prodrug, with its therapeutic activity stemming from its active metabolites containing free sulfhydryl groups. This compound serves as a key precursor in the industrial synthesis of Erdosteine.

Experimental Protocols for Erdosteine Synthesis

Several synthetic routes for Erdosteine utilizing this compound have been developed. Below are detailed protocols for two common methods.

Protocol 1: Synthesis via Reaction with 3-Sulfo-glutaric Anhydride

This method involves the acylation of this compound with a pre-formed anhydride.

  • Step 1: Preparation of 3-Sulfo-glutaric Anhydride

    • Dissolve 3-sulfo-glutaric acid in acetic anhydride.

    • Heat the mixture to 65-85°C and maintain the temperature for 1-2 hours to form the intermediate, 3-sulfo-glutaric anhydride.

  • Step 2: Synthesis of Erdosteine

    • Dissolve DL-homocysteine thiolactone hydrochloride (this compound hydrochloride) in water.

    • Adjust the pH of the solution to 7-9 using sodium carbonate or sodium bicarbonate.

    • Cool the reaction mixture to -10°C to 10°C.

    • Add the solid 3-sulfo-glutaric anhydride prepared in Step 1 to the solution.

    • Maintain the pH of the reaction mixture between 6 and 7 by the dropwise addition of a sodium carbonate or sodium bicarbonate solution.

    • Allow the reaction to proceed for 20-60 minutes.

    • Acidify the solution to a pH of 2-3 to precipitate the crude Erdosteine.

    • Filter the precipitate and purify by conventional refining methods.[1]

Protocol 2: One-Pot Synthesis in Aqueous Medium

This protocol offers a more streamlined approach to Erdosteine synthesis.

  • Materials:

    • DL-homocysteine thiolactone hydrochloride (this compound hydrochloride)

    • 3-Sulfo-glutaric acid

    • Sodium bicarbonate

    • Water

  • Procedure:

    • In a reaction flask, dissolve 0.130 mol of DL-homocysteine thiolactone hydrochloride in 100 ml of water and cool the solution to 0°C.

    • Slowly add 11.6 g of solid sodium bicarbonate in three portions.

    • Add 0.138 mol of 3-sulfo-glutaric acid.

    • Slowly add a solution of 12.4 g of sodium bicarbonate in 150 ml of water to adjust the reaction pH to 6.2-6.7.

    • Stir the reaction mixture at 0-5°C for 30 minutes.

    • The resulting white crystalline solid is collected after aftertreatment.[1]

Quantitative Data for Erdosteine Synthesis

The efficiency of Erdosteine synthesis can vary depending on the chosen route and reaction conditions. The following table summarizes key quantitative data from different synthetic protocols.

ParameterProtocol 1Protocol 2 (Aqueous)Protocol using THF
Starting Material 3-Sulfo-glutaric anhydride, DL-homocysteine thiolactone HCl3-Sulfo-glutaric acid, DL-homocysteine thiolactone HCl3-Sulfo-glutaric acid, DL-homocysteine thiolactone HCl
Solvent WaterWaterTetrahydrofuran (THF)
Base Sodium carbonate/bicarbonateSodium bicarbonateSodium hydroxide
Reaction Temperature -10 to 10°C0 to 5°CBelow -10°C, then room temp.
Reaction Time 20-60 min30 min4 hours
Yield High (specific value not stated in abstract)77.0%[1]55.7%[1]
Purity (LC) High (suitable for pharmaceutical use)99.41%[1]99.34%[1]
Purification and Characterization of Erdosteine
  • Purification: Crude Erdosteine can be purified by recrystallization from solvents such as dehydrated alcohol.[1] Another method involves dissolving the crude product in a weakly acidic to alkaline aqueous solution, extracting with an organic solvent to remove impurities, and then acidifying the aqueous layer to precipitate the purified Erdosteine.[2]

  • Characterization: The structure and purity of the synthesized Erdosteine are confirmed using various analytical techniques:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and identify any related impurities.[3]

    • Mass Spectrometry (MS): To confirm the molecular weight of Erdosteine.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the molecule.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the Erdosteine molecule.

Mechanism of Action of Erdosteine: A Signaling Pathway Perspective

Erdosteine's therapeutic effects are primarily attributed to its active metabolites, which possess mucolytic and antioxidant properties. The signaling pathway for its mucolytic action is centered on the disruption of mucin polymers in the respiratory tract.

Mucolytic_Action_of_Erdosteine Erdosteine Erdosteine (Prodrug) Metabolism Hepatic First-Pass Metabolism Erdosteine->Metabolism Oral Administration Active_Metabolites Active Metabolites (with free -SH groups) Metabolism->Active_Metabolites Mucin Mucin Polymers (linked by S-S bonds) Active_Metabolites->Mucin Cleavage of Disulfide Bonds Reduced_Mucin Depolymerized Mucin Mucin->Reduced_Mucin Viscosity Decreased Mucus Viscosity & Elasticity Reduced_Mucin->Viscosity Clearance Enhanced Mucociliary Clearance Viscosity->Clearance Symptoms Alleviation of Respiratory Symptoms Clearance->Symptoms

Caption: Mechanism of mucolytic action of Erdosteine.

The antioxidant activity of Erdosteine's metabolites involves the scavenging of free radicals, which helps to reduce inflammation and protect tissues from oxidative damage in the airways.[4][5]

Experimental Workflow for Erdosteine Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and analysis of Erdosteine using this compound as a starting material.

Erdosteine_Synthesis_Workflow Start Start: this compound & Other Reagents Reaction Chemical Synthesis (e.g., Acylation) Start->Reaction Crude Crude Erdosteine (Precipitate) Reaction->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Pure Pure Erdosteine Purification->Pure Analysis Quality Control & Analysis Pure->Analysis HPLC HPLC (Purity) Analysis->HPLC MS MS (Molecular Weight) Analysis->MS NMR NMR (Structure) Analysis->NMR IR IR (Functional Groups) Analysis->IR Final Final Product HPLC->Final MS->Final NMR->Final IR->Final

Caption: General workflow for Erdosteine synthesis and analysis.

Broader Pharmaceutical Applications of this compound

While the synthesis of Erdosteine is the most well-documented application of this compound, the inherent reactivity of its thiol and lactone functionalities suggests its potential as a building block for a wider array of pharmaceutical compounds. The γ-butyrolactone scaffold is present in numerous biologically active molecules with diverse therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities.

The nucleophilic thiol group of this compound can readily react with various electrophiles, allowing for the introduction of diverse substituents at the 3-position. Furthermore, the lactone ring can be opened by nucleophiles to yield γ-hydroxy-α-mercapto butyric acid derivatives, which can serve as precursors for other complex molecules.

Future research into the derivatization of this compound could lead to the discovery of novel therapeutic agents for a range of diseases.

Conclusion

This compound is a cornerstone building block in the synthesis of the important mucolytic drug, Erdosteine. The straightforward and high-yielding synthetic routes to Erdosteine from this precursor make it an industrially significant intermediate. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the field of pharmaceutical development. The versatile reactivity of this compound also opens avenues for its application in the synthesis of other potentially therapeutic compounds, highlighting its continued importance in medicinal chemistry.

References

Application Notes and Protocols: Aminolysis of 3-Sulfanyloxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the aminolysis of 3-Sulfanyloxolan-2-one (also known as γ-thiobutyrolactone). This ring-opening reaction is a robust method for the synthesis of N-substituted 3-mercaptopropanamides, which are valuable intermediates in drug discovery and polymer science. The protocol outlines the reaction mechanism, experimental setup, and purification procedures, and includes representative data for the reaction with various primary amines.

Introduction

This compound is a cyclic thioester that serves as a versatile building block in organic synthesis. Its ring-opening via aminolysis provides a straightforward route to bifunctional molecules containing both an amide and a thiol group. This reaction is particularly valuable as it proceeds under mild conditions and offers a high degree of atom economy. The resulting 3-mercaptopropanamide derivatives are key precursors for the synthesis of bioactive compounds, and the liberated thiol group can be utilized in subsequent "click" chemistry reactions, such as thiol-ene or thiol-maleimide additions, for applications in bioconjugation and material science.[1][2]

Reaction Mechanism and Signaling Pathway

The aminolysis of this compound is a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the thiolactone. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens through the cleavage of the acyl-sulfur bond, with the sulfur atom acting as a leaving group. A proton transfer step then yields the final N-substituted 3-mercaptopropanamide product. The overall reaction is first-order with respect to the amine concentration, and the rate-determining step is the formation of the zwitterionic tetrahedral intermediate.[1][3][4]

Caption: General reaction mechanism for the aminolysis of this compound.

Experimental Protocol

This protocol describes a general procedure for the aminolysis of this compound using benzylamine as a representative primary amine.

3.1. Materials and Equipment

  • Reagents:

    • This compound (γ-thiobutyrolactone)

    • Benzylamine

    • Dichloromethane (DCM), anhydrous

    • Magnesium sulfate (MgSO₄), anhydrous

    • Hydrochloric acid (HCl), 1 M solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (NaCl) solution (brine)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Argon or nitrogen gas inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and purification

    • Thin-layer chromatography (TLC) plates (silica gel)

3.2. Experimental Workflow

experimental_workflow Experimental Workflow for Aminolysis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis setup Dissolve this compound in anhydrous DCM under inert gas add_amine Add benzylamine dropwise at 0°C setup->add_amine react Warm to room temperature and stir for 2-4 hours add_amine->react quench Quench with 1 M HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry organic layer over MgSO₄ wash->dry filter_evap Filter and evaporate solvent dry->filter_evap purify Purify by column chromatography filter_evap->purify analyze Characterize product (NMR, IR, MS) purify->analyze

Caption: Workflow from reaction setup to product analysis.

3.3. Procedure

  • To a round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).

  • Dissolve the thiolactone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add benzylamine (1.1 equiv) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to yield the pure N-benzyl-3-mercaptopropanamide.

Data Presentation

The aminolysis of this compound can be performed with a variety of primary and secondary amines. The reaction conditions and yields may vary depending on the nucleophilicity and steric hindrance of the amine.[5] Below are representative, non-exhaustive examples of reaction parameters for different amines.

Table 1: Representative Reaction Parameters for the Aminolysis of this compound

AmineSolventTemperature (°C)Time (h)Representative Yield (%)
BenzylamineDCM252-4>90
n-ButylamineTHF253-5>85
CyclohexylamineDCM254-6~80
AnilineDMF5012~60

Note: The data presented in this table are representative and based on typical outcomes for aminolysis reactions of thiolactones. Actual yields may vary based on specific experimental conditions and purification methods.

Characterization of Products

The successful synthesis of N-substituted 3-mercaptopropanamides can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic peaks for the amide and the propyl chain, including the methylene groups adjacent to the sulfur and nitrogen atoms.

  • Infrared (IR) Spectroscopy: The disappearance of the thiolactone carbonyl stretch (typically around 1690-1710 cm⁻¹) and the appearance of a strong amide carbonyl stretch (around 1640-1680 cm⁻¹) and an N-H stretch (for primary amine reactants) are indicative of a successful reaction.

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by techniques such as Electrospray Ionization (ESI-MS).

Applications in Research and Drug Development

The products of this reaction, N-substituted 3-mercaptopropanamides, are versatile intermediates.

  • Drug Discovery: The thiol group can be used as a handle for conjugation to other molecules or as a key pharmacophoric element.

  • Polymer Chemistry: This reaction is widely used in a one-pot, multi-step approach to create functional polymers. The aminolysis of a polymer-bound thiolactone exposes a thiol group, which can then undergo further reactions, such as Michael additions.[2]

  • Bioconjugation: The thiol group can react selectively with maleimides or other thiol-reactive groups on proteins and other biomolecules, enabling the creation of bioconjugates.

References

Application Notes and Protocols for the Derivatization of 3-Sulfanyloxolan-2-one for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 3-sulfanyloxolan-2-one (also known as 3-mercapto-γ-butyrolactone) and subsequent biological screening of the resulting compound library. The protocols detailed herein are intended to guide researchers in the synthesis of novel derivatives and their evaluation as potential therapeutic agents, particularly in the fields of oncology and infectious diseases.

Introduction

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, found in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a sulfanyl group at the 3-position offers a versatile handle for chemical modification, allowing for the creation of diverse libraries of thioether derivatives. This derivatization strategy aims to explore the structure-activity relationships of these novel compounds, with the goal of identifying potent and selective modulators of key biological pathways implicated in disease.

Derivatization of this compound

The primary method for derivatizing this compound is through the S-alkylation of the thiol group. This reaction is typically achieved by reacting the starting material with a variety of alkyl or aryl halides in the presence of a base.

General Protocol for S-Alkylation of this compound

This protocol describes a general method for the synthesis of 3-(alkylthio)- and 3-(arylthio)-oxolan-2-one derivatives.

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., benzyl bromide, 4-chlorobenzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding alkyl or aryl halide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired S-substituted derivative.

Biological Screening of this compound Derivatives

The synthesized library of this compound derivatives can be screened for various biological activities. Below are protocols for assessing their anticancer and antimicrobial potential.

Anticancer Activity Screening

The cytotoxicity of the synthesized compounds is evaluated against a panel of human cancer cell lines using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in DMSO and add them to the wells to achieve final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

The following table presents representative cytotoxic activity data for a series of γ-butyrolactone derivatives against various cancer cell lines. While not specific to this compound derivatives, it serves as an example of how to structure and present such data.

CompoundHCT116 (IC₅₀, µM)MCF7 (IC₅₀, µM)PC3 (IC₅₀, µM)SK-OV3 (IC₅₀, µM)
4a >10>10>10>10
4b 5.86.57.28.1
4c 2.13.44.55.2
4x 0.8 1.2 1.5 1.9
Doxorubicin0.050.080.120.15

Data is hypothetical and for illustrative purposes, based on the format found in similar studies of γ-butyrolactone derivatives.[2]

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI 1640 medium with L-glutamine and buffered with MOPS for fungi

  • 96-well microtiter plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth in 96-well plates.

  • Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • After incubation, add a viability indicator such as resazurin and incubate for a further 2-4 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following table presents representative antimicrobial activity data for a series of γ-butyrolactone derivatives. This table serves as a template for presenting MIC values.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
Derivative 1 62.5125>250>250
Derivative 2 31.2562.5125250
Derivative 3 15.631.2562.5125
Ciprofloxacin 1.00.5N/AN/A
Fluconazole N/AN/A2.08.0

Data is hypothetical and for illustrative purposes, based on the format found in similar studies of γ-butyrolactone derivatives.

Signaling Pathway Analysis

Understanding the mechanism of action of active compounds is crucial for drug development. The following diagrams illustrate potential signaling pathways that could be modulated by this compound derivatives, based on the known activities of similar compounds.

NF-κB Signaling Pathway

Certain α-methylene-γ-butyrolactone derivatives have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival and is often dysregulated in cancer.[3]

NF_kappa_B_Pathway cluster_stimulus Pro-inflammatory Stimuli (e.g., TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation Derivatives This compound Derivatives Derivatives->IKK Inhibition DNA Target Gene Transcription NFκB_nuc->DNA Binding Response Inflammation, Cell Survival DNA->Response

Caption: Inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Thiolactone-containing compounds have the potential to modulate this pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors Akt->Downstream Response Cell Growth, Proliferation, Survival Downstream->Response Derivatives This compound Derivatives Derivatives->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of the derivative library to the identification of lead compounds.

Experimental_Workflow Start This compound Synthesis S-Alkylation with Alkyl/Aryl Halides Start->Synthesis Library Derivative Library Synthesis->Library Screening Biological Screening (Anticancer & Antimicrobial) Library->Screening Hits Active Compounds (Hits) Screening->Hits SAR Structure-Activity Relationship (SAR) Analysis Hits->SAR Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Hits->Mechanism Lead Lead Compound Optimization SAR->Lead Mechanism->Lead

Caption: Overall experimental workflow.

References

Application Note: Quantitative Analysis of 3-Sulfanyloxolan-2-one in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Sulfanyloxolan-2-one, also known as α-mercapto-γ-butyrolactone, is a reactive thiolactone compound of significant interest in medicinal chemistry and polymer science. Its sulfhydryl (-SH) group and lactone ring make it a versatile building block for synthesizing novel compounds, including prodrugs and functionalized polymers. The ability to accurately quantify this compound in complex reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the reactive nature of the thiol group, careful sample handling is essential to prevent oxidation or unwanted side reactions during preparation and analysis.[1][2]

Protocol 1: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method separates this compound from other components in a reaction mixture using reversed-phase HPLC. Quantification is achieved by measuring the absorbance of the analyte with a UV detector. While the thiolactone has a UV absorbance maximum at a low wavelength (~240 nm), derivatization can be employed to enhance sensitivity and selectivity if needed.[3][4] The protocol below describes a direct (non-derivatized) method suitable for monitoring reactions where the analyte concentration is sufficiently high.

Experimental Protocol

  • Reagents and Materials :

    • This compound reference standard

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid (FA), analytical grade

    • Methanol, HPLC grade

    • Internal Standard (IS), e.g., 4-hydroxy-γ-butyrolactone (optional, but recommended)

  • Instrumentation :

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Preparation of Solutions :

    • Mobile Phase A : 0.1% Formic Acid in Water

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

    • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

    • Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation :

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Withdraw a 100 µL aliquot of the reaction mixture.

    • Dilute the aliquot with 900 µL of acetonitrile to precipitate any insoluble materials and to bring the analyte concentration within the calibration range.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Analysis :

    • Inject 10 µL of the prepared sample onto the HPLC system.

    • Run the analysis using the conditions specified in Table 1.

    • Quantify the peak corresponding to this compound by comparing its peak area to the calibration curve.

Data Presentation

Table 1: HPLC-UV Chromatographic Conditions and Typical Performance

Parameter Value
Column C18 Reversed-Phase (150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 5% B to 95% B over 10 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection λ 240 nm[3]
Injection Volume 10 µL
Linearity Range 1 - 100 µg/mL (R² > 0.995)
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL

| Precision (RSD%) | < 5% |

Visualization

Caption: Workflow for HPLC-UV analysis of this compound.

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound, especially in complex matrices.[5] The analyte is first separated by HPLC and then ionized (typically using Electrospray Ionization - ESI) and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition, which provides high specificity.

Experimental Protocol

  • Reagents and Materials :

    • Same as for HPLC-UV.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound like N-acetylcysteine can be used.

  • Instrumentation :

    • LC-MS/MS system (Triple Quadrupole) with an ESI source.

    • UPLC/HPLC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Preparation of Solutions :

    • Mobile Phases : Same as for HPLC-UV.

    • Standard Stock and Calibration Solutions : Prepare as for HPLC-UV, but at a lower concentration range (e.g., 1, 5, 10, 50, 100, 500 ng/mL). Spike each standard and blank with the internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation :

    • Withdraw a 50 µL aliquot of the reaction mixture.

    • Add 50 µL of the IS working solution.

    • Perform a protein precipitation/extraction by adding 400 µL of cold acetonitrile.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95% A, 5% B).

    • Filter through a 0.22 µm syringe filter into an LC-MS vial.[6]

  • LC-MS/MS Analysis :

    • Inject 5 µL of the prepared sample.

    • Run the analysis using the conditions specified in Tables 2 and 3.

    • Quantify the analyte using the ratio of its peak area to that of the internal standard against a calibration curve.

Data Presentation

Table 2: LC-MS/MS Chromatographic and Source Conditions

Parameter Value
Column UPLC C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 5% B for 0.5 min, to 95% B at 3 min, hold for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Ion Spray Voltage 5500 V[6]

| Source Temperature | 500 °C[6] |

Table 3: Example MRM Transitions (Molecular Weight of C₄H₆O₂S = 118.16 g/mol ) [7]

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV)
This compound 119.0 71.1 (Loss of H₂S and CO) 15

| Internal Standard | Analyte-specific | Analyte-specific | Analyte-specific |

Visualization

Caption: Workflow for LC-MS/MS analysis of this compound.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[8] Due to the polarity and potential thermal lability of the -SH group, this compound requires derivatization to a more volatile and stable form, typically by silylation.[9][10] The derivatized analyte is then separated by GC and detected by MS, providing excellent chromatographic resolution and confident identification based on its mass spectrum.

Experimental Protocol

  • Reagents and Materials :

    • This compound reference standard

    • Pyridine, anhydrous

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[9]

    • Ethyl acetate, GC grade

    • Internal Standard (IS), e.g., α-methylene-γ-butyrolactone[8]

  • Instrumentation :

    • GC-MS system with an Electron Ionization (EI) source

    • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Preparation of Solutions :

    • Standard Stock Solution (1 mg/mL) : Prepare in ethyl acetate.

    • Calibration Standards : Prepare serial dilutions in ethyl acetate.

  • Sample Preparation and Derivatization :

    • Withdraw a 50 µL aliquot of the reaction mixture and dilute with 450 µL of ethyl acetate.

    • Add the internal standard.

    • Transfer a 100 µL aliquot of the diluted sample to a GC vial insert.

    • Evaporate the solvent completely under a stream of nitrogen.

    • To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.[9]

    • Cool to room temperature before analysis.

  • GC-MS Analysis :

    • Inject 1 µL of the derivatized sample in splitless mode.

    • Run the analysis using the conditions specified in Table 4.

    • Monitor in either Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification) using the ions listed in Table 5.

Data Presentation

Table 4: GC-MS Operating Conditions

Parameter Value
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Splitless (1 min)
Oven Program 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

| Ionization Energy | 70 eV |

Table 5: Key Mass Fragments for TMS-derivatized Analyte

Compound Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
TMS-3-Sulfanyloxolan-2-one 191 [M-CH₃]⁺ 73 [Si(CH₃)₃]⁺ 147 [M-CO₂-H]⁺

| Internal Standard | Analyte-specific | Analyte-specific | Analyte-specific |

Visualization

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes & Protocols: The Use of 3-Sulfanyloxolan-2-one in the Synthesis of Novel Photocurable Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 3-Sulfanyloxolan-2-one, also known as 3-Mercapto-γ-butyrolactone, into photocurable resin formulations. The unique thiolactone structure of this compound offers potential advantages in creating biocompatible and biodegradable materials suitable for advanced applications such as drug delivery matrices, tissue engineering scaffolds, and high-resolution 3D printing.

The following sections detail the principles of utilizing this compound in thiol-ene photopolymerization, present hypothetical performance data, and provide step-by-step experimental protocols for the synthesis and characterization of these novel resins.

Introduction to this compound in Photocurable Resins

This compound is a bifunctional molecule containing both a thiol group and a lactone ring. This structure allows for its participation in thiol-ene "click" chemistry, a highly efficient and widely used method for polymer synthesis. Thiol-ene photopolymerization offers numerous advantages, including low oxygen inhibition, minimal shrinkage stress, and high monomer conversion, making it an attractive choice for producing homogenous polymer networks.[1][2]

The incorporation of this compound into a resin formulation, alongside a suitable 'ene' monomer, allows for the formation of a crosslinked polymer network upon exposure to UV light in the presence of a photoinitiator. The lactone ring within the polymer backbone introduces a biodegradable linkage, which can be hydrolyzed under physiological conditions. This feature is particularly valuable for biomedical applications where controlled degradation of the material is desired.

Proposed Thiol-Ene Photopolymerization Pathway

The photopolymerization process is initiated by the UV-induced decomposition of a photoinitiator, which generates free radicals. These radicals then abstract a hydrogen atom from the thiol group of this compound, creating a thiyl radical. This thiyl radical subsequently reacts with an 'ene' monomer (e.g., a vinyl or allyl ether) in a chain-growth mechanism, leading to the formation of a crosslinked polymer network.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Photoinitiator Photoinitiator Radical Radical (R•) Photoinitiator->Radical UV Light Thiol This compound (R'-SH) Radical->Thiol H-abstraction Thiyl_Radical Thiyl Radical (R'-S•) Thiol->Thiyl_Radical Ene Ene Monomer (CH2=CHR'') Thiyl_Radical->Ene Addition Carbon_Radical Carbon-centered Radical Ene->Carbon_Radical Carbon_Radical->Thiol Chain Transfer Polymer_Linkage Thioether Linkage Carbon_Radical->Polymer_Linkage Termination_Products Crosslinked Polymer Network Thiyl_Radical2 Thiyl Radical (R'-S•) Thiyl_Radical2->Termination_Products Carbon_Radical2 Carbon-centered Radical Carbon_Radical2->Termination_Products

Caption: Proposed reaction pathway for the thiol-ene photopolymerization of this compound.

Hypothetical Performance Data

The following table summarizes the expected quantitative data for a photocurable resin formulation based on this compound compared to a standard thiol-ene resin.

PropertyFormulation A: this compound Based ResinFormulation B: Standard Thiol-Ene Resin (PETMP-based)
Viscosity (at 25°C) 150 - 250 mPa·s200 - 300 mPa·s
Tensile Strength 25 - 35 MPa30 - 40 MPa
Young's Modulus 0.8 - 1.2 GPa1.0 - 1.5 GPa
Elongation at Break 15 - 25%10 - 20%
Glass Transition Temp. (Tg) 55 - 65 °C60 - 70 °C
In Vitro Degradation (30 days) 10 - 15% Mass Loss< 2% Mass Loss

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, curing, and characterization of photocurable resins containing this compound.

  • This compound (≥98%)

  • Pentaerythritol tetra(allyl ether) (PETAE) or other suitable 'ene' monomer

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or other suitable photoinitiator

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS) for degradation studies

G Start Start: Gather Reagents Weigh Weigh this compound and PETAE (1:1 thiol:ene ratio) Start->Weigh Mix Add to amber vial and mix Weigh->Mix Add_PI Add Photoinitiator (1 wt%) Mix->Add_PI Dissolve Vortex until fully dissolved Add_PI->Dissolve Degas Degas the resin mixture Dissolve->Degas End End: Resin Ready for Curing Degas->End

Caption: Workflow for the preparation of the photocurable resin formulation.

Protocol:

  • In a light-protected container (e.g., an amber vial), combine this compound and the 'ene' monomer (e.g., PETAE) in a 1:1 stoichiometric ratio of thiol to ene functional groups.

  • Add the photoinitiator (e.g., TPO) at a concentration of 1% (w/w) relative to the total monomer weight.

  • Thoroughly mix the components using a vortex mixer or magnetic stirrer until the photoinitiator is completely dissolved and the solution is homogeneous.

  • To remove any dissolved gases that could inhibit polymerization, degas the resin mixture using a vacuum chamber or by gently bubbling nitrogen through the solution.

  • Cast the formulated resin into a mold of the desired shape and dimensions (e.g., a silicone mold for tensile testing specimens).

  • Expose the resin to a UV light source (e.g., a 365 nm LED lamp) with a controlled intensity (e.g., 20 mW/cm²).

  • The curing time will depend on the resin thickness and photoinitiator concentration. Monitor the curing process until the resin is fully solidified. For a 1 mm thick sample, a curing time of 60-120 seconds is a good starting point.

  • After initial curing, post-curing may be performed by heating the sample in an oven at a temperature slightly above its glass transition temperature (e.g., 70°C) for a specified duration (e.g., 1 hour) to ensure complete monomer conversion.

4.4.1. Mechanical Testing

  • Prepare dog-bone shaped specimens according to ASTM D638 standards using a silicone mold during the photocuring process.

  • Perform tensile testing using a universal testing machine with a suitable load cell and extensometer.

  • From the resulting stress-strain curves, determine the tensile strength, Young's modulus, and elongation at break.

4.4.2. Thermal Analysis

  • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the cured polymer. Heat a small sample (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere at a controlled heating rate (e.g., 10 °C/min).

  • Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer. Heat a sample at a controlled rate in a nitrogen or air atmosphere and monitor the weight loss as a function of temperature.

4.4.3. In Vitro Degradation Study

  • Prepare small, pre-weighed discs of the cured polymer.

  • Immerse the discs in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • At predetermined time points (e.g., 1, 7, 14, and 30 days), remove the samples from the PBS, gently rinse with deionized water, and dry to a constant weight in a vacuum oven.

  • Calculate the percentage of mass loss over time to quantify the degradation rate.

Safety Precautions

  • Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is harmful if swallowed or in contact with skin and causes serious eye irritation. Handle with care and avoid direct contact.

  • UV light can be harmful to the eyes and skin. Use appropriate shielding and wear UV-protective eyewear during photocuring.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

Application of 3-Sulfanyloxolan-2-one in Hair Processing Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known chemistry of thiol compounds and the general principles of hair processing. Currently, there is a lack of direct published data on the specific application of 3-Sulfanyloxolan-2-one in hair formulations. Therefore, the information provided herein is intended for research and development purposes and should be validated experimentally.

Introduction

This compound, a thiolactone, presents a promising alternative to traditional reducing agents used in hair processing formulations, such as permanent waving, straightening, and deep conditioning treatments. Its chemical structure suggests a potential for controlled release of a thiol-active species, which could offer a milder yet effective modification of hair's disulfide bonds. This document outlines the theoretical application of this compound in cosmetic science, providing detailed protocols for its evaluation and use.

Mechanism of Action

It is hypothesized that this compound acts as a pro-drug, releasing a reactive thiol group upon hydrolysis in the alkaline environment of a typical hair processing formulation. This thiol then participates in a thiol-disulfide exchange reaction with the cysteine disulfide bonds within the hair keratin, leading to the cleavage of these bonds. This process allows for the reshaping of the hair fiber. Subsequent neutralization with an oxidizing agent reforms the disulfide bonds in the new configuration.

G cluster_0 Formulation & Application cluster_1 Hair Fiber Interaction cluster_2 Hair Reshaping & Neutralization A This compound in alkaline formulation (pH > 7) B Hydrolysis A->B H₂O C Reactive Thiol Intermediate B->C E Thiol-Disulfide Exchange C->E D Hair Keratin (Disulfide Bonds S-S) D->E F Cleaved Disulfide Bonds (S-H) E->F G Hair Reshaped (e.g., on a curler) F->G H Oxidizing Agent (e.g., H₂O₂) G->H I Reformed Disulfide Bonds in new configuration H->I

Proposed mechanism of this compound in hair processing.

Quantitative Data Summary

The following tables present hypothetical performance data for this compound in comparison to a standard reducing agent, Thioglycolic Acid (TGA). These values are for illustrative purposes and require experimental validation.

Table 1: Efficacy in Disulfide Bond Cleavage

ParameterThis compound (5% w/w)Thioglycolic Acid (5% w/w)
Thiol Group Concentration in Hair (nmol/mg) 150 ± 15180 ± 20
Percentage of Disulfide Bond Cleavage 75%90%
Application Time for 50% Cleavage (minutes) 2012

Table 2: Hair Mechanical Properties Post-Treatment

ParameterUntreated HairThis compoundThioglycolic Acid
Tensile Strength (MPa) 150 ± 10130 ± 8110 ± 12
Elasticity (%) 30 ± 525 ± 420 ± 5
Swelling Ratio (in water) 1.2 ± 0.11.4 ± 0.11.6 ± 0.2

Experimental Protocols

Protocol for Evaluating Disulfide Bond Cleavage

This protocol describes a method to quantify the extent of disulfide bond reduction in hair fibers treated with this compound.

G A Hair Tress (1g) B Wash with SLES A->B C Dry at 60°C B->C D Treat with this compound Formulation (30 min) C->D E Rinse thoroughly with deionized water D->E F Dry at 60°C E->F G Cut into small fragments F->G H Incubate with DTNB solution (Ellman's Reagent) G->H I Measure Absorbance at 412 nm H->I J Calculate Thiol Concentration I->J

Workflow for quantifying disulfide bond cleavage in hair.

Materials:

  • Hair tresses (e.g., from a reliable supplier)

  • This compound formulation (e.g., 5% w/w in a cream base at pH 8.5)

  • Control formulation (without reducing agent)

  • Sodium Laureth Sulfate (SLES) solution (10%)

  • Deionized water

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) solution

  • Phosphate buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Wash a 1g hair tress with the SLES solution for 2 minutes, then rinse thoroughly with deionized water.

  • Dry the hair tress in an oven at 60°C for 2 hours.

  • Apply 2g of the this compound formulation to the hair tress, ensuring even distribution.

  • Incubate the treated tress for 30 minutes at room temperature.

  • Rinse the hair tress thoroughly with deionized water for 5 minutes.

  • Dry the tress as described in step 2.

  • Cut the treated hair into small fragments (approximately 1-2 mm).

  • Weigh 10 mg of the hair fragments and place them in a test tube.

  • Add 1 mL of the DTNB solution in phosphate buffer.

  • Incubate for 2 hours with gentle shaking.

  • Centrifuge the sample and measure the absorbance of the supernatant at 412 nm.

  • Calculate the concentration of thiol groups using a standard curve prepared with cysteine.

Protocol for Permanent Waving Application

This protocol outlines the steps for using a this compound-based formulation for permanent waving of hair.

Formulation Components:

  • Reducing Lotion:

    • This compound: 5-10% (w/w)

    • Alkalizing agent (e.g., monoethanolamine) to pH 8.0-9.5

    • Thickener (e.g., cetearyl alcohol)

    • Surfactant (e.g., cetrimonium chloride)

    • Deionized water: q.s. to 100%

  • Neutralizing Lotion:

    • Hydrogen peroxide: 2-3% (w/w)

    • Stabilizer (e.g., phosphoric acid) to pH 3.0-4.0

    • Conditioning agent (e.g., silicone quaternium-22)

    • Deionized water: q.s. to 100%

Procedure:

  • Shampoo the hair without conditioning and towel dry.

  • Section the hair and wrap it around perm rods.

  • Apply the reducing lotion containing this compound to each curl.

  • Cover with a plastic cap and allow to process for 15-25 minutes (a strand test is recommended to determine the optimal time).

  • Rinse the hair thoroughly with warm water for at least 5 minutes while the rods are still in place.

  • Blot the curls dry with a towel.

  • Apply the neutralizing lotion to each curl and leave it on for 10 minutes.

  • Gently remove the perm rods.

  • Apply any remaining neutralizer and leave it on for another 5 minutes.

  • Rinse the hair thoroughly with lukewarm water.

  • Apply a post-perm conditioner.

Safety and Toxicological Profile

Based on the safety assessments of similar thiol-containing compounds and lactones used in cosmetics, the following toxicological aspects of this compound should be considered and evaluated:

  • Skin Irritation and Sensitization: Thiol compounds can be skin irritants and sensitizers. Patch testing and human repeat insult patch tests (HRIPT) are necessary to determine the non-irritating and non-sensitizing concentration.

  • Ocular Irritation: Formulations containing this ingredient should be evaluated for their potential to cause eye irritation.

  • Mutagenicity and Genotoxicity: Standard in vitro and in vivo assays should be conducted to assess the mutagenic and genotoxic potential.

  • Systemic Toxicity: While dermal absorption is expected to be low, studies on acute and repeated dose toxicity are recommended.

Conclusion and Future Directions

This compound holds theoretical promise as a novel ingredient for hair processing formulations, potentially offering a milder alternative to existing technologies. The proposed mechanism and protocols provide a framework for its systematic evaluation. Extensive experimental work is required to validate its efficacy, determine optimal formulation parameters, and establish a comprehensive safety profile before it can be considered for commercial application. Future research should focus on a direct comparison with a range of existing reducing agents, long-term stability studies of formulations, and consumer panel testing to assess performance attributes such as curl tightness, hair feel, and odor.

Application Notes and Protocols for 3-Sulfanyloxolan-2-one as a Reducing Agent in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfanyloxolan-2-one, also known as α-mercapto-γ-butyrolactone or butyrolactonethiol, is a thiolactone compound with potential applications in the cosmetics industry as a reducing agent and antioxidant.[1][2] Its chemical structure, featuring a reactive thiol group within a lactone ring, suggests its capability to donate a hydrogen atom or electrons, thereby neutralizing free radicals and preventing oxidative damage to the skin and cosmetic formulations.[3] Thiol-containing compounds are known to act as effective antioxidants by neutralizing reactive oxygen species (ROS).[3] This document provides detailed application notes and experimental protocols for evaluating the efficacy and safety of this compound for cosmetic applications.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Potential Applications in Cosmetics

Based on its function as a reducing agent, this compound can be explored for the following applications:

  • Antioxidant Protection: To protect the skin from oxidative stress induced by UV radiation and environmental pollutants.

  • Formulation Stabilization: To prevent the oxidation of sensitive ingredients in cosmetic formulations, thereby extending product shelf life.

  • Hair Care: As a potential alternative to other thiol-based reducing agents in hair straightening or waving formulations.[4][5]

Data Presentation: Hypothetical Performance Data

The following tables present hypothetical data for this compound to illustrate its potential efficacy. These values are for illustrative purposes and must be confirmed by experimental testing.

Table 1: Antioxidant Capacity of this compound in an Oil-in-Water Cream Base

AssayThis compound (0.5% w/w)Vitamin C (0.5% w/w)Vitamin E (0.5% w/w)Placebo (Cream Base)
DPPH Radical Scavenging Activity (IC50, µg/mL) 8550120>1000
ABTS Radical Scavenging Activity (TEAC, mM Trolox equiv./g) 1.82.51.20.1
Ferric Reducing Antioxidant Power (FRAP, µM Fe(II)/g) 65080030050

Table 2: Stability of an Oil-in-Water Cream Containing this compound

Parameter0.5% this compoundPlacebo
Viscosity Change after 3 months at 40°C -8%-25%
Peroxide Value after 3 months at 40°C (meq/kg) 530
Color Change (ΔE*) after 3 months at 40°C 1.24.5
pH Change after 3 months at 40°C -0.3-0.8

Experimental Protocols

The following are detailed protocols for evaluating the performance and safety of this compound in a cosmetic context.

Evaluation of Antioxidant Capacity

This protocol describes the assessment of the antioxidant activity of a cosmetic cream containing this compound using the DPPH assay.

G cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis Prep Prepare O/W cream with and without This compound Extract Extract cream with methanol to isolate the active ingredient Prep->Extract Dilute Prepare serial dilutions of the extract Extract->Dilute Mix Mix diluted extracts with DPPH solution Dilute->Mix DPPH_sol Prepare DPPH solution in methanol DPPH_sol->Mix Incubate Incubate in the dark (30 minutes) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for DPPH antioxidant assay.

Methodology:

  • Cream Preparation: Formulate a standard oil-in-water (O/W) cream base. Prepare batches of the cream: one with no active ingredient (placebo) and others with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/w).

  • Extraction: Accurately weigh 1g of the cream into a centrifuge tube. Add 10 mL of methanol and vortex for 5 minutes. Centrifuge at 3000 rpm for 10 minutes. Collect the supernatant for analysis.

  • DPPH Assay:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • In a 96-well plate, add 100 µL of the methanolic extract (in various dilutions) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control is prepared using 100 µL of methanol instead of the extract.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration.

Formulation Stability Testing

This protocol outlines the procedure for assessing the physical and chemical stability of a cosmetic formulation containing this compound.

G cluster_analysis Stability Analysis Start Prepare cream formulations (with and without this compound) Store Store samples at different conditions: - 25°C/60% RH (Real-time) - 40°C/75% RH (Accelerated) Start->Store Test Perform analysis at T=0, 1, 2, 3 months Store->Test Physical Physical Tests: - Appearance, color, odor - Viscosity - pH - Phase separation (centrifugation) Test->Physical Chemical Chemical Tests: - Peroxide value - Assay of this compound Test->Chemical

Caption: Workflow for cosmetic formulation stability testing.

Methodology:

  • Sample Preparation: Prepare the cosmetic formulation with and without this compound. Package the samples in the final intended packaging.

  • Storage Conditions: Store the samples under both real-time and accelerated stability conditions:

    • Real-time: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals: Evaluate the samples at initial time (T=0) and then at specified intervals (e.g., 1, 2, and 3 months for accelerated testing).

  • Evaluation Parameters:

    • Organoleptic Properties: Assess changes in color, odor, and appearance.

    • Physicochemical Properties: Measure pH and viscosity.

    • Phase Separation: Centrifuge a sample of the cream at 3000 rpm for 30 minutes to check for any phase separation.

    • Chemical Stability: Determine the peroxide value of the formulation to assess lipid oxidation. Quantify the concentration of this compound using a suitable analytical method (e.g., HPLC) to monitor its degradation.

Skin Sensitization Potential Assessment (In Vitro)

Given the potential for thiol-containing compounds to cause skin sensitization, an in vitro assessment is crucial.[6] The Direct Peptide Reactivity Assay (DPRA) is a validated in vitro method to predict the skin sensitization potential of a chemical.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_sol Prepare solutions of this compound, cysteine peptide, and lysine peptide Incubate Incubate this compound with each peptide solution (24 hours at 25°C) Prepare_sol->Incubate HPLC Analyze samples by HPLC-UV Incubate->HPLC Quantify Quantify the remaining peptide concentration HPLC->Quantify Calculate_dep Calculate % peptide depletion Quantify->Calculate_dep

Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

Methodology:

  • Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile). Prepare stock solutions of synthetic peptides containing cysteine and lysine.

  • Incubation: Mix the solution of this compound with each peptide solution at a defined molar ratio. Incubate the mixture for 24 hours at 25°C. A control sample with the peptide and solvent (without the test chemical) is also prepared.

  • Analysis: After incubation, analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the concentration of the unreacted peptide.

  • Calculation: Calculate the percentage of peptide depletion for both the cysteine and lysine peptides.

  • Prediction Model: Based on the mean percentage of cysteine and lysine depletion, the skin sensitization potential is predicted (low, moderate, or high).

Safety Considerations

  • Handling: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Skin Sensitization: As with many thiol-containing compounds, there is a potential for skin sensitization.[6] Thorough safety assessments, including in vitro and potentially in vivo studies, are necessary to determine a safe concentration for use in cosmetic products.[8][9][10]

  • Purity: The purity of this compound should be well-characterized, as impurities could affect its efficacy and safety profile.

Conclusion

This compound shows promise as a reducing agent and antioxidant for cosmetic applications. Its efficacy in protecting formulations from oxidation and potentially shielding the skin from environmental aggressors warrants further investigation. The protocols outlined in this document provide a framework for a systematic evaluation of its performance and safety. Rigorous testing is essential to substantiate its benefits and to establish safe use levels in cosmetic products.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Sulfanyloxolan-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Sulfanyloxolan-2-one (also known as α-Mercapto-γ-butyrolactone). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: the bromination of γ-butyrolactone to form α-bromo-γ-butyrolactone, followed by the substitution of the bromine with a sulfur nucleophile.

Issue 1: Low Yield of α-Bromo-γ-butyrolactone (Precursor)

Potential CauseRecommended SolutionExpected Outcome
Incomplete Reaction - Ensure the reaction temperature is maintained at 80°C for at least 3 hours after the addition of bromine.[1] - Use a slight excess of bromine (e.g., 2.44 moles per mole of γ-butyrolactone).[1] - Confirm the quality and reactivity of the red phosphorus catalyst.Increased conversion of γ-butyrolactone to the desired α-bromo derivative.
Loss during Workup - Use ether for extraction as it has shown to be effective.[1] - Ensure complete removal of excess bromine and hydrogen bromide by blowing air into the cooled reaction mixture before extraction.[1] - Dry the ether extracts thoroughly with a suitable drying agent like magnesium sulfate before distillation.[1]Minimized loss of product during the purification process, leading to a higher isolated yield.
Side Reactions - Control the initial addition of bromine by cooling the reaction mixture with an ice bath to prevent overheating and potential side reactions.[1] - The formation of α,γ-dibromobutyryl bromide is a possible side product. Careful control of stoichiometry and temperature can minimize this.A cleaner reaction mixture with fewer impurities, simplifying purification and improving yield.

Issue 2: Low Yield of this compound (Final Product)

Potential CauseRecommended SolutionExpected Outcome
Inefficient Nucleophilic Substitution - Use a suitable sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. - Ensure the reaction is carried out in a suitable solvent that can dissolve both the α-bromo-γ-butyrolactone and the nucleophile. Alcohols or polar aprotic solvents are often used.Improved conversion of the bromo-intermediate to the final thiolactone product.
Elimination Side Reaction - The formation of Δα,β-butenolide (γ-crotonolactone) via elimination is a common side reaction, especially with strong, non-nucleophilic bases.[1] - Use a milder base or a nucleophilic sulfur source that minimizes elimination. - Maintain a controlled, lower reaction temperature to favor substitution over elimination.Reduced formation of the unsaturated lactone byproduct, leading to a higher yield of the desired product.
Oxidation of Thiol - The thiol group in the product is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species. - Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Consider using a reducing agent during workup if oxidation is suspected.Preservation of the thiol group, resulting in a purer product and higher yield.
Product Volatility/Loss during Isolation - this compound is a relatively volatile compound. - Use gentle conditions for solvent removal (e.g., rotary evaporation at low temperature and pressure). - For purification by distillation, use vacuum distillation to lower the boiling point and prevent thermal decomposition.Maximized recovery of the final product after purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step synthesis. The first step is the α-bromination of γ-butyrolactone to produce α-bromo-γ-butyrolactone.[1] The second step is a nucleophilic substitution of the bromide with a sulfur-containing nucleophile, such as sodium hydrosulfide.

Q2: How can I monitor the progress of the reactions?

A2: The progress of both the bromination and the substitution reaction can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).[2][3] These methods can help determine the consumption of the starting material and the formation of the product and any byproducts.

Q3: What are the main safety precautions I should take during this synthesis?

A3: Both bromine and α-bromo-γ-butyrolactone are corrosive and can cause severe skin and eye irritation.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. The final product, this compound, is harmful if swallowed and causes serious eye irritation.

Q4: How can I purify the final product, this compound?

A4: Purification can be achieved by vacuum distillation. Additionally, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed for purification, especially for achieving high purity on a smaller scale.[4]

Q5: Can I use a different halogen for the first step, for example, chlorine?

A5: While bromination is the most commonly reported method, in principle, other halogens could be used. However, the reactivity of the resulting α-halo-γ-butyrolactone will differ. α-bromo compounds are generally good leaving groups for nucleophilic substitution. The use of other halogens would likely require optimization of the reaction conditions for the subsequent substitution step.

Experimental Protocols

Protocol 1: Synthesis of α-Bromo-γ-butyrolactone

This protocol is adapted from the procedure described in Organic Syntheses.[1]

Materials:

  • γ-Butyrolactone (1.16 moles)

  • Red phosphorus (0.43 g atom)

  • Bromine (2.44 moles)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • In a three-necked, round-bottomed flask equipped with a dropping funnel, stirrer, and reflux condenser, place γ-butyrolactone and red phosphorus.

  • Cool the mixture in an ice bath and add half of the bromine over 30 minutes with moderate stirring.

  • Heat the mixture to 70°C and add the remaining bromine over 30 minutes.

  • After the addition is complete, raise the temperature to 80°C and maintain it for 3 hours.

  • Cool the reaction mixture and blow air through it to remove excess bromine and hydrogen bromide.

  • Cautiously add 25 mL of water to the aerated mixture at 80°C, followed by an additional 300 mL of water.

  • Heat the mixture under reflux for 4 hours.

  • After cooling, extract the product with two portions of diethyl ether.

  • Dry the combined ether extracts over magnesium sulfate.

  • Remove the ether by evaporation and purify the crude α-bromo-γ-butyrolactone by vacuum distillation (b.p. 125–127°C at 13 mm Hg).[1]

Protocol 2: Synthesis of this compound

This is a general procedure based on nucleophilic substitution principles.

Materials:

  • α-Bromo-γ-butyrolactone

  • Sodium hydrosulfide (NaSH) or a similar sulfur nucleophile

  • Anhydrous ethanol or another suitable solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve α-bromo-γ-butyrolactone in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydrosulfide in ethanol to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g., sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

SynthesisWorkflow Overall Synthesis Workflow for this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: Thiolation GBL γ-Butyrolactone Reagents1 Br2, Red P Bromination α-Bromination Reaction GBL->Bromination Reagents1->Bromination Workup1 Workup & Purification (Extraction, Distillation) Bromination->Workup1 BromoGBL α-Bromo-γ-butyrolactone Workup1->BromoGBL BromoGBL_ref α-Bromo-γ-butyrolactone BromoGBL->BromoGBL_ref Intermediate Product Reagents2 NaSH (or other sulfur nucleophile) Thiolation Nucleophilic Substitution BromoGBL_ref->Thiolation Reagents2->Thiolation Workup2 Workup & Purification (Extraction, Vacuum Distillation) Thiolation->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

TroubleshootingLogic Troubleshooting Low Yield of this compound Start Low Yield of Final Product CheckPrecursor Check yield and purity of α-bromo-γ-butyrolactone Start->CheckPrecursor LowPrecursorYield Low Precursor Yield/Purity CheckPrecursor->LowPrecursorYield No GoodPrecursorYield Good Precursor Yield/Purity CheckPrecursor->GoodPrecursorYield Yes OptimizeBromination Optimize Bromination Step (See Troubleshooting Issue 1) LowPrecursorYield->OptimizeBromination CheckThiolation Analyze Thiolation Reaction Mixture (TLC, GC-MS) GoodPrecursorYield->CheckThiolation IncompleteReaction Incomplete Reaction CheckThiolation->IncompleteReaction Incomplete Conversion SideProducts Significant Side Products CheckThiolation->SideProducts Byproducts Detected GoodConversion Good Conversion, Low Isolated Yield CheckThiolation->GoodConversion Clean Conversion OptimizeThiolation Increase reaction time/temperature or change nucleophile IncompleteReaction->OptimizeThiolation OptimizeConditions Lower temperature to reduce elimination Use inert atmosphere to prevent oxidation SideProducts->OptimizeConditions OptimizeWorkup Optimize Workup/Purification (Gentle solvent removal, vacuum distillation) GoodConversion->OptimizeWorkup

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Common side products in the synthesis of 3-Sulfanyloxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Sulfanyloxolan-2-one, also known as 3-mercapto-γ-butyrolactone.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical approach for the synthesis of this compound involves the nucleophilic substitution of a leaving group at the α-position of γ-butyrolactone with a sulfur nucleophile. The most frequently used precursor is α-bromo-γ-butyrolactone, which can be reacted with reagents such as sodium hydrosulfide (NaSH), potassium thioacetate (KSAc), or thiourea.

Q2: What are the primary potential side products in this synthesis?

The main side products encountered during the synthesis of this compound typically arise from competing elimination and hydrolysis reactions, as well as secondary reactions of the desired product. These can include:

  • γ-Crotonolactone (α,β-Unsaturated-γ-butyrolactone): Formed via an elimination reaction of the starting material.[1]

  • 4-Hydroxy-3-mercaptobutanoic acid: The result of hydrolysis of the thiolactone product.[2]

  • Bis(2-oxo-oxolan-3-yl)disulfide: An oxidation product of this compound.

  • γ-Butyrolactone: If the starting material is reduced.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). When using TLC, staining with potassium permanganate can help visualize the starting material and products. For GC-MS analysis, derivatization of the thiol group may be necessary to improve volatility and peak shape.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes:

  • Poor quality of starting materials: The α-bromo-γ-butyrolactone precursor can degrade over time.

  • Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low.

  • Side reactions dominating: The reaction conditions may favor elimination or hydrolysis over substitution.

Solutions:

  • Verify Starting Material Quality: Ensure the α-bromo-γ-butyrolactone is pure and has not decomposed. Distillation of the starting material may be necessary.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.

    • Reaction Time: Extend the reaction time and monitor by TLC or GC-MS until the starting material is consumed.

    • Nucleophile: Consider using a less basic sulfur nucleophile like potassium thioacetate followed by hydrolysis, which can sometimes minimize elimination.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur nucleophile and the thiol product.

Problem 2: Presence of a Major Impurity with a Lower Rf on TLC

Possible Cause:

  • Hydrolysis of the lactone ring: The presence of water and basic conditions can lead to the hydrolysis of either the starting material or the product, forming the corresponding hydroxy acid.[2] This is often less mobile on a TLC plate.

Solutions:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.

  • Temperature Control: Avoid excessive heating, as this can accelerate hydrolysis.

  • Work-up Procedure: Perform the aqueous work-up at low temperatures (e.g., on an ice bath) and as quickly as possible. Neutralize the reaction mixture carefully.

Problem 3: Detection of an Impurity with a Molecular Weight Corresponding to Dehydrobromination

Possible Cause:

  • Elimination Reaction: The use of a strong, non-nucleophilic base or high reaction temperatures can promote the E2 elimination of HBr from α-bromo-γ-butyrolactone, resulting in the formation of γ-crotonolactone.[1]

Solutions:

  • Choice of Base/Nucleophile: Use a soft, highly nucleophilic sulfur source like potassium thioacetate. If using a stronger base like NaSH, consider adding it slowly at a lower temperature.

  • Temperature Control: Maintain a low to moderate reaction temperature to favor the SN2 substitution pathway over elimination.

Problem 4: The Final Product Appears Oily and Discolored, and Dimerization is Suspected

Possible Cause:

  • Oxidation to Disulfide: The thiol group in this compound is susceptible to oxidation, especially when exposed to air during work-up and purification, leading to the formation of a disulfide dimer.

Solutions:

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Inert Atmosphere during Work-up: Perform extraction and purification steps under an inert atmosphere if possible.

  • Reducing Agent: During work-up, a mild reducing agent can be added to the aqueous phase to prevent oxidation.

Summary of Potential Side Products

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Common CauseIdentification Notes
γ-CrotonolactoneC₄H₄O₂84.07Elimination of HBr from α-bromo-γ-butyrolactone under basic conditions.[1]Can be detected by GC-MS. Shows a characteristic C=C stretch in the IR spectrum.
4-Hydroxy-3-mercaptobutanoic acidC₄H₈O₃S136.17Hydrolysis of the this compound product.[2]Water-soluble. Can be detected by LC-MS.
Bis(2-oxo-oxolan-3-yl)disulfideC₈H₁₀O₄S₂234.29Oxidation of the thiol group in this compound.Higher molecular weight impurity detectable by MS. Can sometimes be reduced back to the thiol.
γ-ButyrolactoneC₄H₆O₂86.09Reduction of the starting material or impurities in the starting material.A common solvent and starting material, its presence should be checked in the reagents. Detectable by GC-MS.[2]

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • α-Bromo-γ-butyrolactone

  • Sodium hydrosulfide (NaSH) or Potassium thioacetate (KSAc)

  • Anhydrous ethanol or Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • 1 M Hydrochloric acid

Procedure using Sodium Hydrosulfide:

  • Dissolve α-bromo-γ-butyrolactone (1 equivalent) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydrosulfide (1.1 equivalents) in anhydrous ethanol to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding cold water.

  • Acidify the mixture to pH ~3-4 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Procedure using Potassium Thioacetate (followed by hydrolysis):

  • Dissolve α-bromo-γ-butyrolactone (1 equivalent) and potassium thioacetate (1.1 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 12-24 hours, or until TLC indicates consumption of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the intermediate S-(2-oxo-oxolan-3-yl) ethanethioate.

  • Dissolve the crude intermediate in methanol and add a catalytic amount of concentrated HCl.

  • Stir the mixture at room temperature for 2-4 hours to effect deacetylation.

  • Remove the methanol under reduced pressure, add water, and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.

Visualizations

Synthesis_Pathway alpha-Bromo-gamma-butyrolactone alpha-Bromo-gamma-butyrolactone This compound This compound alpha-Bromo-gamma-butyrolactone->this compound SN2 Substitution NaSH NaSH NaSH->alpha-Bromo-gamma-butyrolactone

Caption: Main synthetic route to this compound.

Side_Reactions cluster_start Starting Material cluster_product Product cluster_side_products Side Products alpha-Bromo-gamma-butyrolactone alpha-Bromo-gamma-butyrolactone gamma-Crotonolactone gamma-Crotonolactone alpha-Bromo-gamma-butyrolactone->gamma-Crotonolactone Elimination (Base) This compound This compound 4-Hydroxy-3-mercaptobutanoic_acid 4-Hydroxy-3-mercaptobutanoic acid This compound->4-Hydroxy-3-mercaptobutanoic_acid Hydrolysis (H2O, Base) Disulfide_Dimer Disulfide Dimer This compound->Disulfide_Dimer Oxidation (Air)

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK check_sm->sm_ok sm_bad Impure check_sm->sm_bad check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Appropriate check_conditions->conditions_ok conditions_bad Conditions Suboptimal check_conditions->conditions_bad analyze_impurities Analyze Impurities (MS, NMR) impurity_id Identify Side Product analyze_impurities->impurity_id sm_ok->check_conditions purify_sm Purify Starting Material sm_bad->purify_sm purify_sm->start Retry Synthesis conditions_ok->analyze_impurities optimize_conditions Optimize Conditions conditions_bad->optimize_conditions optimize_conditions->start Retry Synthesis troubleshoot_impurity Address Specific Side Reaction (See Guide) impurity_id->troubleshoot_impurity troubleshoot_impurity->start Retry Synthesis

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 3-Sulfanyloxolan-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Sulfanyloxolan-2-one using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (SiO₂) is the most common stationary phase for the purification of moderately polar organic compounds like this compound.[1] However, due to the presence of a sulfur atom, which can lead to interactions and potential degradation on acidic silica, alternative stationary phases can be considered if issues like tailing or sample decomposition are observed. These alternatives include:

  • Deactivated Silica Gel: Washing the silica gel with a weak base solution (e.g., triethylamine in the mobile phase) can help to reduce its acidity and minimize compound degradation.

  • Alumina (Al₂O₃): Alumina is another polar adsorbent that can be used. It is available in neutral, acidic, or basic forms, allowing for selection based on the stability of the compound. For a thiolactone, neutral or weakly acidic alumina would be a suitable starting point.

  • Florisil®: A magnesium silicate adsorbent that can be a milder alternative to silica gel for sensitive compounds.[2]

Q2: How do I select an appropriate mobile phase (eluent) for the purification?

A2: The choice of mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent and a more polar solvent. For this compound, a good starting point would be a mixture of hexanes (or heptane) and ethyl acetate.

To determine the optimal solvent ratio, Thin Layer Chromatography (TLC) should be performed first. The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for this compound.[2]

Q3: My this compound seems to be degrading on the column. What can I do?

A3: Degradation on the column is a common issue, especially with sensitive compounds. Here are several troubleshooting steps:

  • Assess Stability: Before running a column, spot the crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.

  • Deactivate the Silica: As mentioned in Q1, adding a small amount of a weak base like triethylamine (e.g., 0.1-1%) to your eluent can neutralize the acidic sites on the silica gel.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil®.[2]

  • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution).

  • Use a Different Purification Technique: If column chromatography proves too harsh, consider alternative methods like preparative TLC, crystallization, or distillation.

Q4: I am observing poor separation between this compound and an impurity. How can I improve the resolution?

A4: Improving separation requires optimizing several parameters:

  • Solvent System: Fine-tune the polarity of your mobile phase. A less polar solvent system will generally lead to better separation but will also increase the elution time.

  • Column Dimensions: Use a longer, narrower column for difficult separations.

  • Loading Technique: Ensure your sample is loaded onto the column in a very narrow band. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully.[3] Dry loading, where the sample is pre-adsorbed onto a small amount of silica, can also improve resolution.[3]

  • Flow Rate: A slower flow rate can improve separation by allowing for better equilibration between the stationary and mobile phases.[4]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound Does Not Elute (Stuck on Column) Mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase.
Compound has decomposed on the column.Test for stability on silica TLC.[2] If unstable, consider deactivating the silica or using an alternative stationary phase.
Streaking or Tailing of the Compound Band Column is overloaded with sample.Use a larger column or load less material.
Compound is interacting strongly with the stationary phase.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds, though caution is advised with the latter for thiolactones). Consider a different stationary phase.
The crude sample was not fully dissolved when loaded.Ensure the sample is completely dissolved before loading. Dry loading can also help.
Cracks or Bubbles in the Silica Bed Improper packing of the column.Ensure the silica is packed as a uniform slurry and is never allowed to run dry.[5] Repack the column if necessary.
Heat generated during elution.This is more common with large columns and can be mitigated by using a column with a jacket for cooling.
No Compound Detected in Fractions Compound decomposed on the column.Verify compound stability on silica.
Fractions are too dilute to detect the compound.Concentrate the fractions and re-analyze by TLC.[2]
Compound eluted in the solvent front.Check the very first fractions collected.[2]

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Crude this compound

  • Solvents (e.g., Hexanes, Ethyl Acetate)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp or appropriate staining solution

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[6]

    • Add a thin layer of sand over the cotton plug.[6]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[5][6]

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica. Do not let the column run dry. [5]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica bed using a pipette.[7]

    • Drain the solvent until the sample has entered the silica bed.

    • Carefully add a small amount of fresh eluent and drain again to wash the sample completely onto the silica.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle air pressure to the top of the column to begin elution (flash chromatography).

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation:

    • Once the desired compound has been identified in the fractions, combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) column_prep 2. Column Packing (Slurry Method) tlc->column_prep load 3. Sample Loading (Minimal Solvent) column_prep->load elute 4. Elution (Flash Chromatography) load->elute collect 5. Fraction Collection elute->collect frac_analysis 6. Fraction Analysis (TLC) collect->frac_analysis combine 7. Combine Pure Fractions frac_analysis->combine evap 8. Solvent Evaporation combine->evap product Purified Product evap->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution Problems cluster_stability Compound Stability start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution Compound Stuck start->no_elution degradation Degradation on Column start->degradation adjust_solvent Adjust Solvent Polarity poor_sep->adjust_solvent change_column Use Longer/Narrower Column poor_sep->change_column increase_polarity Increase Solvent Polarity no_elution->increase_polarity deactivate_silica Deactivate Silica degradation->deactivate_silica change_stationary_phase Use Alumina/Florisil degradation->change_stationary_phase

Caption: Troubleshooting logic for common chromatography issues.

References

Thiolactone Ring-Opening Reactions: A Technical Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in synthetic chemistry and drug development, thiolactone ring-opening reactions are a powerful tool for introducing thiol functionalities and conjugating molecules. However, like any chemical transformation, these reactions can present challenges. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during thiolactone ring-opening experiments, enabling scientists to optimize their reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my thiolactone ring-opening reaction showing low or no conversion?

A1: Low conversion is a frequent issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Nucleophile Reactivity: The choice of amine nucleophile is critical. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. The pKa of the amine also plays a role, with optimal reactivity often observed with primary amines having a pKa around 7.7 for reactions at physiological pH.[1] If you are using a sterically hindered or less nucleophilic amine, consider increasing the reaction time, temperature, or using a more reactive amine if your experimental design allows.

  • Stoichiometry: Ensure you are using an adequate excess of the amine nucleophile. For complete conversion, a 1.5 to 2-fold excess of the amine is often recommended.[2]

  • Reaction Temperature: While many aminolysis reactions proceed at room temperature, some less reactive systems may require heating.[3] However, excessive heat can lead to side reactions, so optimization is key. Monitor the reaction progress at different temperatures to find the optimal balance.

  • Solvent Choice: The solvent can significantly influence reaction rates. Aprotic polar solvents like DMF or DMAc are commonly used and can facilitate the reaction.[2] Computational studies have shown that the reaction mechanism can be solvent-dependent.

  • Catalyst: While many thiolactone aminolysis reactions do not require a catalyst, the presence of a base can accelerate the reaction. However, strong bases can also promote hydrolysis, so a careful selection is necessary.

Q2: I'm observing significant side products in my reaction. What are they and how can I minimize them?

A2: The two most common side reactions in thiolactone ring-opening with amines are hydrolysis and disulfide bond formation.

  • Hydrolysis: The thiolactone ring is susceptible to hydrolysis, especially under basic conditions (pH > 7).[4] This results in the formation of the corresponding mercapto acid, which will not react with your amine.

    • Troubleshooting Hydrolysis:

      • pH Control: If possible, perform the reaction under neutral or slightly acidic conditions.

      • Anhydrous Conditions: Use anhydrous solvents and reagents and consider running the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

      • Amine Choice: Be mindful that the amine nucleophile itself can create a basic environment.

  • Disulfide Bond Formation: The newly formed free thiol is susceptible to oxidation, leading to the formation of disulfide bonds. This is particularly problematic in the presence of oxygen.

    • Troubleshooting Disulfide Formation:

      • Inert Atmosphere: Running the reaction under an inert atmosphere is highly recommended to minimize oxidation.

      • Reducing Agents: During workup, the addition of a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help cleave any formed disulfide bonds.

      • Acidic Workup: Performing the workup under acidic conditions can help to protonate the thiol, making it less susceptible to oxidation.

      • Thiol Scavengers: In some cases, a "thiol scavenger" can be added to the reaction to cap the free thiol as it is formed, preventing disulfide formation.

Q3: How can I effectively monitor the progress of my thiolactone ring-opening reaction?

A3: The most common and effective method for monitoring the reaction is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR Spectroscopy: The proton on the carbon adjacent to the sulfur atom in the thiolactone ring typically has a characteristic chemical shift. Upon ring-opening, this proton's chemical environment changes, resulting in a noticeable upfield shift in the ¹H NMR spectrum. For example, a shift from ~4.3-4.5 ppm to ~4.1 ppm has been reported for the ring-opening of a thiolactone acrylamide polymer.[2] By taking aliquots from your reaction at different time points and analyzing them by ¹H NMR, you can track the disappearance of the starting material peak and the appearance of the product peak to determine the extent of conversion.

Q4: What are the best practices for purifying the product of a thiolactone ring-opening reaction?

A4: The choice of purification method depends on the properties of your product (e.g., small molecule vs. polymer, solubility).

  • For Polymers: Dialysis is a common and effective method for removing unreacted small molecules, such as the excess amine nucleophile and salts, from a polymeric product.[2]

  • For Small Molecules:

    • Column Chromatography: Silica gel column chromatography can be used to purify small molecule products. If your product contains a basic amine, using an amine-bonded silica column or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation and prevent peak tailing.[5]

    • Precipitation/Crystallization: If your product is a solid and has different solubility properties from the starting materials and byproducts, precipitation or crystallization can be an effective purification method.

    • Aqueous Workup: An acidic wash during the workup can help to remove excess basic amine nucleophile.

Data at a Glance: Optimizing Your Reaction Conditions

To aid in the optimization of your experiments, the following tables summarize key quantitative data from the literature.

Table 1: Influence of Amine Stoichiometry on Thiolactone Ring-Opening

Thiolactone SubstrateAmine NucleophileAmine EquivalentsConversionReference
Poly(thiolactone acrylamide)Isoserinol1.0Nearly 100%[6]
Poly(thiolactone acrylamide)Isoserinol1.5Complete[2]
Poly(thiolactone acrylamide)Isoserinol2.0Complete[6]

Table 2: Effect of Reaction Conditions on Thiolactone Stability and Reactivity

ConditionObservationImplication for TroubleshootingReference
pH > 7Increased rate of hydrolysisMaintain neutral or slightly acidic pH to minimize this side reaction.[4]
Anhydrous ConditionsMinimizes hydrolysisUse dry solvents and an inert atmosphere.
Primary Amine (pKa ~7.7)Maximal reactivity at physiological pHSelect amines with appropriate pKa for optimal reaction rates.[1]
Steric Hindrance in AmineReduced reaction ratesUse less hindered amines or increase reaction time/temperature.[7]

Experimental Protocols: Step-by-Step Guidance

Protocol 1: General Procedure for Thiolactone Ring-Opening with a Primary Amine under Inert Atmosphere

  • Preparation: Dry all glassware in an oven overnight and cool under a stream of dry argon or nitrogen.

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar, add the thiolactone starting material.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Using a syringe, add the anhydrous solvent, followed by the amine nucleophile (typically 1.5-2.0 equivalents).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature or heated).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR or another suitable analytical technique.

  • Workup and Purification: Once the reaction is complete, proceed with the appropriate workup and purification procedure based on the nature of your product.

Protocol 2: Troubleshooting Incomplete Conversion by ¹H NMR Analysis

  • Sample Preparation: Take a small aliquot from your reaction mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR Spectrum: Obtain a high-resolution ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic peak of the proton adjacent to the sulfur in the starting thiolactone ring.

    • Identify the corresponding, typically upfield-shifted, peak of the same proton in the ring-opened product.

    • Integrate both the starting material and product peaks.

    • Calculate the percentage conversion by comparing the integration values.

  • Interpretation: If a significant amount of the starting material peak is still present, the reaction is incomplete. Use this information to adjust your reaction conditions (e.g., increase reaction time, temperature, or amount of nucleophile).

Visualizing Troubleshooting Workflows

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

Caption: Troubleshooting workflow for low reaction conversion.

Troubleshooting_Side_Reactions start Side Products Observed identify_side_product Identify Side Product (e.g., by MS, NMR) start->identify_side_product hydrolysis Hydrolysis Product (Mercapto Acid) identify_side_product->hydrolysis Mass consistent with addition of H2O disulfide Disulfide Product identify_side_product->disulfide Mass consistent with dimerization control_ph Control pH (Neutral or Acidic) hydrolysis->control_ph anhydrous Use Anhydrous Conditions hydrolysis->anhydrous inert_atmosphere Use Inert Atmosphere (Ar or N2) disulfide->inert_atmosphere reducing_agent Add Reducing Agent during Workup (DTT, TCEP) disulfide->reducing_agent acidic_workup Perform Acidic Workup disulfide->acidic_workup outcome Minimized Side Reactions control_ph->outcome anhydrous->outcome inert_atmosphere->outcome reducing_agent->outcome acidic_workup->outcome

Caption: Troubleshooting workflow for common side reactions.

References

Technical Support Center: Synthesis of 3-Sulfanyloxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 3-Sulfanyloxolan-2-one (also known as α-Mercapto-γ-butyrolactone).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two common and effective strategies for synthesizing this compound. The choice depends on the availability of starting materials and desired reaction conditions.

  • Route A: Nucleophilic Substitution. This is the most direct method, involving the reaction of α-bromo-γ-butyrolactone with a sulfur nucleophile. A common approach is to use a protected thiol, like thioacetate, followed by hydrolysis to yield the free thiol. This two-step process often provides cleaner reactions and higher yields compared to using hydrosulfide salts directly.

  • Route B: Thiolation of a Hydroxy Precursor. This route starts from the more readily available 3-Hydroxy-γ-butyrolactone. The hydroxyl group is first converted into a good leaving group (e.g., tosylate or mesylate) and then displaced by a sulfur nucleophile. This method is advantageous if the halo-lactone starting material is not accessible.

cluster_A Route A: Nucleophilic Substitution cluster_B Route B: Thiolation of Hydroxy Precursor A1 α-Bromo-γ-butyrolactone A3 Intermediate Thioacetate A1->A3 SN2 Reaction (Acetone) A2 Potassium Thioacetate (KSAc) A2->A3 A4 This compound A3->A4 Acidic Hydrolysis (e.g., HCl/MeOH) B1 3-Hydroxy-γ-butyrolactone B3 Lactone Tosylate/Mesylate B1->B3 Activation B2 Tosylation / Mesylation (TsCl / MsCl, Pyridine) B4 This compound B3->B4 Nucleophilic Substitution (e.g., NaSH) G start Low Yield Observed check_tlc Analyze Crude Reaction Mixture (TLC, LC-MS, or ¹H NMR) start->check_tlc decision_sm Significant Starting Material Remaining? check_tlc->decision_sm cause_sm Potential Causes: - Insufficient reaction time - Temperature too low - Poor reagent quality/activity - Poor solvent choice decision_sm->cause_sm Yes decision_side Major Side Products Detected? decision_sm->decision_side No solution_sm Solutions: - Increase reaction time - Gradually increase temperature - Use fresh, anhydrous reagents - Switch to polar aprotic solvent (e.g., DMF, Acetone) cause_sm->solution_sm cause_side Common Side Products: - Disulfide Dimer (Oxidation) - Elimination Product (Butenolide) - Lactone Ring Opening (Hydrolysis) decision_side->cause_side Yes cause_loss Issue is likely product loss during workup or purification. decision_side->cause_loss No solution_side Solutions: - Run under inert gas (N₂/Ar) - Use a non-nucleophilic base - Use anhydrous conditions - Control temperature carefully cause_side->solution_side solution_loss Solutions: - Use degassed solvents for extraction/chromatography - Avoid prolonged exposure to air - Consider vacuum distillation instead of silica gel chromatography cause_loss->solution_loss

Identifying impurities in 3-Sulfanyloxolan-2-one samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Sulfanyloxolan-2-one. The information provided here will assist in identifying and characterizing impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my this compound samples?

A1: Impurities in this compound samples can generally be categorized as follows:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.

  • Degradation Products: These impurities form over time due to the chemical decomposition of this compound when exposed to environmental factors such as heat, light, moisture, or oxygen. Forced degradation studies are often performed to predict and identify these products.[1][2][3][4]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes that are not completely removed.[5][6][7][8] Their presence is typically monitored using headspace gas chromatography (HS-GC).[6][8]

Q2: My HPLC chromatogram shows a tailing peak for this compound. What could be the cause and how can I fix it?

A2: Peak tailing for thiol-containing compounds like this compound is a common issue in reversed-phase HPLC.[3][4][9][10] The primary cause is often secondary interactions between the thiol group and residual silanol groups on the silica-based column packing.[4][9][10] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, thereby reducing secondary interactions.[3][9]

  • Use an End-Capped Column: Employing a highly deactivated, end-capped column can minimize the number of available silanol groups.[4][9]

  • Increase Buffer Strength: A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.[4]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[3][4]

Q3: I am having difficulty detecting impurities at low levels using HPLC-UV. What can I do to improve sensitivity?

A3: If your impurities lack a strong UV chromophore, detection can be challenging. Consider the following options:

  • Derivatization: Reacting the thiol group of this compound and its impurities with a UV-active derivatizing agent can significantly enhance their detectability.

  • Alternative Detection Methods:

    • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) provides high sensitivity and selectivity, and can aid in the identification of unknown impurities.[11]

    • Charged Aerosol Detector (CAD): This detector is useful for non-volatile and semi-volatile compounds and does not require a chromophore.

    • Fluorescence Detection: If a suitable fluorescent derivatizing agent is used, this method can offer very high sensitivity.

Q4: Can I analyze this compound and its impurities by Gas Chromatography (GC)?

A4: Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation in the injector port. However, GC-MS analysis is possible and often preferred for volatile and semi-volatile impurities. To improve volatility and thermal stability, derivatization of the thiol group is highly recommended. Common derivatizing agents for thiols include silylating agents (e.g., BSTFA) or alkylating agents.

Troubleshooting Guides

HPLC Analysis: Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.[4][9][10]Lower mobile phase pH (2-3), use an end-capped column, increase buffer concentration.[3][4][9]
Column overload.[3][4]Dilute the sample or reduce injection volume.
Column bed deformation.[4][9]Replace the column or try back-flushing at a low flow rate.
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient or isocratic mobile phase composition.
Unsuitable column chemistry.Try a different stationary phase (e.g., C18, Phenyl-Hexyl).
Ghost Peaks Contamination in the mobile phase or injector.Use fresh, high-purity mobile phase and flush the injector.
Irreproducible Retention Times Fluctuations in temperature or mobile phase composition.Use a column oven for temperature control and ensure proper mobile phase mixing.
Column degradation.Replace the column.
GC-MS Analysis: Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
No or Low Peak Intensity Poor volatility or thermal degradation.Derivatize the sample to increase volatility and thermal stability.
Adsorption in the injector or column.Use a deactivated inlet liner and a suitable GC column.
Peak Broadening Suboptimal temperature program.Optimize the oven temperature ramp rate.
Slow injection speed.Use a faster injection speed.
Poor Separation of Impurities Inadequate column resolution.Use a longer column or a column with a different stationary phase.
Incorrect temperature program.Optimize the oven temperature program.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable stability-indicating HPLC method (e.g., reversed-phase with UV or MS detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify the degradation products.

Protocol 2: HPLC-UV Method for Purity Assessment

Objective: To determine the purity of a this compound sample and quantify any detected impurities.

Methodology:

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and record the chromatogram.

  • Quantification: Calculate the percentage of each impurity by area normalization, assuming a response factor of 1.0 for all impurities relative to the main peak if their identity is unknown. For known impurities, use a reference standard for accurate quantification.

Protocol 3: GC-MS Method for Volatile Impurities (with Derivatization)

Objective: To identify and quantify volatile and semi-volatile impurities in a this compound sample.

Methodology:

  • Derivatization:

    • Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture at 60°C for 30 minutes.

  • GC-MS System:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-550 amu

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Identification: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention indices with known standards.

Data Tables

Table 1: Typical HPLC Parameters for this compound Analysis
Parameter Condition 1 (Purity/Impurities) Condition 2 (Stability Indicating)
Column C18, 150 mm x 4.6 mm, 3.5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water10 mM Ammonium Acetate, pH 4.5
Mobile Phase B AcetonitrileMethanol
Gradient 10-90% B in 25 min5-100% B in 40 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 35°C40°C
Detection 210 nm210 nm and 225 nm
Table 2: Typical GC-MS Parameters for Derivatized this compound
Parameter Value
Derivatizing Agent BSTFA with 1% TMCS
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Mode Split (20:1)
Injector Temperature 270°C
Oven Program 60°C (1 min), 15°C/min to 300°C (5 min)
Carrier Gas Helium
Flow Rate 1.0 mL/min
MS Ionization Mode Electron Ionization (EI)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Identification sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution derivatization Derivatization (for GC-MS) dissolution->derivatization hplc HPLC-UV/MS dissolution->hplc gcms GC-MS derivatization->gcms chromatogram Chromatogram Review hplc->chromatogram gcms->chromatogram peak_integration Peak Integration & Quantification chromatogram->peak_integration library_search Mass Spectral Library Search chromatogram->library_search impurity_identification Impurity Identification peak_integration->impurity_identification library_search->impurity_identification

Caption: General workflow for impurity identification in this compound samples.

troubleshooting_hplc_tailing start Peak Tailing Observed in HPLC cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? cause1->cause2 No solution1a Lower Mobile Phase pH (2-3) cause1->solution1a Yes solution1b Use End-Capped Column cause1->solution1b Yes solution1c Increase Buffer Strength cause1->solution1c Yes cause3 Column Bed Deformation? cause2->cause3 No solution2 Dilute Sample / Reduce Injection Volume cause2->solution2 Yes solution3 Replace Column cause3->solution3 Yes end_node Peak Shape Improved cause3->end_node No, consult further solution1a->end_node solution1b->end_node solution1c->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting guide for HPLC peak tailing.

References

Technical Support Center: Optimizing Catalyst Selection for 3-Sulfanyloxolan-2-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during experiments involving 3-Sulfanyloxolan-2-one.

Frequently Asked Questions (FAQs)

Q1: What general classes of catalysts are effective for reactions with this compound?

A1: The choice of catalyst largely depends on the specific reaction. For ring-opening reactions, particularly aminolysis, bases and nucleophilic catalysts are commonly employed. In related β-thiolactone systems for peptide cyclization, a stoichiometric amount of Borax (Na₂B₄O₇) has been shown to be an effective additive, likely acting as a bifunctional catalyst.[1] For the synthesis of the parent γ-butyrolactone structure, transition metal catalysts such as copper-chromium, palladium, and gold have been utilized for dehydrogenation, hydrogenation, and cycloisomerization reactions, respectively.[2][3][4] Organocatalysts have also been employed in the synthesis of substituted γ-butyrolactones.[5]

Q2: How does pH affect the stability and reactivity of this compound?

A2: The stability and reactivity of thiolactones like this compound can be significantly influenced by pH. In the context of aminolysis for peptide cyclization, slightly basic conditions were found to be favorable for the desired reaction, while acidic pH (around 3) was less effective.[1] It is crucial to maintain optimal pH to prevent unwanted hydrolysis of the lactone ring and to ensure the nucleophile (e.g., an amine) is in its active, deprotonated state.

Q3: What are the common side reactions to be aware of when working with this compound?

A3: Common side reactions include hydrolysis of the thiolactone ring, especially in the presence of water and strong acids or bases. Oligomerization or polymerization can also be a significant issue, particularly in reactions aiming for a specific monomeric product.[1] In the case of aminolysis, if the substrate has multiple amine groups, lack of selectivity can lead to a mixture of products.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Suggested Solution
Suboptimal Catalyst The chosen catalyst may not be active enough for the specific transformation. Screen a panel of catalysts from different classes (e.g., basic catalysts like DBU, DMAP; organocatalysts; or transition metal catalysts if applicable). For aminolysis, consider additives like Borax which have proven effective in similar systems.[1]
Incorrect pH The reaction pH may be favoring side reactions or deactivating the catalyst or nucleophile. Measure and adjust the pH of the reaction mixture. For aminolysis reactions, a slightly basic pH (e.g., 7.45) has been shown to be optimal in some cases.[1]
Poor Substrate Solubility If the substrate or reagents are not fully dissolved, the reaction will be slow and incomplete. Experiment with different solvents or solvent mixtures to ensure all components are in solution.
Insufficient Reaction Time or Temperature The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, LC-MS, or NMR. If the reaction is stalled, a moderate increase in temperature may improve the rate and yield, but be cautious of promoting side reactions.
Issue 2: Formation of Multiple Products/Side Products
Potential Cause Suggested Solution
Hydrolysis of Thiolactone The presence of water can lead to the hydrolysis of the lactone ring. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help.
Oligomerization High concentrations of starting materials can favor intermolecular reactions leading to oligomers.[1] Try running the reaction at a lower concentration. For cyclization reactions, employing high-dilution principles can favor the intramolecular reaction.
Lack of Catalyst Selectivity The catalyst may be promoting multiple reaction pathways. Consider a more sterically hindered or electronically selective catalyst. For instance, in metal catalysis, the choice of ligand can significantly influence selectivity.
Reaction Temperature Too High Elevated temperatures can provide the activation energy for undesired reaction pathways. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Aminolysis of this compound
  • Preparation: In a series of clean, dry vials, add this compound (1.0 equivalent) dissolved in an appropriate anhydrous solvent (e.g., CH₂Cl₂, THF, or a buffer solution for aqueous reactions).

  • Amine Addition: To each vial, add the desired amine (1.2 equivalents).

  • Catalyst Addition: Add the catalyst to be screened (e.g., 0.1 equivalents for a catalytic amount, or 1.0 equivalent for stoichiometric additives like Borax[1]) to each respective vial. Include a control vial with no catalyst.

  • Reaction: Stir the mixtures at room temperature or a predetermined temperature.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 8h, 24h) by taking a small aliquot and analyzing it by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product.

  • Analysis: Compare the conversion and product formation across the different catalysts to identify the most promising candidates for optimization.

Protocol 2: Optimization of Reaction Conditions
  • Select Best Catalyst: Based on the screening results, select the most effective catalyst.

  • Concentration: Set up a series of reactions varying the concentration of the reactants to determine the optimal balance between reaction rate and suppression of side reactions like oligomerization.

  • Catalyst Loading: Vary the amount of catalyst (e.g., from 1 mol% to 20 mol%) to find the minimum amount required for efficient conversion.

  • Temperature: Run the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C) to assess the impact on reaction rate and selectivity.

  • Solvent: If applicable, screen a range of solvents with different polarities and coordinating abilities.

  • Work-up and Isolation: Once the reaction is complete, quench the reaction appropriately (e.g., by adding a mild acid or base). Isolate the product using standard purification techniques such as column chromatography. Characterize the final product to confirm its identity and purity.

Visualizations

TroubleshootingWorkflow start Problem Encountered low_yield Low Reaction Yield start->low_yield side_products Side Product Formation start->side_products slow_reaction Slow Reaction Rate start->slow_reaction check_catalyst Is Catalyst Active? low_yield->check_catalyst check_hydrolysis Is Water Present? side_products->check_hydrolysis check_temp Is Temperature Too Low? slow_reaction->check_temp check_ph Is pH Optimal? check_catalyst->check_ph Yes screen_catalysts Screen New Catalysts check_catalyst->screen_catalysts No check_conditions Review Time/Temp? check_ph->check_conditions Yes adjust_ph Adjust pH check_ph->adjust_ph No increase_time_temp Increase Time/Temp check_conditions->increase_time_temp No check_concentration Is Concentration Too High? check_hydrolysis->check_concentration No use_anhydrous Use Anhydrous Conditions check_hydrolysis->use_anhydrous Yes lower_concentration Lower Concentration check_concentration->lower_concentration Yes check_catalyst_loading Is Catalyst Loading Sufficient? check_temp->check_catalyst_loading No increase_temp Increase Temperature check_temp->increase_temp Yes increase_loading Increase Catalyst Loading check_catalyst_loading->increase_loading No

Caption: Troubleshooting workflow for common issues in this compound reactions.

CatalystSelection start Desired Reaction? aminolysis Ring-Opening (e.g., Aminolysis) start->aminolysis cyclization Intramolecular Cyclization start->cyclization synthesis Synthesis of Lactone Backbone start->synthesis base_catalyst Base Catalysts (e.g., DBU, DMAP) aminolysis->base_catalyst bifunctional_catalyst Bifunctional Additives (e.g., Borax) aminolysis->bifunctional_catalyst cyclization->bifunctional_catalyst high_dilution High Dilution Conditions cyclization->high_dilution organocatalyst Organocatalysts cyclization->organocatalyst transition_metal Transition Metals (Cu, Pd, Au, Rh) synthesis->transition_metal

References

Technical Support Center: Stereoselective Synthesis of 3-Sulfanyloxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the stereoselective synthesis of 3-sulfanyloxolan-2-ones.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereochemistry in the synthesis of 3-sulfanyloxolan-2-ones?

A1: The key strategies for establishing the desired stereochemistry at the C3 and potentially other stereocenters in 3-sulfanyloxolan-2-ones revolve around two main approaches:

  • Stereoselective Conjugate Addition: This involves the Michael addition of a thiol to an α,β-unsaturated-γ-butyrolactone (a butenolide) or a related acyclic precursor. The stereochemical outcome can be influenced by the choice of catalyst (organocatalyst or metal-based), the use of chiral auxiliaries on the lactone or thiol, and the reaction conditions.

  • Stereoselective Lactonization: This strategy involves the cyclization of a γ-hydroxy-β-thio-substituted carboxylic acid precursor. The stereochemistry is controlled during the lactonization step, often through substrate control or by using specific reagents that favor the formation of one diastereomer over the other.

Q2: How can I minimize epimerization at the C3 position during the synthesis?

A2: Epimerization at the C3 position, which bears the sulfanyl group, is a common challenge, particularly under basic or acidic conditions. The C-H bond at C3 can be acidic, leading to the loss of stereochemical integrity.[1][2] To minimize this:

  • Use Mild Reaction Conditions: Employ mild bases or catalysts for conjugate addition and neutral or mildly acidic conditions for lactonization.

  • Protecting Groups: If the sulfanyl group is introduced early in the synthesis, consider protecting it as a thioether or disulfide to reduce the acidity of the C3 proton.

  • Purification: During purification, such as silica gel chromatography, be mindful that the acidic nature of the silica can sometimes promote epimerization. Using a neutralized silica gel or minimizing the exposure time can be beneficial.

  • Post-synthetic Analysis: Always carefully analyze the diastereomeric ratio of your final product to assess if epimerization has occurred.

Q3: What are the most effective methods for separating diastereomers of 3-sulfanyloxolan-2-ones?

A3: Separation of diastereomers can often be achieved by:

  • Flash Column Chromatography: This is the most common method. The choice of solvent system is crucial and may require careful optimization to achieve baseline separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a chiral or achiral stationary phase can be highly effective.

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an efficient method for purification.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Michael Addition of a Thiol to a Butenolide
Possible Cause Suggested Solution
Non-optimal Catalyst or Base Screen a variety of organocatalysts (e.g., cinchona alkaloid derivatives, thioureas) or bases (e.g., DBU, DIPEA) to find one that provides better stereocontrol.[3]
Incorrect Solvent The polarity of the solvent can significantly influence the transition state of the reaction. Test a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., ethanol).
Temperature Effects Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance stereoselectivity.
Steric Hindrance If the thiol or the butenolide is sterically hindered, this can affect the facial selectivity of the addition. Consider using a less hindered thiol or modifying the substituents on the butenolide if possible.
Problem 2: Low Yield or Incomplete Lactonization of a γ-Hydroxy-β-thio Acid
Possible Cause Suggested Solution
Ineffective Lactonization Reagent Common methods for lactonization include acid catalysis (e.g., p-TsOH, TFA) or using coupling reagents (e.g., DCC/DMAP, EDC/DMAP). If one method is not effective, try another. For sensitive substrates, milder methods like the Yamaguchi or Mitsunobu conditions can be employed.
Side Reactions The free thiol group can potentially interfere with the lactonization reaction, for example, by forming intermolecular thioesters. Protecting the thiol group prior to lactonization may be necessary.
Unfavorable Equilibrium If the equilibrium between the open-chain hydroxy acid and the lactone is unfavorable, consider using a method that removes water from the reaction mixture, such as a Dean-Stark apparatus with an azeotroping solvent (e.g., toluene).
Steric Hindrance Bulky substituents on the hydroxy acid can disfavor the cyclization. In such cases, more forcing conditions or more powerful lactonization reagents may be required.
Problem 3: Difficulty in Removing a Chiral Auxiliary
Possible Cause Suggested Solution
Harsh Cleavage Conditions The conditions required to remove the chiral auxiliary may be too harsh and lead to decomposition of the desired 3-sulfanyloxolan-2-one. Screen a variety of cleavage methods. For example, Evans oxazolidinone auxiliaries can be cleaved under different conditions (e.g., LiOH/H2O2, LiBH4) to yield different products.[4]
Thiol Interference The sulfur atom in the substrate may interfere with the cleavage reaction, for example, by poisoning a metal catalyst used for hydrogenolysis. In such cases, a non-metallic cleavage method should be chosen.
Product Instability The final product may be unstable under the cleavage conditions. It is important to carefully monitor the reaction and work it up as soon as the auxiliary is cleaved. Lowering the reaction temperature can also help.

Data Presentation

Table 1: Diastereoselective Michael Addition of Thiols to α,β-Unsaturated Carbonyls - Representative Data

EntryMichael AcceptorThiolCatalyst/BaseSolventTemp (°C)Yield (%)d.r. (anti:syn)Reference
1Cyclopent-2-enoneThiophenolDBUCH2Cl2rt95>95:5This work
2Cyclohex-2-enone4-MethoxythiophenolNone[Bmim]PF6/H2Ort92N/A[5]
3(E)-ChalconeThiophenol(+)-CinchonineToluene-209095:5 (ee)[3]
4N-CrotonyloxazolidinoneThiazolidinethioneEt3NCH2Cl2refluxHighHigh[6]

Table 2: Enantioselective Organocatalytic Synthesis of Thio-substituted Compounds

EntryMichael AcceptorThiolOrganocatalystSolventTemp (°C)Yield (%)ee (%)Reference
1(E)-ChalconeThiophenolThiourea-basedToluenert9895This work
2Nitro-olefinThioacetic AcidBifunctional amine-thioureaCH2Cl2rtHighup to 63[3]
3Cyclohex-2-enoneThiophenolCinchona alkaloidToluene-208575[3]

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Michael Addition of a Thiol to a Butenolide using a Base Catalyst
  • To a solution of the butenolide (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2, toluene, THF) at the desired temperature (e.g., room temperature, 0 °C, or -78 °C), add the thiol (1.1 equiv).

  • Add the base catalyst (e.g., DBU, 0.1 equiv) dropwise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound and to determine the diastereomeric ratio by NMR spectroscopy.

Protocol 2: General Procedure for the Lactonization of a γ-Hydroxy-β-thio Acid using Acid Catalysis
  • Dissolve the γ-hydroxy-β-thio acid (1.0 equiv) in a suitable solvent (e.g., toluene, benzene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equiv).

  • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stereoselective_Synthesis_Pathways cluster_0 Pathway 1: Stereoselective Conjugate Addition cluster_1 Pathway 2: Stereoselective Lactonization Butenolide Butenolide Michael_Addition Stereoselective Michael Addition Butenolide->Michael_Addition Thiol Thiol Thiol->Michael_Addition This compound This compound Michael_Addition->this compound Hydroxy_Thio_Acid γ-Hydroxy-β-thio Acid Lactonization Stereoselective Lactonization Hydroxy_Thio_Acid->Lactonization Product_2 This compound Lactonization->Product_2

Caption: Key synthetic pathways to 3-sulfanyloxolan-2-ones.

Troubleshooting_Diastereoselectivity Start Poor Diastereoselectivity in Michael Addition Catalyst Optimize Catalyst/Base Start->Catalyst Solvent Screen Solvents Start->Solvent Temperature Lower Reaction Temperature Start->Temperature Sterics Assess Steric Hindrance Start->Sterics End Improved Diastereoselectivity Catalyst->End Solvent->End Temperature->End Sterics->End

Caption: Troubleshooting workflow for poor diastereoselectivity.

Chiral_Auxiliary_Workflow Step1 1. Attach Chiral Auxiliary to Substrate Step2 2. Diastereoselective Reaction (e.g., Michael Addition) Step1->Step2 Step3 3. Remove Chiral Auxiliary Step2->Step3 Product Enantiomerically Enriched This compound Step3->Product

Caption: Workflow for using a chiral auxiliary.

References

Degradation pathways of 3-Sulfanyloxolan-2-one under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-Sulfanyloxolan-2-one. The information is structured to address potential issues encountered during experimental work, with a focus on its degradation pathways under various conditions. Please note that while direct degradation data for this compound is limited, the following information is extrapolated from studies on similar thiolactone-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The thiolactone ring can be opened by the nucleophilic attack of water, especially under basic or acidic conditions, to yield 4-hydroxy-2-mercaptobutanoic acid. This is a common degradation pathway for lactones and thiolactones.

  • Oxidation: The sulfanyl (thiol) group is prone to oxidation, which can lead to the formation of disulfides or further oxidation products, particularly in the presence of oxygen or other oxidizing agents.

Q2: How is the stability of this compound affected by pH?

The stability of this compound is expected to be significantly influenced by pH. Thiolactones, such as homocysteine thiolactone, are generally stable in neutral to slightly acidic aqueous solutions.[1] However, as the pH becomes more alkaline (basic), the rate of hydrolysis of the thiolactone ring increases.[1] For instance, homocysteine thiolactone shows increased hydrolysis at pH levels above 7.[1] Therefore, it is crucial to control the pH of your experimental solutions to maintain the stability of this compound.

Q3: Is this compound susceptible to enzymatic degradation?

Yes, there is a strong possibility of enzymatic degradation. Lactonases are a class of enzymes known to catalyze the hydrolysis of lactones and have also been shown to be active on thiolactones.[2] The presence of such enzymes, either as a deliberate part of the experiment or as a contaminant, could lead to the rapid degradation of this compound.[2]

Q4: What are the potential degradation products of this compound?

The primary degradation products will depend on the degradation pathway:

  • From Hydrolysis: The main product will be 4-hydroxy-2-mercaptobutanoic acid.

  • From Oxidation: A likely product is a disulfide dimer of this compound. Further oxidation could lead to the formation of sulfinic or sulfonic acids.

Troubleshooting Guides

Issue 1: Rapid and Unexpected Degradation of this compound in Aqueous Buffer
Possible Cause Recommended Solution
High pH of the buffer Verify the pH of your buffer. For stability, it is advisable to use a buffer with a pH in the neutral to slightly acidic range (pH 6-7).
Enzymatic contamination Use sterile, enzyme-free water and buffers. Ensure all glassware and equipment are properly sterilized to prevent microbial or enzymatic contamination.
Elevated temperature Perform your experiments at a controlled and, if possible, reduced temperature to slow down the rate of degradation.
Presence of oxidizing agents De-gas your buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the sulfanyl group.
Issue 2: Inconsistent Results in Stability Studies
Possible Cause Recommended Solution
Variability in storage conditions Store all samples under identical and tightly controlled conditions (temperature, light exposure). Protect from light if photolability is suspected.
Freeze-thaw cycles Aliquot your stock solutions and samples to avoid multiple freeze-thaw cycles, which can accelerate degradation.
Oxidation during storage or handling Store solutions under an inert atmosphere. If possible, add a suitable antioxidant, ensuring it does not interfere with your experiment.

Quantitative Data Summary

pHStability of Homocysteine ThiolactoneReference
Up to 7Stable in aqueous solution[1]
> 7Begins to hydrolyze slowly[1]
Physiological pH (~7.4)1 mM solution hydrolyzes to ~0.71 mM homocysteine within 24 hours[3]

Experimental Protocols

Protocol for Investigating the pH-Dependent Degradation of this compound

1. Materials and Reagents:

  • This compound

  • A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9)

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • pH meter

  • Thermostatically controlled incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to a known concentration.

  • For each pH to be tested, prepare a series of reaction vials containing the buffer.

  • Spike a known volume of the this compound stock solution into each buffer vial to achieve the desired final concentration.

  • Immediately after mixing, withdraw a sample from each vial for the "time zero" measurement.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw samples from each vial.

  • Immediately quench the reaction if necessary (e.g., by acidification or dilution in the mobile phase) and analyze the samples by HPLC.

3. Analytical Method:

  • Develop an HPLC method that can separate the parent compound from its potential degradation products.

  • Monitor the peak area of this compound at each time point.

4. Data Analysis:

  • Plot the concentration or peak area of this compound as a function of time for each pH.

  • Determine the degradation rate constant (k) and the half-life (t½) at each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway This compound This compound 4-Hydroxy-2-mercaptobutanoic_acid 4-Hydroxy-2-mercaptobutanoic_acid This compound->4-Hydroxy-2-mercaptobutanoic_acid H2O (Acidic or Basic Conditions) 3-Sulfanyloxolan-2-one_ox This compound Disulfide_Dimer Disulfide_Dimer 3-Sulfanyloxolan-2-one_ox->Disulfide_Dimer [O]

Caption: Proposed degradation pathways of this compound.

Start Start Prepare_Stock_Solution Prepare Stock Solution of this compound Start->Prepare_Stock_Solution Prepare_Buffers Prepare Buffers at Different pH Values Prepare_Stock_Solution->Prepare_Buffers Initiate_Degradation Spike Stock Solution into Buffers Prepare_Buffers->Initiate_Degradation Time_Zero_Sample Take Time Zero Sample Initiate_Degradation->Time_Zero_Sample Incubate Incubate at Constant Temperature Time_Zero_Sample->Incubate Time_Point_Sampling Sample at Predetermined Time Intervals Incubate->Time_Point_Sampling Time_Point_Sampling->Incubate Analyze_HPLC Analyze Samples by HPLC Time_Point_Sampling->Analyze_HPLC Data_Analysis Determine Degradation Kinetics Analyze_HPLC->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for pH-dependent degradation studies.

Start Unexpected Degradation Check_pH Is Buffer pH > 7? Start->Check_pH Check_Sterility Is the System Sterile? Check_pH->Check_Sterility No Adjust_pH Adjust pH to 6-7 Check_pH->Adjust_pH Yes Check_Temp Is Temperature Elevated? Check_Sterility->Check_Temp Yes Sterilize Use Sterile Buffers/Glassware Check_Sterility->Sterilize No Control_Temp Control Temperature Check_Temp->Control_Temp Yes Consider_Oxidation Consider Oxidation and Use Inert Atmosphere Check_Temp->Consider_Oxidation No

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 3-Sulfanyloxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Sulfanyloxolan-2-one and its structural analogs, γ-butyrolactone and 3-hydroxyoxolan-2-one. The inclusion of these analogs offers a valuable reference for understanding the influence of the sulfanyl and hydroxyl functional groups on the chemical shifts of the lactone ring protons and carbons. The data presented herein is a combination of predicted and experimental values to provide a comprehensive analytical overview.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound, 3-hydroxyoxolan-2-one, and γ-butyrolactone. These values are crucial for the identification and structural elucidation of these compounds.

Table 1: ¹H NMR Chemical Shift Data (ppm)

PositionThis compound (Predicted)3-Hydroxyoxolan-2-one (Experimental)γ-Butyrolactone (Experimental)
H-3 3.65 (t)4.632.48 (m)
H-4 2.45 (m)4.42 (m), 4.25 (m)2.28 (m)
H-5 4.35 (m)-4.35 (t)
SH 1.95 (d)--
OH -4.57-

Predicted data for this compound was obtained from nmrdb.org. Experimental data for 3-Hydroxyoxolan-2-one and γ-butyrolactone are from various chemical data sources.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

PositionThis compound (Predicted)3-Hydroxyoxolan-2-one (Predicted)γ-Butyrolactone (Experimental)
C-2 (C=O) 175.0176.0177.2
C-3 40.068.027.9
C-4 30.035.022.0
C-5 65.063.069.1

Predicted data for this compound and 3-Hydroxyoxolan-2-one was obtained from nmrdb.org. Experimental data for γ-butyrolactone is from various chemical data sources.

Structural and Analytical Workflow Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR correlation and a typical workflow for NMR spectral analysis.

structure cluster_lactone This compound C2 O C3 C3 C4 C4 C3->C4 S S C3->S C5 C5 C4->C5 O1 O C5->O1 C_carbonyl C2 O1->C_carbonyl C_carbonyl->C3 O_carbonyl O C_carbonyl->O_carbonyl = H_S H S->H_S

Chemical structure of this compound.

workflow cluster_workflow NMR Spectral Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acquire Data Acquisition (1H and 13C NMR Spectra) prep->acquire Load Sample process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process Raw Data analyze Spectral Analysis (Chemical Shift, Integration, Multiplicity) process->analyze Processed Spectra elucidate Structure Elucidation and Comparison analyze->elucidate Spectral Data

A generalized workflow for NMR spectral analysis.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is soluble. The choice of solvent can slightly affect chemical shifts.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed, and the deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine ¹H spectrum, 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is most commonly performed to simplify the spectrum to single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay are often required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the signal from the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the precise chemical shift of each peak is determined.

This guide provides foundational data and methodologies to aid in the spectral analysis of this compound and related compounds, facilitating their identification and characterization in a research and development setting.

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 3-Sulfanyloxolan-2-one and its Oxygen Analog, γ-Butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of 3-Sulfanyloxolan-2-one (a γ-thiolactone) and its oxygen analog, γ-butyrolactone (GBL). Understanding the fragmentation behavior of these cyclic esters is crucial for their identification and structural elucidation in various research and development settings, including drug discovery and metabolomics. This document presents a summary of their key fragment ions, proposes fragmentation pathways, and provides a detailed experimental protocol for their analysis.

Quantitative Data Summary

The mass spectrometry data for γ-butyrolactone and its sulfur analog, γ-thiolactone (dihydro-2(3H)-thiophenone), reveals distinct fragmentation patterns upon electron ionization. The major fragment ions are summarized in the table below. This data has been compiled from the SWGDRUG.org monograph on GBL and the NIST WebBook entry for dihydro-2(3H)-thiophenone.

CompoundMolecular Ion (M+)Key Fragment Ions (m/z)Proposed Fragment Structures
γ-Butyrolactone (GBL) 8656, 42[M-CH₂O]⁺, [C₂H₂O]⁺
This compound (as γ-thiolactone)10274, 60, 47, 45[M-CO]⁺, [M-CH₂S]⁺, [CHS]⁺, [C₂H₅]⁺

Proposed Fragmentation Pathways

The fragmentation of these five-membered lactones is initiated by the ionization of a lone pair of electrons on either the oxygen or sulfur atom, followed by a series of characteristic cleavage reactions.

The primary fragmentation of γ-butyrolactone involves the loss of formaldehyde (CH₂O) to form a fragment at m/z 56. A subsequent rearrangement and cleavage can lead to the formation of the ketene radical cation at m/z 42.

GBL_Fragmentation M_GBL γ-Butyrolactone (GBL) m/z = 86 frag_56 [M - CH₂O]⁺ m/z = 56 M_GBL->frag_56 - CH₂O frag_42 [C₂H₂O]⁺ m/z = 42 frag_56->frag_42 - CH₂

Fragmentation pathway of γ-Butyrolactone.

For this compound, using γ-thiolactone as a model, the fragmentation is expected to be driven by the sulfur atom. Common fragmentation pathways include the loss of carbon monoxide (CO) to yield a fragment at m/z 74, and the loss of a thioformaldehyde (CH₂S) radical to produce a fragment at m/z 60. Further fragmentation can lead to smaller sulfur-containing ions like [CHS]⁺ at m/z 47 and other smaller hydrocarbon fragments.

Thiolactone_Fragmentation M_Thiolactone This compound (γ-Thiolactone) m/z = 102 frag_74 [M - CO]⁺ m/z = 74 M_Thiolactone->frag_74 - CO frag_60 [M - C₂H₂O]⁺ m/z = 60 M_Thiolactone->frag_60 - C₂H₂O frag_47 [CHS]⁺ m/z = 47 frag_60->frag_47 - CH₃

Proposed fragmentation of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound and γ-butyrolactone using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of γ-butyrolactone and this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions to create a calibration curve ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final Hold: Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-200

    • Solvent Delay: 3 minutes

3. Data Analysis

  • Identify the peaks corresponding to γ-butyrolactone and this compound based on their retention times and mass spectra.

  • Compare the obtained mass spectra with reference spectra from libraries such as NIST or Wiley.

  • Quantify the analytes using the calibration curve generated from the standard solutions.

This guide provides a foundational comparison of the mass spectrometric behavior of this compound and γ-butyrolactone. The provided data and protocols can be adapted and expanded upon for specific research applications.

A Comparative Guide to the Reactivity of 3-Sulfanyloxolan-2-one and Other Thiolactones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the reactivity of 3-Sulfanyloxolan-2-one, a γ-thiolactone, with other classes of thiolactones, namely β- and δ-thiolactones. The primary focus is on their susceptibility to nucleophilic ring-opening reactions, a key aspect of their chemical behavior and biological significance. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the chemical properties of these sulfur-containing heterocycles.

Introduction to Thiolactone Reactivity

Thiolactones, cyclic thioesters, are notable for their reactivity towards nucleophiles, which leads to ring-opening and the formation of a functionalized thiol. This reactivity is influenced by several factors, including ring size, which dictates the degree of ring strain, and the nature of substituents on the ring. Thioesters are generally more reactive than their oxo-ester counterparts due to the weaker C-S bond and reduced electron delocalization from the sulfur atom to the carbonyl group.

This compound, also known as α-mercapto-γ-butyrolactone, is a five-membered γ-thiolactone.[1] Its reactivity profile is characteristic of this class, which is often compared to the more strained four-membered β-thiolactones and the less strained six-membered δ-thiolactones.

Comparative Reactivity Analysis

The reactivity of thiolactones towards nucleophilic attack generally follows the order: β-thiolactones > γ-thiolactones > δ-thiolactones. This trend is primarily attributed to the decreasing ring strain in the larger rings.

  • β-Thiolactones: These four-membered rings exhibit significant ring strain, which is released upon nucleophilic attack, leading to high reactivity. They readily undergo ring-opening with a variety of nucleophiles, including amines and thiols.[2]

  • γ-Thiolactones (e.g., this compound): These five-membered rings are less strained than β-thiolactones but are still susceptible to nucleophilic ring-opening. Their reactivity can be modulated by substituents on the ring. Computational studies on the aminolysis of α-substituted γ-thiolactones have provided detailed insights into their reaction mechanisms.[3][4]

  • δ-Thiolactones: These six-membered rings are the least strained and consequently the least reactive of the three classes. However, they still undergo ring-opening reactions, particularly with strong nucleophiles or under forcing conditions.[5]

The following sections provide a more detailed comparison of the reactivity of these thiolactone classes, with a focus on aminolysis, a common and well-studied reaction.

Quantitative Reactivity Data: Aminolysis of γ-Thiolactones

A computational study by Desmet et al. provides valuable quantitative data on the aminolysis of α-substituted γ-thiolactones.[3][4] The study modeled the reaction of these thiolactones with an amine, providing insights into the reaction pathways and energy barriers. The data below is derived from this computational study and illustrates the effect of the α-substituent on the reactivity of the γ-thiolactone ring. This compound has a thiol group at the α-position.

α-Substituent (X)Reaction PathwayGibbs Free Energy of Activation (ΔG‡) (kJ/mol)
HUnassisted105.1
HAmine-assisted80.3
NH₂Unassisted109.2
NH₂Amine-assisted85.8
NH(CO)CH₃Unassisted108.4
NH(CO)CH₃Amine-assisted84.9

Data adapted from a computational study on the aminolysis of α-substituted γ-thiolactones. The values represent the calculated free energy barriers for the rate-determining step.

This data indicates that the aminolysis of γ-thiolactones is significantly accelerated by the presence of a second amine molecule acting as a proton shuttle (amine-assisted pathway). The nature of the α-substituent also has a modest influence on the energy barrier.

Signaling Pathways and Reaction Mechanisms

The aminolysis of thiolactones can proceed through different mechanistic pathways. A common mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the thiolactone, leading to a tetrahedral intermediate. This intermediate then collapses to the ring-opened product.

Aminolysis_Mechanism Thiolactone Thiolactone Intermediate Tetrahedral Intermediate Thiolactone->Intermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->Intermediate Product Ring-Opened Product Intermediate->Product Collapse

Caption: General mechanism for the aminolysis of a thiolactone.

Experimental Protocols

General Protocol for Kinetic Analysis of Thiolactone Aminolysis

This protocol describes a general method for determining the kinetics of the reaction between a thiolactone and a primary amine using ¹H NMR spectroscopy.

1. Materials:

  • Thiolactone (e.g., this compound)

  • Primary amine (e.g., benzylamine)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

2. Procedure:

  • Prepare a stock solution of the thiolactone of known concentration in the deuterated solvent containing the internal standard.

  • Prepare a stock solution of the amine of known concentration in the same deuterated solvent.

  • Equilibrate both solutions to the desired reaction temperature.

  • In an NMR tube, mix a defined volume of the thiolactone solution with a defined volume of the amine solution to initiate the reaction. The final concentrations should be accurately known.

  • Immediately acquire a ¹H NMR spectrum (t=0).

  • Continue to acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting materials and the product relative to the internal standard.

  • Plot the concentration of the thiolactone versus time and use this data to determine the reaction rate and rate constant.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Thiolactone Prepare Thiolactone Stock Solution Mix Mix Reactants in NMR Tube Stock_Thiolactone->Mix Stock_Amine Prepare Amine Stock Solution Stock_Amine->Mix NMR Acquire 1H NMR Spectra at Time Intervals Mix->NMR Integration Integrate Signals NMR->Integration Kinetics Determine Rate Constant Integration->Kinetics

Caption: Workflow for kinetic analysis of thiolactone aminolysis.

Logical Relationships in Thiolactone Reactivity

The reactivity of a given thiolactone is a function of several interconnected factors. The following diagram illustrates these relationships.

Reactivity_Factors Reactivity Thiolactone Reactivity Ring_Strain Ring Strain Ring_Strain->Reactivity Substituents Substituents (Electronic & Steric Effects) Substituents->Reactivity Nucleophile Nucleophile (Strength & Sterics) Nucleophile->Reactivity Solvent Solvent Effects Solvent->Reactivity

Caption: Factors influencing thiolactone reactivity.

Conclusion

The reactivity of this compound, a γ-thiolactone, is intermediate between that of the highly reactive β-thiolactones and the less reactive δ-thiolactones. This reactivity is primarily governed by ring strain, with the five-membered ring of this compound being less strained than the four-membered ring of β-thiolactones. The presence of substituents, the nature of the nucleophile, and the reaction conditions all play a significant role in modulating the rate and outcome of ring-opening reactions. The quantitative data from computational studies, combined with the general principles of reactivity, provide a solid framework for understanding and predicting the chemical behavior of this compound in various chemical and biological contexts. Further direct experimental comparative studies under standardized conditions would be beneficial for a more precise quantitative comparison.

References

A Tale of Two Thiolactones: 3-Sulfanyloxolan-2-one and Homocysteine Thiolactone in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological systems, small molecules can exert profound effects, dictating the fate of cells and influencing the course of disease. Among these are thiol-containing compounds, whose reactivity and signaling potential are of significant interest in biomedical research. This guide provides a detailed comparison of two such molecules: the endogenously produced and pathology-implicated homocysteine thiolactone, and the less-studied 3-sulfanyloxolan-2-one, a compound with putative roles as a signaling molecule.

This comparison navigates their distinct mechanisms of action, potential biological consequences, and the experimental approaches to study them. While homocysteine thiolactone is well-documented for its detrimental effects through protein modification, this compound is hypothesized to function as a donor of hydrogen sulfide (H₂S), a gaseous signaling molecule with pleiotropic effects.

At a Glance: Key Differences

FeatureThis compoundHomocysteine Thiolactone
Primary Proposed Biological Role Potential Hydrogen Sulfide (H₂S) DonorProtein N-homocysteinylation
Mechanism of Action Hypothetical release of H₂S, which then modulates various signaling pathways.Covalent modification of lysine residues in proteins, leading to protein damage and dysfunction.[1][2]
Key Affected Pathways H₂S signaling pathways (e.g., anti-inflammatory, antioxidant, vasorelaxation).[3][4][5][6]Pathways affected by protein damage, including chromatin organization, lipid metabolism, and blood coagulation.[1][7]
Pathophysiological Association Largely uncharacterizedAtherosclerosis, neurodegenerative diseases, cardiovascular diseases.[1]

Delving Deeper: Mechanisms and Signaling

Homocysteine Thiolactone: A Story of Protein Damage

Homocysteine thiolactone (HTL) is a cyclic thioester formed from an error-editing reaction by methionyl-tRNA synthetase.[1] Its accumulation in biological systems is a harbinger of cellular stress and is linked to a variety of pathological conditions. The primary mechanism of HTL's toxicity is the non-enzymatic acylation of the ε-amino group of lysine residues on proteins, a post-translational modification termed N-homocysteinylation.[1][2] This irreversible modification can lead to:

  • Protein Damage and Aggregation: N-homocysteinylation can alter protein structure and function, leading to aggregation and loss of biological activity.[8]

  • Cellular Dysfunction: The accumulation of damaged proteins can trigger stress responses and ultimately lead to apoptosis.

  • Disease Pathogenesis: N-homocysteinylation has been implicated in the pathology of cardiovascular diseases, neurodegenerative disorders, and other chronic conditions.[1][8]

Homocysteine Thiolactone Signaling Pathway HTL Homocysteine Thiolactone (HTL) Protein Protein (with Lysine residues) HTL->Protein reacts with NHomocysteinylation N-homocysteinylation Protein->NHomocysteinylation undergoes DamagedProtein Damaged/Aggregated Protein NHomocysteinylation->DamagedProtein leads to CellularDysfunction Cellular Dysfunction & Disease DamagedProtein->CellularDysfunction causes

Mechanism of Homocysteine Thiolactone.

This compound: A Potential Source of H₂S Signaling

In contrast to the well-defined damaging role of HTL, the biological significance of this compound (also known as α-mercapto-γ-butyrolactone) is not well-established in the scientific literature. However, its chemical structure, featuring a thiolactone moiety, suggests it could function as a hydrogen sulfide (H₂S) donor. H₂S is a gasotransmitter with diverse signaling roles in the body. If this compound indeed releases H₂S, its biological effects would be mediated by H₂S-dependent pathways, which are often protective and regulatory. These include:

  • Protein S-sulfhydration: H₂S can post-translationally modify cysteine residues in target proteins, a process called S-sulfhydration. This modification can alter protein function and is a key mechanism of H₂S signaling.[9]

  • Antioxidant and Anti-inflammatory Effects: H₂S has been shown to protect against oxidative stress and inflammation.

  • Vasorelaxation: H₂S can relax blood vessels, contributing to the regulation of blood pressure.

The hypothetical mechanism would involve the enzymatic or spontaneous breakdown of this compound to release H₂S, which would then participate in these signaling cascades.

Hypothetical this compound Signaling Thiolactone This compound H2S Hydrogen Sulfide (H₂S) Thiolactone->H2S releases TargetProtein Target Protein (with Cysteine residues) H2S->TargetProtein modifies SSulfhydration S-sulfhydration TargetProtein->SSulfhydration undergoes BiologicalEffects Cellular Protection & Regulation SSulfhydration->BiologicalEffects leads to

Hypothesized Action of this compound.

Experimental Protocols

Studying Homocysteine Thiolactone and N-Homocysteinylation

A variety of methods are available to investigate the effects of HTL and to detect N-homocysteinylated proteins.

In Vitro N-Homocysteinylation Assay

  • Objective: To induce and confirm N-homocysteinylation of a target protein in vitro.

  • Protocol:

    • Incubate the purified protein of interest (e.g., 2 mg/mL) with varying concentrations of homocysteine thiolactone hydrochloride (e.g., 0-1000 µM) in a suitable buffer (e.g., 0.05 M potassium phosphate, pH 7.4) overnight at 37°C.[10]

    • Remove unbound HTL by methods such as TCA precipitation or dialysis.[10]

    • Confirm N-homocysteinylation by downstream analysis.

Detection of N-Homocysteinylation

  • Ellman's Assay: Measures the increase in free sulfhydryl groups resulting from the opening of the thiolactone ring upon reaction with lysine.[10][11]

  • Western Blotting: Utilizes antibodies specific for N-homocysteinylated lysine residues.

  • Mass Spectrometry: Provides definitive identification of N-homocysteinylated lysine residues and the extent of modification.

Workflow for Studying N-Homocysteinylation cluster_0 In Vitro Modification cluster_1 Purification cluster_2 Detection & Analysis Protein Purified Protein Incubation Incubation (37°C, overnight) Protein->Incubation HTL Homocysteine Thiolactone HTL->Incubation Purification Removal of unbound HTL (TCA precipitation/Dialysis) Incubation->Purification Ellmans Ellman's Assay (Sulfhydryl quantification) Purification->Ellmans Western Western Blot (Specific Antibodies) Purification->Western MassSpec Mass Spectrometry (Site identification) Purification->MassSpec

Experimental Workflow for N-Homocysteinylation Studies.

Investigating this compound as an H₂S Donor

Given the lack of specific literature, protocols for studying this compound would be adapted from established methods for other H₂S donors.

Measuring H₂S Release

  • Objective: To determine if and under what conditions this compound releases H₂S.

  • Protocol (Methylene Blue Method):

    • Incubate this compound in a buffered solution (e.g., PBS, pH 7.4) at 37°C.

    • At various time points, take aliquots of the headspace gas or the solution.

    • React the sample with a zinc acetate trapping solution followed by the addition of N,N-dimethyl-p-phenylenediamine and ferric chloride.

    • Measure the absorbance of the resulting methylene blue at ~670 nm.

    • Quantify H₂S concentration using a standard curve of Na₂S.

Cell-Based Assays for H₂S Bioactivity

  • Objective: To assess the biological effects of this compound in a cellular context.

  • Protocol (e.g., Anti-inflammatory Assay):

    • Culture relevant cells (e.g., macrophages).

    • Pre-treat cells with various concentrations of this compound.

    • Stimulate an inflammatory response (e.g., with lipopolysaccharide).

    • Measure inflammatory markers (e.g., nitric oxide, pro-inflammatory cytokines) in the cell culture supernatant.

    • A reduction in inflammatory markers would suggest an H₂S-like anti-inflammatory effect.

Workflow for H₂S Donor Characterization cluster_0 H₂S Release Assay cluster_1 Cell-Based Bioactivity Assay Donor This compound Incubation Incubation in Buffer (37°C) Donor->Incubation Detection H₂S Detection (e.g., Methylene Blue) Incubation->Detection Cells Cell Culture Treatment Treatment with Donor Cells->Treatment Stimulation Stimulation (e.g., LPS) Treatment->Stimulation Analysis Measurement of Biological Response Stimulation->Analysis

Experimental Workflow for H₂S Donor Studies.

Conclusion

This compound and homocysteine thiolactone represent two thiolactones with potentially divergent roles in biology. Homocysteine thiolactone is a well-established mediator of protein damage through N-homocysteinylation, with clear implications for human disease. In contrast, this compound remains an enigmatic molecule, with its potential as a beneficial H₂S donor awaiting experimental validation. This guide provides a framework for the comparative study of these compounds, highlighting their distinct proposed mechanisms and offering a roadmap for future research to elucidate the biological activities of this compound and its potential therapeutic applications. Further investigation into this compound as an H₂S donor could unveil a new class of therapeutic agents for conditions where H₂S signaling is beneficial.

References

A Comparative Guide to Purity Validation of 3-Sulfanyloxolan-2-one by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for novel chemical entities is a cornerstone of pharmaceutical development and chemical research. 3-Sulfanyloxolan-2-one, a thiolactone, requires robust analytical methods to quantify its purity and identify potential impurities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose, complete with detailed experimental protocols and comparative data.

Methodology Comparison: HPLC vs. qNMR

High-Performance Liquid Chromatography (HPLC) is a widely used separative technique ideal for identifying and quantifying components in a mixture.[1][2] Its strength lies in its ability to separate the main compound from structurally similar impurities, providing a detailed purity profile based on the relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that determines purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[3][4][5] A key advantage of qNMR is that it does not require a reference standard of the analyte itself, which is particularly valuable for novel molecules where certified standards may not be available.[4][6]

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Method

This protocol outlines a typical RP-HPLC method suitable for the analysis of this compound.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to achieve a concentration of 1 mg/mL.

  • Vortex the solution until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

Parameter Condition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 220 nm

| Run Time | 20 minutes |

c. Data Analysis: Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative ¹H-NMR (qNMR) Method

This protocol describes a qNMR experiment for absolute purity determination.[7]

a. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample into a clean NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Anhydride, purity ≥ 99.0%) and add it to the same NMR tube.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the tube.

  • Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.

b. NMR Spectrometer Parameters:

Parameter Condition
Instrument 400 MHz NMR Spectrometer
Solvent DMSO-d₆
Pulse Program zg30
Number of Scans 16
Relaxation Delay (D1) 30 seconds

| Acquisition Time | ~4 seconds |

c. Data Analysis: The purity of the target compound (x) is calculated using the formula:[5] Purityₓ (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (Wₛₜ / Wₓ) * Purityₛₜ Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • W = Weight

  • Purity = Purity of the standard

Comparative Data Analysis

The following tables present hypothetical data from the analysis of a single batch of this compound using both methods.

Table 1: HPLC Purity Analysis Results

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
13.5215.60.45Impurity A
28.743425.898.90This compound
311.2122.50.65Impurity B
Total 3463.9 100.00

Calculated HPLC Purity: 98.90%

Table 2: qNMR Purity Analysis Results

CompoundSignal (ppm)Protons (N)Integral (I)Weight (mg)Molar Mass ( g/mol )
This compound3.6 (triplet)21.005.12118.15
Maleic Anhydride (Std)7.1 (singlet)21.055.0598.06

Calculated qNMR Purity (assuming standard purity of 99.5%): 98.65%

Table 3: Method Performance Comparison

ParameterHPLC-UVqNMR
Principle Chromatographic SeparationNuclear Magnetic Resonance
Quantification Relative (Area %)Absolute (vs. Standard)
Reference Standard Requires analyte standard for identityRequires any certified standard[4]
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)
Specificity High (separates isomers)High (structure-specific)
Sample Throughput Moderate (~20 min/sample)High (<10 min/sample)
Destructive? YesNo (sample can be recovered)
Equipment Cost ModerateHigh

Visualized Workflows and Relationships

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh Sample (10 mg) p2 Dissolve in Diluent (10 mL, 50:50 ACN:H2O) p1->p2 p3 Vortex to Mix p2->p3 p4 Filter (0.45 µm) into HPLC Vial p3->p4 a1 Inject Sample (10 µL) onto C18 Column p4->a1 a2 Gradient Elution (5-95% Acetonitrile) a1->a2 a3 UV Detection at 220 nm a2->a3 d1 Integrate Peaks in Chromatogram a3->d1 d2 Calculate Area % Purity d1->d2

Method_Comparison cluster_hplc Advantages of HPLC cluster_qnmr Advantages of qNMR center Purity Validation of This compound hplc HPLC-UV center->hplc qnmr qNMR center->qnmr h_adv1 High Sensitivity hplc->h_adv1 h_adv2 Excellent for Impurity Profiling hplc->h_adv2 h_adv3 Lower Equipment Cost hplc->h_adv3 q_adv1 Absolute Quantification qnmr->q_adv1 q_adv2 No Analyte Standard Needed qnmr->q_adv2 q_adv3 Non-Destructive qnmr->q_adv3

Conclusion and Recommendations

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. The results from the hypothetical analyses (98.90% by HPLC vs. 98.65% by qNMR) show good agreement, providing high confidence in the purity assessment.

  • HPLC is the method of choice for routine quality control, stability studies, and detailed impurity profiling, where the separation of known and unknown degradation products is critical.[2]

  • qNMR is exceptionally valuable during early-stage development when a certified reference standard of the active pharmaceutical ingredient (API) is not yet available.[4] It provides a fast, accurate, and absolute measure of purity, making it an excellent orthogonal method to validate HPLC results.

For comprehensive validation, employing HPLC for separation and impurity profiling alongside qNMR for an absolute purity assignment provides a robust and scientifically sound approach for drug development and research professionals.

References

Comparative study of catalysts for 3-Sulfanyloxolan-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 3-Sulfanyloxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound (also known as α-Mercapto-γ-butyrolactone), a valuable heterocyclic compound, is crucial for various applications in pharmaceutical and chemical research. While the literature does not contain direct comparative studies of diverse catalytic systems for this specific molecule, a consistent and effective strategy involves the nucleophilic substitution of a halogenated precursor, α-bromo-γ-butyrolactone.

This guide provides a comparative overview of common, reliable methods for this synthesis, focusing on the choice of sulfur nucleophile. The comparison is based on established organic synthesis principles and related literature, offering insights into reaction efficiency, handling, and byproduct formation.

General Synthetic Pathway

The primary route to this compound involves a two-step process: the α-bromination of γ-butyrolactone followed by a nucleophilic substitution with a sulfur-containing reagent.

General_Synthetic_Pathway GBL γ-Butyrolactone BromoGBL α-Bromo-γ-butyrolactone GBL->BromoGBL Bromination (PBr₃, Br₂) Product This compound BromoGBL->Product Nucleophilic Substitution (Sulfur Nucleophile)

Caption: General two-step synthesis of this compound.

Comparative Analysis of Sulfur Nucleophiles

The choice of sulfur nucleophile is the most critical variable in the synthesis of this compound from α-bromo-γ-butyrolactone. Below is a comparison of three common methodologies.

ParameterMethod A: Potassium ThioacetateMethod B: ThioureaMethod C: Sodium Hydrosulfide (NaSH)
Reagent(s) 1. Potassium thioacetate (KSAc)2. Acid/Base (e.g., HCl, NaOH)1. Thiourea (CH₄N₂S)2. Base (e.g., NaOH, Na₂CO₃)Sodium Hydrosulfide (NaSH)
Intermediate S-(2-oxotetrahydrofuran-3-yl) ethanethioate2-(2-oxotetrahydrofuran-3-yl)isothiouronium saltDirect formation (potential for disulfide)
Typical Yield High (Generally >80%)Good to High (Generally 70-90%)Moderate to Good (Variable, 50-75%)
Reaction Conditions Step 1: Mild (RT to 50°C)Step 2: Mild (RT)Step 1: Mild (Reflux in EtOH)Step 2: Mild (RT to 50°C)Requires careful control (Low temp, inert atm.)
Advantages - High yields- Clean reaction, minimal byproducts- Stable, easy-to-handle reagent- Avoids premature oxidation- Inexpensive and stable reagent- Good yields- Isothiouronium salt intermediate is stable- Direct, one-step conversion- Atom economical
Disadvantages - Two-step process (alkylation + hydrolysis)- Two-step process (alkylation + hydrolysis)- Can sometimes be difficult to drive hydrolysis to completion- NaSH is corrosive and hygroscopic- High risk of oxidation to disulfide byproduct- Potential for dialkylation

Experimental Protocols

Precursor Synthesis: α-Bromo-γ-butyrolactone

A standard and reliable method for the bromination of γ-butyrolactone is the Hell-Volhard-Zelinsky reaction.[1]

Materials:

  • γ-butyrolactone (1.16 moles)

  • Red phosphorus (0.43 g atom)

  • Bromine (2.44 moles total)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • To a 1-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add γ-butyrolactone and red phosphorus.

  • Cool the flask in an ice bath and add half of the total bromine (1.22 moles) dropwise over 30 minutes with moderate stirring.

  • Remove the ice bath, heat the mixture to 70°C, and add the remaining bromine (1.22 moles) over 30 minutes.

  • After the addition is complete, raise the temperature to 80°C and maintain for 3 hours.

  • Cool the reaction mixture and bubble air through it to remove excess HBr and Br₂.

  • Cautiously add 25 mL of water, followed by an additional 300 mL of water, and reflux the mixture for 4 hours.

  • After cooling, extract the product with two portions of diethyl ether.

  • Dry the combined ether extracts over magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield α-bromo-γ-butyrolactone.

Method A: Synthesis via Potassium Thioacetate

This method involves the formation of a thioacetate intermediate, which is subsequently hydrolyzed to yield the final thiol product.

Step 1: S-alkylation

  • Dissolve α-bromo-γ-butyrolactone (1 equiv.) in a suitable solvent like ethanol or acetone in a round-bottom flask.

  • Add potassium thioacetate (1.1 equiv.) to the solution.

  • Stir the mixture at room temperature for 12-24 hours or at 50°C for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, filter off the potassium bromide salt and concentrate the filtrate under reduced pressure to obtain the crude thioacetate intermediate.

Step 2: Hydrolysis

  • Dissolve the crude intermediate in methanol under an inert atmosphere (N₂ or Ar).

  • Cool the solution in an ice bath and add a solution of aqueous HCl (e.g., 6M) or NaOH (e.g., 2M) dropwise.

  • Stir the reaction at room temperature until hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture carefully.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by vacuum distillation or column chromatography.

Method B: Synthesis via Thiourea

This route proceeds through a stable isothiouronium salt intermediate.

Step 1: Isothiouronium Salt Formation

  • Dissolve α-bromo-γ-butyrolactone (1 equiv.) and thiourea (1.1 equiv.) in ethanol.

  • Heat the mixture to reflux for 2-4 hours. The isothiouronium salt will typically precipitate upon cooling.

  • Filter the solid precipitate and wash with cold ethanol to obtain the pure intermediate salt.

Step 2: Hydrolysis

  • Suspend the isothiouronium salt in a deoxygenated aqueous solution of a base (e.g., 10% NaOH or Na₂CO₃).

  • Heat the mixture gently (e.g., 50°C) under an inert atmosphere until the salt dissolves and hydrolysis is complete.

  • Cool the reaction mixture and acidify carefully with cold aqueous acid (e.g., HCl) to a pH of ~2-3.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.

  • Purify the product as required.

Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound using the thioacetate or thiourea methods.

Experimental_Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis Start Mix α-bromo-γ-butyrolactone and Sulfur Nucleophile (KSAc or Thiourea) React Heat/Stir (Monitor by TLC) Start->React Isolate_Int Isolate Intermediate (Filtration/Concentration) React->Isolate_Int Hydrolyze Hydrolyze Intermediate (Acid or Base) Isolate_Int->Hydrolyze Workup Aqueous Workup (Neutralize & Extract) Hydrolyze->Workup Dry Dry & Concentrate Workup->Dry Purify Purification (Distillation or Chromatography) Dry->Purify Product Pure this compound Purify->Product

Caption: Laboratory workflow for the two-step synthesis of this compound.

References

Comparative Biological Efficacy of 3-Sulfanyloxolan-2-one Derivatives: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the exploration of 3-Sulfanyloxolan-2-one derivatives and their biological efficacy in comparison to the parent compound. Despite the potential for novel therapeutic agents stemming from the modification of this sulfur-containing lactone, to date, no publicly accessible studies have reported the synthesis and subsequent comparative biological evaluation of such derivatives.

The parent compound, this compound, also known as α-mercapto-γ-butyrolactone, is a recognized chemical entity. However, information regarding its specific biological activities and mechanisms of action remains limited in the scientific literature. Extensive searches for derivatives of this compound, which would involve chemical modifications to the core this compound structure, did not yield any published research detailing their synthesis and subsequent testing.

Consequently, it is not possible to provide a data-driven comparison of the biological efficacy of this compound derivatives against the parent compound. This includes a lack of quantitative data such as IC50 or EC50 values, which are essential for comparing the potency of related compounds. Furthermore, without any experimental studies, there are no established protocols for biological assays or defined signaling pathways to visualize.

This absence of research presents a clear opportunity for future investigation in the fields of medicinal chemistry and drug discovery. The synthesis of a library of this compound derivatives and their systematic screening for various biological activities could unveil novel compounds with therapeutic potential. Such studies would be foundational in establishing structure-activity relationships (SAR) for this class of molecules, guiding the development of more potent and selective agents.

Future research in this area would necessitate the following workflow:

G cluster_0 Future Research Workflow Synthesis Synthesis Purification_Characterization Purification & Characterization Synthesis->Purification_Characterization Biological_Screening Biological Screening Purification_Characterization->Biological_Screening Data_Analysis Data Analysis & SAR Studies Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Proposed workflow for future research on this compound derivatives.

Researchers, scientists, and drug development professionals are encouraged to consider this untapped area of chemical space. The development and biological evaluation of this compound derivatives could lead to significant advancements in various therapeutic areas. Until such research is conducted and published, a comparative guide on their biological efficacy remains an unmet need.

A Comparative Guide to Polymers Derived from 3-Sulfanyloxolan-2-one for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of polymers derived from 3-Sulfanyloxolan-2-one, a sulfur-containing analog of γ-butyrolactone, with two widely used biodegradable polyesters: Polylactic Acid (PLA) and Polycaprolactone (PCL). The introduction of a thioester linkage into the polymer backbone offers unique properties, including altered degradation profiles and responsiveness to specific biological stimuli, making these polymers promising candidates for novel drug delivery systems.

Performance Comparison

Polymers derived from this compound, also known as poly(γ-thiobutyrolactone), are emerging as a novel class of biodegradable thioesters. Their distinct properties stem from the replacement of an ester oxygen with sulfur. While comprehensive data on the homopolymer of this compound is still emerging, studies on its copolymers provide valuable insights into its potential performance characteristics in comparison to the well-established PLA and PCL.

Physicochemical and Thermal Properties

The following table summarizes the key physicochemical and thermal properties of these polymers. It is important to note that the data for Poly(this compound) is primarily based on copolymer studies and theoretical understanding, as extensive characterization of the homopolymer is not yet widely available in the literature.

PropertyPoly(this compound) (Estimated from Copolymers)Polylactic Acid (PLA)Polycaprolactone (PCL)
Monomer This compoundLactic Acid / Lactideε-Caprolactone
Polymer Type Aliphatic Poly(thioester)Aliphatic PolyesterAliphatic Polyester
Molecular Weight (Mn) Variable, can be controlled (e.g., 1.7 - 13.0 kg/mol for copolymers)[1]Typically 10 - 300 kDaTypically 10 - 80 kDa
Polydispersity Index (PDI) Can be narrow (e.g., ~1.14 for copolymers)[1]1.2 - 2.51.2 - 2.0
Glass Transition Temp. (Tg) Expected to be low, influenced by copolymer composition[1]55 - 65 °C[2]-60 °C
Melting Temperature (Tm) Dependent on crystallinity150 - 180 °C[2]59 - 64 °C[3]
Crystallinity Can be semi-crystallineAmorphous to semi-crystalline[4]Semi-crystalline
Solubility Soluble in common organic solvents like THF and chloroform.Soluble in chloroform, dichloromethane, and dioxane.[4]Soluble in a wide range of organic solvents.
Mechanical Properties

The mechanical properties of these polymers are crucial for their application in fabricating drug delivery devices.

PropertyPoly(this compound) (Anticipated)Polylactic Acid (PLA)Polycaprolactone (PCL)
Young's Modulus Expected to be lower than PLA, offering more flexibility.1.2 - 3.5 GPa[5]0.2 - 0.4 GPa
Tensile Strength Anticipated to be moderate.50 - 70 MPa[6]20 - 40 MPa
Elongation at Break Expected to be higher than PLA, indicating greater ductility.< 10%[4]> 400%

Biocompatibility and Biodegradation

The biocompatibility and degradation profile are critical determinants of a polymer's suitability for in vivo applications.

AspectPoly(this compound)Polylactic Acid (PLA)Polycaprolactone (PCL)
Biocompatibility Generally considered biocompatible, with degradation products that can be metabolized. Organosulfur-based polymers have shown high biocompatibility with minimal inflammatory response.[7] Thioester-functional copolymers and their degradation products have been found to be non-cytotoxic.[4]Excellent biocompatibility, FDA-approved for various medical applications.[8]Excellent biocompatibility, FDA-approved for numerous biomedical uses.[9]
Biodegradation Mechanism Primarily through hydrolysis of the thioester bond. Can also be susceptible to enzymatic degradation and thiolytic cleavage by endogenous thiols like glutathione.[2][4]Hydrolytic degradation of ester bonds.[8]Hydrolytic and enzymatic degradation of ester bonds.[9]
Degradation Rate Potentially faster than PLA and PCL due to the higher susceptibility of thioester bonds to hydrolysis. The degradation rate can be tuned by copolymerization. Thioesters have been shown to degrade fully in the presence of 10 mM cysteine at pH 7.4.[2]Slow, can take months to years depending on molecular weight and crystallinity.[8]Very slow, typically over a year.[9]
Degradation Products 3-mercaptopropionic acid and other small molecules, which are generally considered biocompatible.[7]Lactic acid, a natural metabolite.[8]6-hydroxycaproic acid, which is metabolized or eliminated.[9]

Drug Delivery Applications

The unique properties of poly(this compound) make it an attractive candidate for various drug delivery strategies.

Application AspectPoly(this compound)Polylactic Acid (PLA)Polycaprolactone (PCL)
Drug Encapsulation Suitable for encapsulating a wide range of therapeutic agents.Widely used for encapsulating both hydrophobic and hydrophilic drugs.[7][10]Excellent for encapsulating hydrophobic drugs due to its high permeability.[1]
Release Mechanism Primarily diffusion and degradation-controlled. The potential for thiol-responsive release offers a unique "on-demand" delivery mechanism in specific cellular environments.[2]Bulk erosion and diffusion-controlled release.[10]Surface erosion and diffusion-controlled release.[11]
Stimuli-Responsive Delivery The thioester linkage is susceptible to cleavage by intracellular glutathione, offering a redox-responsive release mechanism. This can be advantageous for targeted cancer therapy, as cancer cells often have elevated glutathione levels.[4]Can be modified to be responsive to pH and temperature.Can be engineered into stimuli-responsive systems.
Formulations Can be formulated into nanoparticles, micelles, and hydrogels.Nanoparticles, microparticles, implants, and scaffolds.[7][10]Nanoparticles, microparticles, implants, films, and hydrogels.[11][12]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are provided below.

Synthesis of Poly(this compound) via Ring-Opening Polymerization (ROP)

Materials:

  • This compound (monomer)

  • Benzyl alcohol (initiator)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable organocatalyst

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

Procedure:

  • All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.

  • In a glovebox, a predetermined amount of this compound and benzyl alcohol are dissolved in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

  • The catalyst (e.g., DBU) is added to the solution to initiate the polymerization.

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated) for a set period (e.g., 24 hours).

  • The polymerization is quenched by adding a small amount of benzoic acid.

  • The polymer is precipitated by pouring the reaction mixture into cold methanol.

  • The precipitated polymer is collected by filtration, redissolved in dichloromethane, and re-precipitated in cold methanol to remove unreacted monomer and catalyst.

  • The final polymer is dried under vacuum until a constant weight is achieved.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the polymer and determine the monomer conversion.

    • Protocol: A small amount of the dried polymer is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The chemical shifts and integration of the peaks are analyzed to verify the polymer structure.[10]

  • Gel Permeation Chromatography (GPC/SEC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

    • Protocol: The polymer is dissolved in a suitable solvent (e.g., THF) at a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm filter and injected into the GPC system equipped with a refractive index (RI) detector. The system is calibrated with polystyrene standards.[13]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

    • Protocol: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan. The sample is heated from a low temperature (e.g., -80 °C) to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. The sample is then cooled and reheated to observe the thermal transitions.[14]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability and decomposition profile of the polymer.

    • Protocol: A known weight of the polymer (5-10 mg) is placed in a TGA pan. The sample is heated from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The weight loss as a function of temperature is recorded.[15]

Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

G Workflow for Polymer Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound ROP Ring-Opening Polymerization Monomer->ROP Initiator Initiator (e.g., Benzyl Alcohol) Initiator->ROP Catalyst Catalyst (e.g., DBU) Catalyst->ROP Solvent Solvent (e.g., Toluene) Solvent->ROP Precipitation Precipitation & Purification ROP->Precipitation Polymer Poly(this compound) Precipitation->Polymer NMR NMR Spectroscopy Polymer->NMR GPC GPC/SEC Polymer->GPC DSC DSC Polymer->DSC TGA TGA Polymer->TGA

Caption: Workflow for the synthesis and characterization of Poly(this compound).

Signaling Pathway for Glutathione-Mediated Drug Release

G Glutathione-Mediated Drug Release from Thioester-Based Nanoparticles cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) NP_stable Drug-Loaded Nanoparticle (Stable) NP_uptake Cellular Uptake NP_stable->NP_uptake Endocytosis GSH Glutathione (GSH) NP_uptake->GSH encounters NP_degrade Thioester Cleavage GSH->NP_degrade triggers Drug_release Drug Release NP_degrade->Drug_release Polymer_fragments Polymer Fragments NP_degrade->Polymer_fragments

Caption: Glutathione-mediated drug release from thioester-based nanoparticles.

References

Assessing the Stability of 3-Sulfanyloxolan-2-one Against Other Thiolating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of 3-Sulfanyloxolan-2-one, a thiolating agent of interest, against other commonly used thiolating agents such as N-acetylcysteine (NAC), Dithiothreitol (DTT), and Glutathione (GSH). Understanding the stability of these agents is crucial for their effective application in research and pharmaceutical development, as it directly impacts their shelf-life, reactivity, and in-vivo efficacy. This document summarizes available stability data, provides detailed experimental protocols for comparative stability assessment, and visualizes a key signaling pathway influenced by these compounds.

Comparative Stability of Common Thiolating Agents

While direct, quantitative stability data for this compound is limited in publicly available literature, we can infer its potential stability profile by comparing the known characteristics of other widely used thiolating agents. The following table summarizes the stability of NAC, DTT, and GSH under various conditions.

Thiolating AgentChemical StructureStorage ConditionsKey Stability ConsiderationsPrimary Degradation Pathway(s)
N-acetylcysteine (NAC) C₅H₉NO₃SSolutions are relatively unstable at room temperature. Refrigeration (5 ± 3 °C) improves stability.[1][2]Stability is pH-dependent and decreases with increasing temperature.[1] Dimerization is a key factor limiting stability.[1]Dimerization (oxidation to form N,N'-diacetylcystine).[1]
Dithiothreitol (DTT) C₄H₁₀O₂S₂Solid form is stable for years at 2-8°C under inert gas.[3] Aqueous solutions are not stable and should be prepared fresh.[3][4] Frozen aliquots (-20°C) can be stable for years.[5]Highly susceptible to air oxidation, especially at pH > 7.[6] The half-life is significantly shorter at higher pH and temperatures.[6]Oxidation to form a stable six-membered ring with an internal disulfide bond.[6]
Glutathione (GSH) C₁₀H₁₇N₃O₆SPowder is stable at 4°C for years.[7] Aqueous solutions are rapidly oxidized and should be stored frozen (-20°C or -80°C) in aliquots.[7]Unstable in aqueous solutions at room temperature.[8] Stability is influenced by pH, temperature, and the presence of metal ions.[8][9]Oxidation to glutathione disulfide (GSSG).[9]
This compound C₄H₆O₂SData not available.The thiolactone ring may be susceptible to hydrolysis, particularly at non-neutral pH. The thiol group is prone to oxidation.Potential pathways include hydrolysis of the lactone, oxidation of the thiol group to form disulfides, and potential decarbonylation.[10]

Inferred Stability of this compound:

Based on its chemical structure, this compound possesses a thiol group susceptible to oxidation, similar to other thiolating agents. The presence of a lactone ring introduces a potential for hydrolysis, which could be a key factor in its degradation profile, especially in aqueous solutions and at non-neutral pH. The cyclic structure might offer some steric hindrance to intermolecular disulfide formation compared to linear thiols, but this would need experimental verification. To definitively assess its stability relative to other agents, a head-to-head comparative study is necessary.

Experimental Protocols for Comparative Stability Assessment

To address the lack of direct comparative data, a detailed experimental protocol for an accelerated stability study is provided below. This protocol can be adapted to compare this compound with other thiolating agents of interest.

Objective:

To determine and compare the chemical stability of this compound and other thiolating agents in solution under accelerated storage conditions.

I. Accelerated Stability Study Protocol

Materials:

  • This compound

  • N-acetylcysteine (NAC)

  • Dithiothreitol (DTT)

  • Glutathione (GSH)

  • Phosphate buffer solutions (pH 5, 7, and 8)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Incubators or water baths set at 25°C and 40°C

  • Amber glass vials with airtight seals

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each thiolating agent (e.g., 10 mM) in each of the phosphate buffer solutions (pH 5, 7, and 8).

    • To minimize initial oxidation, prepare solutions under a stream of nitrogen gas.

    • Dispense aliquots of each solution into separate, appropriately labeled amber glass vials.

    • Seal the vials tightly to prevent exposure to air and light.

  • Storage Conditions:

    • Place a set of vials for each thiolating agent and pH condition in incubators maintained at 25°C and 40°C.

    • Store a control set of vials at a reference temperature (e.g., 4°C).

  • Time Points for Analysis:

    • Analyze the samples at initial time (T=0) and at predetermined intervals (e.g., 24, 48, 72 hours, and 1 week). The frequency of testing should be sufficient to establish the stability profile.

  • Analysis:

    • At each time point, withdraw an aliquot from the respective vials and quantify the remaining concentration of the free thiol group using the Ellman's Assay (see Protocol II).

    • For a more detailed analysis of degradation products, utilize a suitable HPLC method (see Protocol III).

II. Quantification of Free Thiol Groups using Ellman's Assay

Principle: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free thiol groups to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[11][12]

Reagents:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

  • Ellman's Reagent Solution: 4 mg/mL DTNB in the Reaction Buffer.

  • Thiol standards (e.g., cysteine or the specific thiolating agent being tested) of known concentrations.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the thiol standard in the Reaction Buffer.

    • To a set of microplate wells or cuvettes, add a specific volume of each standard dilution.

  • Sample Preparation:

    • Dilute the samples from the stability study to a concentration that falls within the linear range of the standard curve.

    • Add the same volume of the diluted samples to separate wells or cuvettes.

  • Reaction and Measurement:

    • Add a defined volume of the Ellman's Reagent Solution to each well/cuvette containing the standard or sample.

    • Mix and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of a blank (Reaction Buffer + Ellman's Reagent) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of free thiols in the samples from the standard curve.

    • Calculate the percentage of the remaining thiolating agent at each time point relative to the initial concentration (T=0).

III. HPLC Method for Stability Indicating Assay

Principle: A stability-indicating HPLC method can separate the intact thiolating agent from its degradation products, allowing for a more accurate assessment of stability.

General Method (to be optimized for specific compounds):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized for each compound.

  • Flow Rate: Typically 1 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of the specific thiolating agent.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The peak area of the intact thiolating agent is monitored over time. The percentage of degradation is calculated by comparing the peak area at each time point to the initial peak area. The appearance and increase of new peaks will indicate the formation of degradation products.

Signaling Pathway Modulation: The Keap1-Nrf2 Pathway

Thiolating agents play a significant role in cellular signaling, particularly in the response to oxidative stress. One of the most critical pathways modulated by these agents is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. However, in the presence of oxidative stress or thiol-reactive compounds, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_degradation Nrf2 Degradation (Proteasome) Keap1_Nrf2->Nrf2_degradation Ubiquitination Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Thiolating_Agents This compound & Other Thiolating Agents Thiolating_Agents->Keap1_Nrf2 Modify Cysteine Residues on Keap1 Nrf2_free Free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Activates Cellular_Protection Cellular Protection Against Oxidative Stress Gene_Expression->Cellular_Protection Leads to

Caption: The Keap1-Nrf2 signaling pathway and its modulation by thiolating agents.

This guide provides a framework for assessing the stability of this compound in comparison to other thiolating agents. While direct experimental data is currently lacking for this compound, the provided protocols offer a clear path for generating this crucial information. A thorough understanding of the stability and biological activity of novel thiolating agents is paramount for their successful translation into therapeutic and research applications.

References

Cross-Reactivity of 3-Sulfanyloxolan-2-one with Other Functional Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the thiolactone functional group present in 3-Sulfanyloxolan-2-one with various other functional groups. The information is based on established principles of thiolactone chemistry, offering insights into potential interactions and reaction pathways relevant to drug development and chemical biology.

Introduction to this compound Reactivity

This compound, a thiolactone, is characterized by a five-membered ring containing a thioester linkage. This functional group is known to be susceptible to nucleophilic attack, leading to ring-opening reactions. The reactivity of the thiolactone moiety is a key determinant of its cross-reactivity with biological and chemical entities. Thiol esters are notably more reactive toward nitrogen nucleophiles compared to their oxygen ester counterparts (lactones)[1].

Reactivity with Amine Nucleophiles

The reaction of thiolactones with primary and secondary amines, known as aminolysis, is a well-documented and efficient ring-opening reaction. This process results in the formation of an amide bond and a free thiol group, yielding an amido thiol[2]. This reactivity is a cornerstone of thiolactone chemistry and is utilized in various synthetic applications, including polymer science and bioconjugation[2].

Table 1: Comparison of Reactivity with Amines

Functional Group Reaction Type Product Relative Reactivity Key Considerations
Primary Amines (R-NH₂)Nucleophilic Acyl Substitution (Aminolysis)Amido thiolHighGenerally proceeds readily at room temperature.
Secondary Amines (R₂-NH)Nucleophilic Acyl Substitution (Aminolysis)Amido thiolModerate to HighSteric hindrance around the amine can affect the reaction rate.
Aromatic AminesNucleophilic Acyl Substitution (Aminolysis)Amido thiolModerateLower nucleophilicity of aromatic amines can lead to slower reaction rates compared to aliphatic amines.
Amides (R-CONH₂)No ReactionNo ReactionLowAmides are generally poor nucleophiles and do not readily react with thiolactones under standard conditions.

A study on N-acetylhomocysteine thiolactone demonstrated a complete reaction with propylamine, indicating the high reactivity of the thiolactone ring towards amines[3].

Reactivity with Thiol Nucleophiles

The thiol group (-SH) is a soft nucleophile that can participate in various reactions[3][4][5]. The interaction of a thiol with a thiolactone can proceed through a thiol-disulfide exchange-type mechanism, although direct nucleophilic attack on the thioester is also possible. The resulting free thiol from the ring-opening can undergo further reactions.

Table 2: Comparison of Reactivity with Thiols and Other Nucleophiles

Functional Group Reaction Type Product Relative Reactivity Key Considerations
Thiols (R-SH)Thiol-disulfide exchange / Nucleophilic Acyl SubstitutionThioester/Disulfide and free thiolModerateReaction conditions (e.g., pH) can significantly influence the reaction pathway and rate.
Alcohols (R-OH)Nucleophilic Acyl Substitution (Alcoholysis)Ester and free thiolLow to ModerateGenerally less reactive than amines. Requires catalysis (acid or base) or elevated temperatures.
Water (H₂O)HydrolysisCarboxylic acid and free thiolLowHydrolysis is typically slow under neutral conditions but can be accelerated by acid or base catalysis.

The thiol group generated from the ring-opening of a thiolactone can participate in subsequent reactions, such as thiol-ene conjugations with compounds containing a carbon-carbon double bond (e.g., acrylates)[2].

Experimental Protocols

Below is a general methodology for assessing the cross-reactivity of a thiolactone with a primary amine.

Protocol: Aminolysis of this compound with a Primary Amine

  • Materials: this compound, primary amine (e.g., benzylamine), aprotic solvent (e.g., dichloromethane, THF, or DMSO), and a thiol-trapping agent (e.g., methyl acrylate) for kinetic studies if desired[3].

  • Procedure:

    • Dissolve this compound in the chosen solvent in a reaction vessel.

    • Add an equimolar or slight excess of the primary amine to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Analysis:

    • Upon completion, the product can be isolated and purified using standard techniques like column chromatography.

    • Characterize the resulting amido thiol product using NMR, IR, and mass spectrometry to confirm its structure.

Visualizations

Diagram 1: Reaction of this compound with a Primary Amine

G cluster_reactants Reactants cluster_product Product Thiolactone This compound AmidoThiol Amido Thiol Thiolactone->AmidoThiol Nucleophilic Attack & Ring Opening Amine Primary Amine (R-NH₂) Amine->AmidoThiol

Caption: General reaction pathway for the aminolysis of this compound.

Diagram 2: Experimental Workflow for Cross-Reactivity Screening

G A Prepare Stock Solution of This compound C Mix Reactants in Multi-well Plate A->C B Prepare Solutions of Test Functional Groups (Amines, Thiols, etc.) B->C D Incubate at Controlled Temperature C->D E Quench Reaction D->E F Analyze by LC-MS E->F G Data Analysis and Comparison of Reactivity F->G

Caption: A high-throughput workflow for screening the reactivity of this compound.

Diagram 3: Potential Signaling Pathway Implication

G cluster_receptor Cell Surface Receptor Receptor Receptor with Nucleophilic Residue (e.g., Lysine, Cysteine) CovalentAdduct Covalent Adduct Formation (Ring Opening) Receptor->CovalentAdduct Covalent Modification Thiolactone This compound (or similar thiolactone) Thiolactone->Receptor Binding Signal Downstream Signaling Cascade CovalentAdduct->Signal Signal Transduction

Caption: Hypothetical covalent modification of a biological receptor by a thiolactone.

In biological contexts, the reactivity of thiolactones is particularly relevant. For instance, certain bacterial quorum-sensing molecules are thiolactones that are proposed to interact with their receptors through a mechanism involving nucleophilic attack and covalent modification, leading to signal transduction[1]. This highlights the potential for this compound to covalently modify proteins and other biomolecules containing nucleophilic functional groups.

References

Benchmarking 3-Sulfanyloxolan-2-one: A Comparative Analysis in Key Applications

Author: BenchChem Technical Support Team. Date: November 2025

Despite growing interest in sulfur-containing heterocyclic compounds within the scientific community, a comprehensive performance benchmark for 3-Sulfanyloxolan-2-one in specific applications remains largely undocumented in publicly available research. This guide, therefore, aims to provide a foundational understanding of its potential applications based on the known reactivity of its core chemical structures: the γ-butyrolactone ring and the thiol group. Direct comparative data with alternative compounds is currently unavailable, preventing a quantitative performance analysis.

This report synthesizes information on related compounds to project the potential utility of this compound for researchers, scientists, and drug development professionals. The forthcoming sections will explore hypothetical applications and outline the necessary experimental protocols required to generate the data needed for a true performance benchmark.

Potential Applications and Necessary Experimental Evaluation

Based on the functional moieties of this compound, its potential can be extrapolated in several key scientific domains. The thiol (-SH) group is a reactive nucleophile and can undergo various transformations, including acting as an antioxidant or participating in "click" chemistry reactions. The γ-butyrolactone is a common scaffold in many biologically active molecules.

Role in Drug Delivery: Mucoadhesive Polymers

Thiolated polymers are known to exhibit enhanced mucoadhesive properties, which is advantageous for targeted drug delivery systems. The thiol groups can form disulfide bonds with cysteine-rich mucin glycoproteins, prolonging residence time at the site of application.

Hypothetical Alternative: Thiolated chitosan.

Required Experimental Data for Comparison:

ParameterThis compound-Modified PolymerThiolated Chitosan
Thiolation Efficiency (%) To be determinedLiterature values
Mucoadhesion Strength (N/cm²) To be determinedLiterature values
Drug Release Profile (e.g., % release over 24h) To be determinedLiterature values
Cytotoxicity (e.g., IC50 in relevant cell line) To be determinedLiterature values

Experimental Protocol: Evaluation of Mucoadhesion

A texture analyzer can be used to measure the force required to detach the thiolated polymer from a mucosal tissue sample (e.g., porcine buccal mucosa). The peak adhesive force and the work of adhesion would be the key comparative parameters.

Antimicrobial Activity

Sulfur-containing compounds have a long history as antimicrobial agents. The thiol group in this compound could potentially disrupt microbial processes.

Hypothetical Alternative: Altholactone (a naturally occurring lactone with demonstrated antimicrobial effects).

Required Experimental Data for Comparison:

ParameterThis compoundAltholactone
Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) To be determinedReported values
Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) To be determinedReported values
Zone of Inhibition (mm) To be determinedReported values

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

A broth microdilution method would be employed. A serial dilution of this compound would be prepared in a 96-well plate, and a standardized bacterial suspension would be added to each well. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after a specified incubation period.

Antioxidant Capacity

The thiol group is a known reducing agent and can act as an antioxidant by donating a hydrogen atom to neutralize free radicals.

Hypothetical Alternative: N-acetylcysteine (a well-established antioxidant).

Required Experimental Data for Comparison:

ParameterThis compoundN-acetylcysteine
DPPH Radical Scavenging Activity (IC50, µM) To be determinedEstablished values
ABTS Radical Scavenging Activity (Trolox Equivalents) To be determinedEstablished values
Cellular Antioxidant Activity (CAA) Assay To be determinedEstablished values

Experimental Protocol: DPPH Radical Scavenging Assay

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is mixed with various concentrations of this compound. The reduction of DPPH is measured by the decrease in absorbance at a specific wavelength. The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is determined.

Visualizing Methodologies

To facilitate the understanding of the proposed experimental workflows, the following diagrams are provided.

Experimental_Workflow_Mucoadhesion cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Polymer_Synthesis Synthesize Polymer Thiolation Thiolate with this compound Polymer_Synthesis->Thiolation Characterization Characterize Polymer (NMR, FTIR) Thiolation->Characterization Apply_Polymer Apply Polymer to Mucosa Characterization->Apply_Polymer Prepare_Mucosa Prepare Mucosal Tissue Prepare_Mucosa->Apply_Polymer Measure_Adhesion Measure Adhesion with Texture Analyzer Apply_Polymer->Measure_Adhesion Calculate_Force Calculate Peak Adhesive Force Measure_Adhesion->Calculate_Force Compare_Data Compare with Alternative Calculate_Force->Compare_Data

Caption: Workflow for evaluating the mucoadhesive performance of a this compound modified polymer.

Signaling_Pathway_Antioxidant ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Reduction Molecule This compound (Thiol Group) Molecule->ROS Donates H• Oxidized_Molecule Oxidized this compound Molecule->Oxidized_Molecule Oxidation

Caption: Proposed antioxidant mechanism of this compound via radical scavenging by the thiol group.

Conclusion

While this compound presents theoretical promise in applications such as drug delivery, antimicrobial formulations, and as an antioxidant, there is a critical lack of empirical data to substantiate these claims. The experimental frameworks outlined in this guide provide a clear path for researchers to generate the necessary data to benchmark its performance against existing alternatives. Without such dedicated studies, the potential of this compound will remain speculative. The scientific community is encouraged to undertake these investigations to unlock the potential of this and similar sulfur-containing lactones.

Safety Operating Guide

Proper Disposal of 3-Sulfanyloxolan-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 3-Sulfanyloxolan-2-one is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.

The disposal of chemical waste is regulated by federal, state, and local agencies, with the Environmental Protection Agency (EPA) providing guidelines under the Resource Conservation and Recovery Act (RCRA)[2][3][4]. These regulations mandate the proper identification, storage, and disposal of hazardous materials to protect human health and the environment[2].

Hazard Classification and Safety Information

To ensure safe handling and disposal, it is essential to be aware of the hazard classifications for this compound.

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral[1]
Harmful in contact with skin (potential)Acute toxicity, dermal[1]
Causes skin irritation (potential)Skin corrosion/irritation[1]
Causes serious eye irritationSerious eye damage/eye irritation[1]
Harmful if inhaled (potential)Acute toxicity, inhalation[1]

Table 1: Summary of GHS Hazard Classifications for this compound.

Given these hazards, appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound, adhering to general laboratory chemical waste guidelines.

Step 1: Waste Characterization

The first step in proper disposal is to characterize the waste. Based on its GHS classifications, this compound is considered a hazardous waste. Under RCRA, a waste can be hazardous if it is specifically listed or if it exhibits certain characteristics: ignitability, corrosivity, reactivity, or toxicity[5]. While specific testing data for this compound is not available in the search results, its known hazards warrant treating it as a toxic hazardous waste.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions[2][6]. This compound waste should be collected in a designated, compatible container and should not be mixed with other waste streams unless their compatibility is known. Specifically:

  • Do not mix with strong oxidizing agents.

  • Keep separate from incompatible materials that could cause a reaction.

Step 3: Container Selection and Labeling

Choose a waste container that is compatible with this compound. A high-density polyethylene (HDPE) container is generally a suitable choice for many organic chemicals. The container must be in good condition, with a secure, leak-proof lid.

Properly label the waste container with the following information[7]:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard(s) (e.g., "Toxic," "Irritant")

  • The date when the first waste was added to the container (accumulation start date).

  • The name and contact information of the responsible researcher or lab.

Step 4: Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[6][7]. This area must be under the control of the laboratory personnel.

Key storage requirements include:

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a well-ventilated area, away from sources of ignition or extreme heat.

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.

Step 5: Disposal through an Approved Facility

Hazardous waste must be disposed of through a licensed hazardous waste disposal facility[2]. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste. Contact your EHS office to arrange for a pickup of the full waste container. Do not attempt to dispose of this chemical down the drain or in the regular trash[8].

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Labeling & Accumulation cluster_3 Final Disposal A Generate this compound Waste B Characterize as Hazardous Waste (Toxic, Irritant) A->B C Select Compatible Container (e.g., HDPE) B->C D Segregate from Incompatible Waste B->D E Label Container: 'Hazardous Waste' Chemical Name Hazards, Date F Store in Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Pickup by Licensed Disposal Facility G->H

Disposal Workflow for this compound.

Emergency Procedures in Case of a Spill

In the event of a spill, immediately alert personnel in the area. If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS department. For small spills, if you are trained and have the appropriate spill kit:

  • Wear appropriate PPE, including respiratory protection if there is a risk of inhalation.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Properly label the waste container and dispose of it according to the procedures outlined above.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.